molecular formula C10H18O B1195821 Myrcenol CAS No. 543-39-5

Myrcenol

Cat. No.: B1195821
CAS No.: 543-39-5
M. Wt: 154.25 g/mol
InChI Key: DUNCVNHORHNONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myrcenol (CAS 543-39-5), with the IUPAC name 2-Methyl-6-methylideneoct-7-en-2-ol, is a naturally occurring tertiary alcohol belonging to the class of monoterpenoids . It is a colorless to pale yellow viscous liquid with a fresh, floral, and citrus-like aroma, and it is a notable fragrant component of lavender oil . Its physical properties include a molecular weight of 154.25, a boiling point of approximately 213-217 °C, and a calculated water solubility of 260.9 mg/L at 25 °C . This product is supplied with a purity of ≥95% and is intended for research applications only. This compound serves as a versatile compound in scientific investigations. In pharmacological research, a closely related structural analog, (-)-myrtenol, has demonstrated significant anxiolytic-like effects in animal models, with studies indicating its mechanism of action is mediated via GABAergic transmission, similar to benzodiazepines . Furthermore, recent preclinical research in 2025 has highlighted this compound's potential anti-hyperlipidemic properties. In a high-fat diet-induced hyperlipidemia rat model, treatment with this compound (100 mg/kg) resulted in decreased body weight, reduced levels of LDL, triglycerides, and total cholesterol, while improving HDL levels . The study suggested this effect may be linked to the significant inhibition of the HMG-CoA reductase enzyme, a key target in cholesterol biosynthesis . Beyond its therapeutic research value, this compound is a valuable material in organic chemistry and materials science. It is widely used as a fragrance ingredient and as a key intermediate in organic synthesis . Its structure makes it a potential bio-based monomer for carbon anionic polymerization, offering a sustainable pathway for developing new polymers, with studies showing it can be functionalized to create specialized monomers like (tert-Butyldimethylsilyloxy)-2-methyl-6-methyleneocta-2,7-diene (MyrOSi) . Researchers can utilize this high-purity this compound to explore its multifaceted applications in developing new therapeutic agents, fragrance formulations, and sustainable materials. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-methylideneoct-7-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNCVNHORHNONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(=C)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027192
Record name 2-Methyl-6-methylene-7-octen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

99.00 to 100.00 °C. @ 10.00 mm Hg
Record name Myrcenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

543-39-5
Record name Myrcenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-7-methyl-3-methylene-1-octene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-2-ol, 2-methyl-6-methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-6-methylene-7-octen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-methyleneoct-7-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRCENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4XS5MYJ20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Myrcenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Myrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenol, a naturally occurring acyclic monoterpenoid alcohol, is a constituent of various essential oils, notably that of lavender. Its pleasant floral and citrus-like aroma has led to its use in the fragrance industry. Beyond its olfactory characteristics, this compound and its derivatives are of increasing interest to the scientific community for their potential biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a conceptual workflow for its characterization.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various research and development contexts.

PropertyValueSource(s)
IUPAC Name 2-Methyl-6-methylideneoct-7-en-2-ol[1]
Synonyms This compound, 2-Methyl-6-methylene-7-octen-2-ol[1][2]
CAS Number 543-39-5[2]
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless to pale yellow clear liquid[3]
Boiling Point 99-100 °C at 10 mmHg; 217.64 °C at 760 mmHg[1]
Melting Point Not available[4]
Density 0.8389 g/mL at 25 °C[3]
Solubility Soluble in alcohol and organic solvents; limited solubility in water (260.9 mg/L at 25 °C, estimated)[2][3][5]
Flash Point 89 °C[3]
Refractive Index 1.48000 to 1.48700 at 20 °C[5]
Vapor Pressure 0.018 mmHg at 25 °C (estimated)[5]

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and sample requirements.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.

Materials:

  • This compound sample

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube or similar heating apparatus

  • Mineral oil

  • Small rubber band or wire

Procedure:

  • A small amount of this compound (a few microliters) is introduced into a small test tube or a Durham tube.

  • A capillary tube, sealed at one end, is placed into the liquid with the open end downwards.

  • The tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.

  • The Thiele tube is heated gently and evenly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6][7]

Determination of Density

Density is the mass of a substance per unit volume.

Materials:

  • This compound sample

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is wiped off.

  • The filled pycnometer is weighed.

  • The weight of the this compound sample is determined by subtracting the weight of the empty pycnometer.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The measurement should be performed at a constant temperature, typically 25 °C.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Materials:

  • This compound sample

  • Solvents (e.g., water, ethanol, hexane)

  • Test tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • A small, measured amount of this compound is added to a test tube.

  • A measured volume of the solvent is added to the test tube.

  • The mixture is agitated using a vortex mixer for a set period.

  • If the this compound does not dissolve at room temperature, the test tube can be gently warmed in a water bath to observe for any change in solubility.

  • The solubility is observed and recorded as soluble, partially soluble, or insoluble at the tested concentration. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved this compound is determined using analytical techniques like GC-MS.[8][9]

Spectroscopic Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for terpene analysis (e.g., DB-5ms).

Procedure:

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., hexane) is prepared.

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.

  • GC Separation: The oven temperature is programmed to ramp from an initial temperature (e.g., 60 °C) to a final temperature (e.g., 240 °C) at a specific rate to separate the components of the sample. Helium is typically used as the carrier gas.

  • MS Detection: As components elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The resulting mass spectrum is compared with a spectral library (e.g., NIST) to confirm the identity of this compound. The retention time from the chromatogram is also a key identifier.[10]

NMR spectroscopy provides detailed information about the structure of a molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Other experiments like COSY and HSQC can be performed to aid in structure elucidation.

  • Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure of this compound.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected.

  • Sample Analysis: A drop of this compound is placed on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands in the spectrum are analyzed to identify characteristic functional groups such as the hydroxyl (-OH) group, C=C double bonds, and C-H bonds, confirming the structure of this compound.[4]

Synthesis and Reactivity

This compound can be synthesized from myrcene through various methods, including hydroamination followed by hydrolysis and palladium-catalyzed removal of the amine. As a 1,3-diene, this compound can undergo Diels-Alder reactions with various dienophiles to produce cyclohexene derivatives, which are also utilized in the fragrance industry.

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways of this compound are not yet fully elucidated, research on related monoterpenes suggests potential mechanisms of action for its observed anti-inflammatory and antimicrobial activities.

Putative Anti-Inflammatory Mechanism

Monoterpenes have been shown to inhibit key inflammatory mediators. A possible mechanism for this compound's anti-inflammatory effects could involve the downregulation of pro-inflammatory signaling pathways.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway Activates Cell_Membrane Cell Membrane This compound This compound This compound->NF_kB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Conceptual anti-inflammatory pathway of this compound.

Putative Antimicrobial Mechanism

The lipophilic nature of monoterpenes allows them to interact with and disrupt bacterial cell membranes, leading to cell death.

antimicrobial_mechanism This compound This compound Bacterial_Cell_Membrane Bacterial Cell Membrane This compound->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Conceptual antimicrobial mechanism of this compound.

Experimental Workflow for Characterization

A typical workflow for the chemical characterization of a natural product like this compound, from extraction to structural elucidation, is outlined below.

experimental_workflow Start Start: Plant Material (e.g., Lavender) Extraction Extraction (e.g., Steam Distillation) Start->Extraction Crude_Extract Crude Essential Oil Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Screening Screening for Activity (e.g., Bioassays) Fractions->Screening Active_Fraction Active Fraction Screening->Active_Fraction Isolation Isolation of Pure Compound (e.g., Preparative HPLC) Active_Fraction->Isolation Pure_Compound Pure this compound Isolation->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Pure_Compound->Structural_Elucidation End End: Characterized this compound Structural_Elucidation->End

Caption: General experimental workflow for this compound characterization.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties of this compound, offering valuable data and methodologies for researchers, scientists, and drug development professionals. The detailed experimental protocols and conceptual visualizations aim to facilitate a deeper understanding of this versatile monoterpenoid and to support its further investigation for potential therapeutic and industrial applications. As research continues, a more detailed picture of this compound's biological activities and mechanisms of action will undoubtedly emerge, further solidifying its importance in the field of natural product chemistry.

References

A Technical Guide to the Natural Sources and Isolation of Myrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenol, a naturally occurring acyclic monoterpenoid alcohol, is a valuable compound with applications in the fragrance, flavor, and pharmaceutical industries. Its characteristic fresh, floral, and citrus-like aroma makes it a sought-after ingredient in perfumery. Beyond its organoleptic properties, this compound has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various essential oils. Furthermore, it presents comprehensive experimental protocols for the isolation and purification of this compound from these natural matrices, including steam distillation, fractional distillation, and preparative high-performance liquid chromatography (HPLC). This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and the development of new fragrances and flavorings.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plants. The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table summarizes the reported presence of this compound and its closely related precursor, myrcene, in several key natural sources.

Plant SpeciesCommon NamePlant PartThis compound/Myrcene Content (%)Reference(s)
Humulus lupulusHopsConesMyrcene: 27.8 - 48.15%[1]
Cannabis sativaCannabisFlowersMyrcene: up to 65.8% of essential oil[2]
Lavandula angustifoliaLavenderFlowersThis compound is a fragrant component[3][4]
Lippia albaBushy MatgrassLeavesMyrcene: 10.9 - 11.0%[5]
Myrcia species--Myrcene is a major component[2]
Thymus vulgarisThyme-Myrcene is present[6]
Mangifera indicaMangoFruitMyrcene is present[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process beginning with the extraction of the essential oil, followed by purification techniques to isolate the target compound.

Experimental Workflow for this compound Isolation

The general workflow for isolating this compound from a plant matrix is depicted in the following diagram.

experimental_workflow plant_material Plant Material (e.g., Hops, Lavender) extraction Essential Oil Extraction (Steam Distillation) plant_material->extraction crude_oil Crude Essential Oil extraction->crude_oil fractionation Fractional Distillation crude_oil->fractionation analysis Analytical GC-MS crude_oil->analysis myrcenol_fraction This compound-Enriched Fraction fractionation->myrcenol_fraction purification Preparative HPLC myrcenol_fraction->purification myrcenol_fraction->analysis pure_this compound Pure this compound (>95%) purification->pure_this compound pure_this compound->analysis

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

This protocol is adapted from the hydrodistillation of Lippia alba leaves.

Objective: To extract the crude essential oil from the leaves of Lippia alba.

Materials and Equipment:

  • Fresh or dried leaves of Lippia alba (100 g)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting flask

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Place 100 g of Lippia alba leaves into a 2 L round-bottom flask.

  • Add a sufficient volume of distilled water to the flask to cover the plant material.

  • Set up the Clevenger-type apparatus with the flask, condenser, and collecting flask.

  • Turn on the cooling water to the condenser.

  • Begin heating the flask using the heating mantle.

  • Continue the hydrodistillation for approximately 1 hour, or until no more essential oil is collected.[7]

  • Collect the essential oil from the collection arm of the Clevenger apparatus.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the crude essential oil in a sealed, dark glass vial at 4°C until further processing.

This protocol is a general procedure for the separation of monoterpene alcohols like this compound from a crude essential oil.

Objective: To enrich the this compound content by separating it from more volatile and less volatile components of the essential oil.

Materials and Equipment:

  • Crude essential oil containing this compound

  • Vacuum fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and vacuum pump)

  • Heating mantle with a magnetic stirrer

  • Vacuum gauge

  • Boiling chips

Procedure:

  • Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude essential oil and boiling chips into the distillation flask.

  • Begin to slowly evacuate the system using the vacuum pump to a pressure of approximately 5-10 mmHg.

  • Turn on the heating mantle and begin to heat the distillation flask.

  • Slowly increase the temperature until the essential oil begins to boil and the vapor rises into the fractionating column.

  • Adjust the heat input and reflux ratio to achieve a slow and steady distillation. A typical reflux ratio for such separations can be in the range of 10:1 to 30:1.[3]

  • Collect the different fractions in the receiving flasks based on the boiling point at the reduced pressure. The fraction corresponding to the boiling point of this compound under the applied vacuum should be collected separately.

  • Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the this compound content.

  • Combine the fractions with the highest this compound concentration.

This protocol outlines a general approach for the final purification of this compound from an enriched fraction.

Objective: To obtain high-purity this compound.

Materials and Equipment:

  • This compound-enriched fraction from fractional distillation

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative reversed-phase C18 column

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Rotary evaporator

Procedure:

  • Develop an analytical HPLC method to determine the optimal mobile phase for the separation of this compound from other components in the enriched fraction. A common mobile phase for terpenoid separation is a gradient of methanol or acetonitrile in water.

  • Scale up the analytical method to the preparative HPLC system. Adjust the flow rate and injection volume according to the column dimensions.

  • Dissolve the this compound-enriched fraction in a minimal amount of the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Collect the fractions corresponding to the this compound peak as determined by the detector.

  • Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Confirm the purity of the isolated this compound using analytical GC-MS.

Potential Biological Mechanisms of this compound

The specific signaling pathways of this compound are not yet fully elucidated and represent an active area of research. However, preliminary studies on this compound and its structural analogs suggest potential mechanisms of action.

biological_mechanisms cluster_cns Central Nervous System cluster_metabolic Metabolic Regulation This compound This compound GABA_A GABA-A Receptor Modulation This compound->GABA_A Potential Interaction (via structural analog) HMG_CoA HMG-CoA Reductase Inhibition This compound->HMG_CoA Potential Inhibition Anxiolytic Anxiolytic-like Effects GABA_A->Anxiolytic leads to Cholesterol Reduced Cholesterol Synthesis HMG_CoA->Cholesterol Hyperlipidemia Anti-hyperlipidemic Effects Cholesterol->Hyperlipidemia

Caption: Potential biological mechanisms of this compound.

A structural analog of this compound, (-)-myrtenol, has been shown to exhibit anxiolytic-like effects in animal models, with evidence suggesting its mechanism of action is mediated through GABAergic transmission, similar to benzodiazepines. Furthermore, a 2025 preclinical study indicated that this compound may possess anti-hyperlipidemic properties. In a high-fat diet-induced hyperlipidemia rat model, this compound administration was associated with a reduction in LDL, triglycerides, and total cholesterol, and an increase in HDL. This effect is suggested to be linked to the inhibition of the HMG-CoA reductase enzyme, a key enzyme in the cholesterol biosynthesis pathway.

Conclusion

This compound is a naturally occurring monoterpenoid with significant potential in various industries. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The presented experimental protocols for steam distillation, fractional distillation, and preparative HPLC offer a practical framework for researchers to obtain high-purity this compound for further investigation. While the complete biological signaling pathways of this compound are still under investigation, early research points towards interesting pharmacological activities, including potential anxiolytic and anti-hyperlipidemic effects. Further studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of this versatile natural compound.

References

The Biosynthesis of Myrcenol in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Myrcenol, an acyclic monoterpenoid alcohol, is a valuable natural product found in the essential oils of various plants, contributing to their characteristic aromas and possessing potential applications in the fragrance, flavor, and pharmaceutical industries. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes comprehensive experimental protocols for the characterization of the involved enzymes and quantitative data where available. Visual diagrams of the pathway and experimental workflows are provided to facilitate comprehension. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant biochemistry, natural products, and metabolic engineering.

Introduction to this compound and its Precursors

This compound, chemically known as 2-methyl-6-methylene-7-octen-2-ol, is a fragrant terpenoid alcohol.[1] Like all monoterpenes, its biosynthesis originates from the central isoprenoid pathway. Plants utilize two distinct pathways to produce the universal five-carbon precursors of all terpenoids: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[2] For monoterpenes like this compound, the MEP pathway is the primary source of these precursors.[2]

The C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the MEP pathway.[3] These are then condensed in a head-to-tail fashion by the enzyme geranyl pyrophosphate synthase (GPPS) to form the C10 compound, geranyl pyrophosphate (GPP).[3][4] GPP is the direct and crucial precursor for the biosynthesis of a vast array of monoterpenes, including the immediate precursor to this compound, β-myrcene.[4][5]

The this compound Biosynthesis Pathway

The biosynthesis of this compound from GPP is a two-step enzymatic process involving a terpene synthase and a cytochrome P450 monooxygenase.

Step 1: Conversion of Geranyl Pyrophosphate to β-Myrcene

The first committed step in this compound biosynthesis is the conversion of GPP to the olefinic monoterpene, β-myrcene. This reaction is catalyzed by a specific class of terpene synthases (TPSs) known as myrcene synthases.

  • Enzyme: Myrcene Synthase (a member of the TPS-b subfamily in angiosperms)

  • Substrate: Geranyl Pyrophosphate (GPP)

  • Product: β-Myrcene

  • Mechanism: The reaction proceeds through the ionization of the diphosphate group from GPP, generating a geranyl cation. This carbocation intermediate is then deprotonated to form the acyclic product, β-myrcene.[6] Some terpene synthases are known to be multi-product enzymes, producing a range of monoterpenes from GPP.[7] However, dedicated myrcene synthases that produce myrcene as the sole or major product have been identified in various plant species, including Cannabis sativa.[6]

Step 2: Hydroxylation of β-Myrcene to this compound

The final step in the biosynthesis of this compound is the hydroxylation of β-myrcene. While this specific enzymatic step has been extensively studied in insects for the production of the aggregation pheromone ipsdienol from myrcene, direct characterization in plants is less documented.[1][8] However, based on the well-established role of cytochrome P450 monooxygenases (CYPs) in the oxidative modification of terpenes in plants, it is highly probable that a CYP enzyme is responsible for this conversion.[8][9]

  • Enzyme: Myrcene Hydroxylase (putative Cytochrome P450 Monooxygenase)

  • Substrate: β-Myrcene

  • Product: this compound

  • Mechanism: Cytochrome P450 enzymes catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond of the substrate.[9] In this case, a myrcene hydroxylase would catalyze the regio- and stereospecific hydroxylation of the myrcene backbone to yield this compound. This reaction requires a partnership with a cytochrome P450 reductase (CPR), which transfers electrons from NADPH to the P450 enzyme.[8]

Diagram of the this compound Biosynthesis Pathway

Myrcenol_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Myrcene β-Myrcene GPP->Myrcene Myrcene Synthase (TPS) This compound This compound Myrcene->this compound Myrcene Hydroxylase (CYP450) + O2 + NADPH Myrcene_Synthase_Workflow cluster_gene Gene Identification & Cloning cluster_expression Protein Expression cluster_assay Enzyme Assay & Analysis RNA_Isolation RNA Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification cDNA_Synthesis->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Culture_Growth Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Expression Low Temperature Expression Induction->Expression Protein_Extraction Protein Extraction Expression->Protein_Extraction Enzyme_Assay Enzyme Assay with GPP Protein_Extraction->Enzyme_Assay GC_MS GC-MS Analysis Enzyme_Assay->GC_MS Product_ID Product Identification GC_MS->Product_ID Myrcenol_Regulation cluster_stimuli Stimuli cluster_signaling Signal Transduction cluster_tf Transcriptional Regulation cluster_genes Gene Expression cluster_pathway Biosynthesis Pathway Developmental_Cues Developmental Cues (e.g., Flowering) Phytohormones Phytohormones (e.g., Jasmonic Acid) Developmental_Cues->Phytohormones Environmental_Stress Environmental Stress (e.g., Herbivory) Ca_Signaling Ca²⁺ Signaling Environmental_Stress->Ca_Signaling TFs Transcription Factors (MYB, bHLH, WRKY) Phytohormones->TFs Ca_Signaling->Phytohormones TPS_Gene Myrcene Synthase Gene TFs->TPS_Gene CYP_Gene Myrcene Hydroxylase Gene TFs->CYP_Gene Myrcenol_Production This compound Production TPS_Gene->Myrcenol_Production CYP_Gene->Myrcenol_Production

References

Myrcenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Synthesis, and Potential Biological Activity of 2-Methyl-6-methyleneoct-7-en-2-ol

Abstract

Myrcenol, a naturally occurring acyclic monoterpene alcohol, is a constituent of essential oils from various plants, including lavender and hops. It is recognized for its characteristic fresh, floral, and citrus-like aroma, which has led to its widespread use in the fragrance industry. Beyond its olfactory properties, recent scientific investigations have begun to explore its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and an exploration of its potential biological activities, with a focus on its hypothesized role in modulating cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, systematically named 2-Methyl-6-methyleneoct-7-en-2-ol, is a tertiary alcohol with the molecular formula C₁₀H₁₈O.[1][2] Its chemical structure features a conjugated diene system and a hydroxyl group, which contribute to its reactivity and potential biological functions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 543-39-5[1][2]
Molecular Formula C₁₀H₁₈O[1][2]
Molecular Weight 154.25 g/mol [3]
Appearance Colorless to pale yellow viscous liquid---
Odor Fresh, floral, citrus-like
Boiling Point 213-217 °C---
Density 0.851 g/cm³[3]
Vapor Pressure 0.094104 mm Hg @ 23°C
log P 2.4
Water Solubility 260.9 mg/L @ 25°C (calculated)---

Experimental Protocols

Synthesis of this compound from Myrcene via Deamination

This protocol describes a common industrial method for the synthesis of this compound from its precursor, β-myrcene, involving the formation of a geranyl amine intermediate followed by deamination.[1][4][5]

Methodology:

  • Formation of N,N-Diethylgeranylamine:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, combine β-myrcene and diethylamine in a suitable solvent such as hexane.

    • Add a catalyst, such as metallic lithium or butyllithium, under a nitrogen atmosphere.

    • Heat the reaction mixture to approximately 50-60°C and maintain for several hours until the conversion of myrcene is maximized, as monitored by gas chromatography (GC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,N-diethylgeranylamine.

  • Hydration of the Amine Intermediate:

    • The crude N,N-diethylgeranylamine is then hydrated using a dilute acid, such as sulfuric acid, at a controlled temperature (e.g., below 10°C) to yield N,N-diethyl-(6,7-dihydro-7-hydroxygeranyl)amine.[6]

  • Deamination to this compound:

    • The hydroxylated amine is subjected to deamination. This can be achieved through pyrolysis of the corresponding quaternary ammonium salt (Hofmann elimination) or, more efficiently, by using a palladium-phosphine catalyst.[1][4]

    • For the catalytic method, the hydroxylated amine is heated under reduced pressure in the presence of a palladium catalyst, such as [Pd(diphos)(η³-allyl)]⁺BF₄⁻.[4]

    • This compound is distilled from the reaction mixture as it is formed.

  • Purification:

    • The distilled product, which may contain isomers such as ocimenol, is purified by fractional distillation to yield high-purity this compound.

Diels-Alder Reaction of this compound with Acrolein

This compound can undergo a Diels-Alder reaction with dienophiles like acrolein to form cyclohexene derivatives, which are also valuable in the fragrance industry.[6][7][8]

Methodology:

  • Reaction Setup:

    • In a pressure-rated reaction vessel, charge this compound, acrolein (in slight excess), and a polymerization inhibitor such as hydroquinone.

    • Degas the vessel with an inert gas (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Seal the vessel and heat the mixture to a temperature of approximately 150°C.[6] The reaction can also be catalyzed by Lewis acids, such as zinc-containing ionic liquids, which may allow for lower reaction temperatures and improved regioselectivity.[8]

    • Maintain the reaction at this temperature for several hours, monitoring the progress by GC or TLC.

  • Work-up and Purification:

    • After cooling the reaction mixture, the excess acrolein and any solvent can be removed under reduced pressure.

    • The resulting product, a mixture of regioisomers of (4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde, can be purified by vacuum distillation or column chromatography.

In Vivo Evaluation of Anti-Hyperlipidemic Activity

This protocol is based on a study investigating the effects of this compound on high-fat diet-induced hyperlipidemia in a rat model.

Methodology:

  • Animal Model:

    • Male albino Wistar rats are rendered hyperlipidemic by feeding them a high-fat diet (HFD) for a period of several weeks. The HFD typically consists of a high percentage of fat, cholesterol, and cholic acid.

  • Experimental Groups:

    • Animals are divided into several groups:

      • Normal Control (standard diet)

      • Hyperlipidemic Control (HFD)

      • This compound-treated (HFD + this compound at 100 mg/kg body weight, administered orally)

      • Positive Control (HFD + a standard anti-hyperlipidemic drug, e.g., atorvastatin)

  • Treatment and Monitoring:

    • The treatment is administered daily for a specified period (e.g., 4 weeks).

    • Body weight and food intake are monitored regularly.

  • Biochemical Analysis:

    • At the end of the treatment period, blood samples are collected for the analysis of the lipid profile, including total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).

    • Liver tissue is harvested to determine the activity of key enzymes involved in lipid metabolism, such as HMG-CoA reductase and hepatic lipase, using appropriate assay kits.

  • Histopathological Examination:

    • Organs such as the liver and aorta can be subjected to histopathological examination to assess lipid accumulation and tissue damage.

Potential Signaling Pathway Modulation

While direct evidence for the specific signaling pathways modulated by this compound is still emerging, its structural precursor, β-myrcene, has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9] Given this relationship, it is hypothesized that this compound may exhibit similar activities.

Hypothetical Inhibition of NF-κB and MAPK Pathways by this compound

The NF-κB and MAPK pathways are crucial regulators of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines. It is proposed that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of key kinases such as IκB kinase (IKK) in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathways. This would lead to a downstream reduction in the production of inflammatory mediators.

Myrcenol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK IKK Complex IKK Complex Receptor->IKK Complex NF-κB_nuc NF-κB Gene Expression Gene Expression NF-κB_nuc->Gene Expression Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines MAPKK MAPKK MAPKKK->MAPKK Phosphorylates IκB IκB IKK Complex->IκB Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Complex Inhibits (Hypothesized) This compound->MAPK (ERK, JNK, p38) Inhibits (Hypothesized)

Caption: Hypothetical mechanism of this compound's anti-inflammatory action.

Inhibition of HMG-CoA Reductase

The aforementioned in vivo study also suggests that this compound may inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This presents a potential mechanism for its observed anti-hyperlipidemic effects.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay:

HMG_CoA_Reductase_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Enzyme HMG-CoA Reductase Incubation Incubate at 37°C Enzyme->Incubation Substrate HMG-CoA Substrate->Incubation Cofactor NADPH Cofactor->Incubation Test_Compound This compound Test_Compound->Incubation Spectrophotometer Measure Absorbance at 340 nm Incubation->Spectrophotometer Data_Analysis Calculate % Inhibition Spectrophotometer->Data_Analysis

Caption: Workflow for HMG-CoA reductase inhibition assay.

Conclusion

This compound is a versatile monoterpenoid with established applications in the fragrance industry and emerging potential in the pharmaceutical sector. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis and for the evaluation of its potential anti-hyperlipidemic activity. While direct evidence is still needed, the structural relationship of this compound to β-myrcene suggests a plausible mechanism of action involving the modulation of key inflammatory signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comprehensive Technical Guide to Myrcenol: Physical Properties, Spectral Data, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenol, a naturally occurring acyclic monoterpenoid, is a tertiary alcohol recognized for its fresh, floral, and citrus-like aroma.[1] It is a significant constituent of essential oils from various plants, including lavender and hops.[1][2] Beyond its primary application in the fragrance and flavor industries, this compound serves as a valuable chiral starting material and intermediate in the synthesis of other fragrance compounds.[1] This technical guide provides an in-depth overview of the physical and spectral properties of this compound, detailed experimental protocols for its synthesis and isolation, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its application in various scientific and industrial fields. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-Methyl-6-methylideneoct-7-en-2-ol[2][3]
Synonyms 2-Methyl-6-methylene-7-octen-2-ol, this compound super[3]
CAS Number 543-39-5[1]
Molecular Formula C₁₀H₁₈O[2][3]
Molecular Weight 154.25 g/mol [1][3]
Appearance Colorless to pale yellow viscous liquid[1]
Boiling Point 99-100 °C @ 10 mmHg213-217 °C @ 760 mmHg[1][3]
Density 0.85 g/cm³[2]
Specific Gravity 0.97300 to 0.98200 @ 25.00 °C
Refractive Index 1.48000 to 1.48700 @ 20.00 °C
Flash Point 88.89 °C (192.00 °F)
Water Solubility 260.9 mg/L at 25 °C (calculated)[1]
LogP 3.0 (estimated)

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound. The following tables summarize the key spectral information available.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

TechniqueKey Fragments (m/z) and Relative IntensitiesInstrument
GC-MS (EI-B) 59 (99.99), 43 (44.09), 81 (37.59), 93 (34.47), 68 (33.33)HITACHI M-80B
Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusData AvailabilitySource
¹³C NMR Spectra available in databases such as SpectraBase.[3][4]
¹H NMR Data for related compounds such as E-Myrcenol is available.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

TechniqueKey FeaturesInstrument
FTIR The spectrum would show characteristic peaks for O-H stretching (from the alcohol group) and C=C stretching (from the alkene groups).Bruker IFS 85

Experimental Protocols

The following sections detail methodologies for the synthesis and isolation of this compound.

Synthesis of this compound via Deamination of Hydroxygeranyl Dialkylamine

A common method for the synthesis of this compound involves the deamination of 7-hydroxygeranyl dialkylamine using a palladium-phosphine-cation complex catalyst.

Materials:

  • 7-hydroxygeranyl dialkylamine

  • Palladium-phosphine-cation complex catalyst (e.g., [Pd(η-allyl)(dppe)]⁺BF₄⁻)

  • Methylene chloride (solvent)

  • Nitrogen gas

Procedure:

  • A reaction flask equipped with a distillation column is charged with 7-hydroxygeranyl dialkylamine.

  • The atmosphere in the flask is replaced with nitrogen.

  • A solution of the palladium-phosphine-cation complex catalyst in methylene chloride is added to the flask.

  • The reaction mixture is heated to approximately 130-150°C under a reduced pressure of 1-50 mmHg.

  • As the reaction proceeds, a mixture of this compound and its isomer, ocimenol, will distill off.

  • The distillate is collected, and this compound can be separated and purified from ocimenol by fractional distillation.

Isolation of this compound from Essential Oils by Steam Distillation

This compound is a natural component of various essential oils and can be isolated using steam distillation.

Materials:

  • Plant material containing this compound (e.g., lavender flowers, hops)

  • Water

  • Steam distillation apparatus (distillation flask, condenser, receiving flask)

  • Separatory funnel

  • Organic solvent (e.g., hexane or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • The plant material is placed in the distillation flask with water.

  • Steam is passed through the plant material, causing the volatile essential oils, including this compound, to vaporize.

  • The vapor mixture of water and essential oils is passed through a condenser, where it cools and liquefies.

  • The resulting liquid, a mixture of water and the essential oil, is collected in the receiving flask.

  • The collected distillate is transferred to a separatory funnel.

  • An organic solvent is added to the separatory funnel to extract the essential oil from the water layer. The mixture is shaken gently and allowed to separate into two layers.

  • The organic layer containing the dissolved essential oil is collected.

  • The organic extract is dried over anhydrous sodium sulfate to remove any residual water.

  • The solvent is then carefully evaporated under reduced pressure to yield the crude essential oil.

  • This compound can be further purified from the essential oil mixture using techniques such as fractional distillation or chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway of this compound and a general workflow for its analysis.

Myrcenol_Synthesis Myrcene Myrcene Epoxymyrcene Epoxymyrcene Myrcene->Epoxymyrcene Epoxidation This compound This compound Epoxymyrcene->this compound Reduction

Caption: A simplified synthetic pathway for this compound starting from Myrcene.

Myrcenol_Analysis_Workflow cluster_Extraction Extraction & Isolation cluster_Purification Purification cluster_Analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Lavender) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Fractional_Distillation Fractional Distillation / Chromatography Essential_Oil->Fractional_Distillation Pure_this compound Purified this compound Fractional_Distillation->Pure_this compound GC_MS GC-MS Pure_this compound->GC_MS NMR NMR (¹H, ¹³C) Pure_this compound->NMR FTIR FTIR Pure_this compound->FTIR

Caption: General workflow for the isolation and analysis of this compound from a natural source.

Biological Activity and Applications

This compound is primarily utilized as a fragrance ingredient in a wide array of products, including soaps, detergents, and perfumes, where it imparts a fresh, floral-citrus scent.[1] While specific signaling pathways for this compound are not extensively documented, its precursor, myrcene, has been studied for various biological activities, including analgesic, sedative, and anti-inflammatory properties. Further research into the biological effects of this compound itself could reveal novel therapeutic applications. As a versatile chemical intermediate, this compound is also employed in the synthesis of other valuable fragrance compounds.[1]

Conclusion

This technical guide has provided a detailed overview of the physical and spectral characteristics of this compound, along with established protocols for its synthesis and isolation. The presented data and methodologies are intended to support researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development in their work with this versatile monoterpenoid. The structured presentation of this information aims to facilitate easy reference and application in a laboratory setting. Further investigation into the biological activities and potential signaling pathway interactions of this compound is warranted to explore its full therapeutic potential.

References

A Technical Guide to Myrcenol: Commercial Availability, Synthesis, and Inferred Biological Activity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Myrcenol, a naturally occurring acyclic monoterpenoid, is gaining attention within the scientific community for its potential applications in fragrance, flavor, and importantly, as a scaffold for drug discovery. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its inferred biological activities based on studies of its precursor, β-myrcene, and structural analogs.

Commercial Availability and Suppliers

This compound (CAS No. 543-39-5) is commercially available from a range of suppliers, primarily catering to the fragrance, flavor, and chemical research industries. Purity levels for research-grade this compound are typically offered at ≥95%. The following tables summarize the key suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

SupplierProduct NamePurityAvailable Quantities
BenchchemThis compound≥95%Inquire for details
Alfa ChemistryThis compound95%+10 g
JHECHEM CO LTDThis compoundNot specifiedInquire for details
BOC SciencesThis compoundFor experimental / research use onlyInquire for details
The Good Scents CompanyThis compound SuperNot specifiedInquire for details

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name 2-Methyl-6-methylideneoct-7-en-2-ol[1]
CAS Number 543-39-5[1]
Molecular Formula C10H18O[1]
Molecular Weight 154.25 g/mol [1]
Boiling Point 99-100 °C at 10 mmHg[1]
Density ~0.85 g/cm³[1]
Appearance Colorless to pale yellow viscous liquid[2]
Odor Fresh, floral, citrus-like[2]

Experimental Protocols

Synthesis and Purification of this compound

This compound can be synthesized from its precursor, myrcene. Several patented methods detail its production. One common industrial synthesis involves the hydroamination of myrcene followed by hydrolysis and palladium-catalyzed removal of the amine group.

A representative laboratory-scale synthesis and purification protocol derived from patent literature is as follows:

1. Hydroamination of Myrcene:

  • Myrcene is reacted with a secondary amine (e.g., diethylamine) in the presence of a lithium catalyst to form N,N-diethylgeranylamine.

2. Hydroxylation:

  • The resulting amine is then hydroxylated.

3. Deamination-Dehydration:

  • The hydroxylated amine undergoes a deamination-dehydration reaction in the presence of a palladium-phosphine catalyst to yield this compound.

4. Purification by Fractional Distillation:

  • The crude this compound is purified by fractional distillation under reduced pressure to separate it from byproducts.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

A common method for determining the purity of this compound involves GC-MS.

  • Column: A non-polar column (e.g., DB-5ms) is typically used.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 60 °C, ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Inferred Biological Activities and Signaling Pathways

Direct research on the biological activities of this compound is limited. However, studies on its precursor, β-myrcene, and a structural analog, (-)-myrtenol, provide strong indications of its potential pharmacological effects.

Potential Anti-Hyperlipidemic Activity via HMG-CoA Reductase Inhibition

A preclinical study on a structural analog of this compound has suggested potential anti-hyperlipidemic properties.[2] The proposed mechanism involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[2]

Below is a diagram illustrating the proposed signaling pathway.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Myrcenol_Analog This compound Analog HMG_CoA_reductase HMG-CoA reductase Myrcenol_Analog->HMG_CoA_reductase Inhibition

Proposed inhibition of the HMG-CoA reductase pathway by a this compound analog.

Experimental Protocol: HMG-CoA Reductase Activity Assay

This in vitro assay measures the inhibition of HMG-CoA reductase activity.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate, EDTA, DTT, and NADPH.

  • Enzyme and Substrate Addition: Add purified HMG-CoA reductase enzyme and the substrate, HMG-CoA, to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding the test compound (this compound or its analog).

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the test compound.

Inferred Anticancer Activity

Studies on β-myrcene have demonstrated its potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[3][4][5][6] The proposed mechanisms include the induction of oxidative stress and modulation of apoptotic pathways.[3]

Anticancer_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., HeLa, A549) Myrcene_Treatment Treatment with β-myrcene Cancer_Cells->Myrcene_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) Myrcene_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Myrcene_Treatment->Apoptosis_Assay ROS_Measurement ROS Measurement Myrcene_Treatment->ROS_Measurement Western_Blot Western Blot Analysis (Bax, Bcl-2) Myrcene_Treatment->Western_Blot IC50 Determine IC50 Proliferation_Assay->IC50 Apoptotic_Rate Quantify Apoptotic Cells Apoptosis_Assay->Apoptotic_Rate ROS_Levels Measure ROS Levels ROS_Measurement->ROS_Levels Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression

Experimental workflow for assessing the anticancer activity of β-myrcene.
Inferred Anti-inflammatory and Antioxidant Activities

β-myrcene has also been reported to possess anti-inflammatory and antioxidant properties.[7] The anti-inflammatory effects are suggested to be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK.[7]

Anti_inflammatory_Pathway cluster_pathways Intracellular Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage/Chondrocyte Inflammatory_Stimulus->Cell NFkB_Pathway NF-κB Pathway Cell->NFkB_Pathway MAPK_Pathway MAPK Pathway Cell->MAPK_Pathway Myrcene β-myrcene Myrcene->NFkB_Pathway Inhibition Myrcene->MAPK_Pathway Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB_Pathway->Pro_inflammatory_Cytokines MAPK_Pathway->Pro_inflammatory_Cytokines

Inferred anti-inflammatory signaling pathways modulated by β-myrcene.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages or human chondrocytes).

  • Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Treat the stimulated cells with varying concentrations of the test compound (β-myrcene).

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

  • Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Conclusion

This compound presents an interesting molecule for researchers in drug discovery and development. While direct evidence of its biological activities is still emerging, the known properties of its precursor, β-myrcene, and a structural analog suggest promising avenues for investigation, particularly in the areas of metabolic disorders, oncology, and inflammatory diseases. The commercial availability of research-grade this compound, coupled with established synthesis and analytical protocols, provides a solid foundation for further exploration of its therapeutic potential. This guide serves as a starting point for scientists looking to unlock the full pharmacological profile of this intriguing monoterpenoid.

References

Potential Industrial Applications of Myrcenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenol, a naturally occurring acyclic monoterpenoid, presents a versatile platform for a range of industrial applications. With its characteristic fresh, floral, and citrus-like aroma, it is a valuable ingredient in the fragrance and flavor industries. Beyond its sensory properties, this compound's chemical structure, featuring a tertiary alcohol and a conjugated diene system, makes it a valuable precursor for the synthesis of other fragrance compounds and a functional monomer in polymer chemistry. Furthermore, emerging research suggests potential for this compound in pharmaceutical and agricultural applications due to its anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the industrial potential of this compound, detailing its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the IUPAC name 2-Methyl-6-methylideneoct-7-en-2-ol, is a tertiary alcohol. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[1]
Molar Mass 154.25 g/mol [1]
Appearance Colorless to pale yellow viscous liquid[2]
Odor Fresh, floral, citrus-like, with notes of lime, grapefruit, and bergamot[2][3]
Boiling Point 217.64 °C (423.75 °F; 490.79 K)[4]
Density 0.85 g/cm³[4]
Solubility Soluble in alcohol and oils; insoluble in water[2]
Vapor Pressure 0.018 mmHg @ 25 °C (estimated)[3]
logP (o/w) 2.613 (estimated)[3]

Industrial Synthesis of this compound

This compound is primarily produced synthetically from myrcene, a readily available monoterpene obtained from the pyrolysis of β-pinene, which is a major component of turpentine oil.[5] Several industrial processes have been developed and patented for the synthesis of this compound.

Synthesis from Myrcene via Hydroamination

A common industrial route involves the hydroamination of myrcene, followed by hydrolysis and palladium-catalyzed removal of the amine group.[4][5]

Experimental Protocol: Synthesis of this compound from Myrcene via Hydroamination (Generalized)

Materials:

  • Myrcene

  • Secondary amine (e.g., diethylamine)

  • Organolithium catalyst (e.g., n-butyllithium)

  • Sulfuric acid (for hydration)

  • Palladium-phosphine complex catalyst (for deamination)[6]

  • Solvents (e.g., hexane, toluene)

  • Sodium hydroxide

  • Saturated sodium chloride solution

Procedure:

  • Amination: In a reaction vessel under an inert atmosphere, a secondary amine is reacted with an organolithium catalyst in a suitable solvent to form a lithium amide. Myrcene is then added to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 60 °C).[7] The progress of the reaction can be monitored by gas chromatography (GC).

  • Hydration: The resulting geranyl amine is then hydrated using aqueous sulfuric acid at a low temperature (e.g., below 10 °C).[3]

  • Work-up and Isolation of Hydroxygeranyl Dialkylamine: The reaction is quenched with a base (e.g., sodium hydroxide) and the product is extracted with an organic solvent. The organic layer is washed and the solvent is removed to yield the hydroxygeranyl dialkylamine.

  • Deamination: The hydroxygeranyl dialkylamine is deaminated using a palladium-phosphine-cation complex catalyst under reduced pressure and elevated temperature (e.g., 100-150 °C).[6]

  • Purification: The resulting mixture of this compound and ocimenol is distilled, and the this compound is further purified by fractional distillation.[6]

Synthesis from Myrcene via Sulfone Intermediate

Another patented process involves the protection of the conjugated diene of myrcene by forming a cyclic sulfone with sulfur dioxide. This allows for the selective hydration of the isolated double bond. The sulfone is then removed by heating to yield this compound.[7][8]

Experimental Workflow: this compound Synthesis via Sulfone Intermediate

G Myrcene Myrcene Myrcene_Sulfone Myrcene Sulfone Myrcene->Myrcene_Sulfone Diels-Alder Reaction SO2 Sulfur Dioxide (SO₂) SO2->Myrcene_Sulfone Hydration Hydration (e.g., H₂SO₄/H₂O) Myrcene_Sulfone->Hydration Hydrated_Sulfone Hydrated Myrcene Sulfone Hydration->Hydrated_Sulfone Heating Thermal Decomposition Hydrated_Sulfone->Heating This compound This compound Heating->this compound

Caption: Synthesis of this compound from Myrcene via a cyclic sulfone intermediate.

Industrial Applications

Fragrance and Flavor Industry

The primary industrial application of this compound is in the formulation of fragrances for a wide variety of consumer products, including perfumes, soaps, detergents, and cosmetics.[9] Its fresh, floral, and citrusy scent provides a "lift" and brightness to fragrance compositions.[3]

Fragrance ApplicationRecommended Usage Level in Concentrate
Fine Fragrancesup to 20%
Soapsup to 20%

This compound is also a key precursor for the synthesis of other important fragrance and flavor chemicals.

  • Dihydrothis compound and Tetrahydrothis compound: Hydrogenation of this compound yields dihydrothis compound and tetrahydrothis compound, which are also widely used in fragrances.[6]

  • Lyral: this compound undergoes a Diels-Alder reaction with acrolein to produce Lyral (4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde), a fragrance ingredient with a lily-of-the-valley scent.[7]

Experimental Protocol: Diels-Alder Reaction of this compound with Acrolein (Generalized)

Materials:

  • This compound

  • Acrolein

  • Hydroquinone (inhibitor)

  • Solvent (optional, e.g., toluene)

Procedure:

  • This compound is heated to a temperature between 50-130 °C in a reaction vessel.[7]

  • Acrolein is added dropwise to the heated this compound, maintaining the reaction temperature. A polymerization inhibitor such as hydroquinone may be added.[7]

  • The reaction mixture is stirred at the elevated temperature for a period of time (e.g., 1-2 hours) after the addition of acrolein is complete.[7]

  • The progress of the reaction can be monitored by GC.

  • The resulting crude Lyral can be purified by washing with deionized water followed by vacuum distillation.[7]

Logical Relationship: this compound as a Fragrance Precursor

G This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation Diels_Alder Diels-Alder Reaction (with Acrolein) This compound->Diels_Alder Dihydrothis compound Dihydrothis compound Hydrogenation->Dihydrothis compound Tetrahydrothis compound Tetrahydrothis compound Hydrogenation->Tetrahydrothis compound Lyral Lyral Diels_Alder->Lyral

Caption: this compound as a chemical intermediate for other fragrance compounds.

Polymer Chemistry

This compound is gaining interest as a bio-based monomer for the synthesis of specialty polymers. Its hydroxyl group provides a site for further functionalization, and the diene structure allows for polymerization.

  • Anionic Polymerization: Silyl-protected this compound can undergo anionic polymerization to produce well-defined homopolymers and copolymers. The silyl protecting group can be removed post-polymerization to yield polymers with pendant hydroxyl groups. These functional polymers can be used as building blocks for more complex architectures, such as graft copolymers, which have potential applications as bio-based thermoplastic elastomers.[10]

Experimental Workflow: Anionic Polymerization of Silyl-Protected this compound

G This compound This compound Protection Protection of -OH group (e.g., with TBDMSCl) This compound->Protection Protected_this compound Silyl-Protected this compound Protection->Protected_this compound Polymerization Anionic Polymerization (e.g., sec-BuLi) Protected_this compound->Polymerization Protected_Polymer Protected Polythis compound Polymerization->Protected_Polymer Deprotection Deprotection (e.g., TBAF) Protected_Polymer->Deprotection Polythis compound Polythis compound Deprotection->Polythis compound

Caption: General workflow for the synthesis of Polythis compound via anionic polymerization.

Potential Pharmaceutical and Agricultural Applications

While research is still in the early stages, this compound and its precursor, myrcene, have demonstrated biological activities that suggest potential applications in the pharmaceutical and agricultural sectors.

  • Anti-inflammatory Activity: Myrcene has been shown to possess anti-inflammatory properties by inhibiting the MAP Kinase and NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][11] It is plausible that this compound exhibits similar activity due to its structural similarity to myrcene. This suggests potential for the development of this compound-based anti-inflammatory drugs.

Signaling Pathway: Postulated Anti-inflammatory Mechanism of this compound

G This compound This compound MAPK MAPK Pathway This compound->MAPK inhibition NFkB NF-κB Pathway This compound->NFkB inhibition Inflammation Inflammation MAPK->Inflammation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation

Caption: Postulated anti-inflammatory action of this compound via inhibition of MAPK and NF-κB pathways.

  • Antimicrobial Activity: Various terpenes, including components of essential oils that may contain this compound, have demonstrated antimicrobial activity against a range of bacteria and fungi.[12] While specific data for pure this compound is limited, the available information on related compounds suggests potential for its use as an antimicrobial agent in various applications, from preservatives to agricultural fungicides.

MicroorganismCompoundMIC (mg/mL)Reference
Staphylococcus aureusMyrcene>1000 µg/mL[12]
Escherichia coliMyrcene>1000 µg/mL[12]
Candida albicansMyrcene>1000 µg/mL[12]
Fusarium graminearumMyrcene25 µg/µL[13]
Fusarium culmorumMyrcene25 µg/µL[13]

Note: The provided MIC values are for myrcene, the precursor to this compound. Further research is needed to determine the specific antimicrobial efficacy of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures such as essential oils and fragrance formulations.

Experimental Protocol: GC-MS Analysis of this compound (Generalized)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS)

Procedure:

  • Sample Preparation: The sample containing this compound is diluted in a suitable solvent (e.g., hexane or ethanol).[14] An internal standard may be added for quantitative analysis.

  • GC Separation: A small volume of the prepared sample is injected into the GC. The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to separate the components based on their boiling points and interactions with the column's stationary phase.[14]

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a mass spectrum for each component.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard or by matching its mass spectrum to a library database (e.g., NIST). Quantification is achieved by comparing the peak area of this compound to that of a calibration curve or an internal standard.

Safety and Toxicology

This compound is generally considered to have low acute toxicity.

Toxicity DataValueSpeciesReference
Oral LD₅₀ 5300 mg/kgRat[15]
Dermal LD₅₀ >5000 mg/kgRabbit[15]
Skin Irritation Mild irritantRabbit[16]

While this compound itself has low sensitization potential, like many fragrance ingredients, it can undergo oxidation upon exposure to air, forming hydroperoxides that may be skin sensitizers.[17] Therefore, proper storage and handling are important to minimize oxidation.

Conclusion

This compound is a versatile and valuable bio-based chemical with established applications in the fragrance industry and significant potential in polymer chemistry and beyond. Its synthesis from the renewable feedstock myrcene makes it an attractive alternative to petroleum-derived chemicals. Further research into its biological activities, particularly its anti-inflammatory and antimicrobial properties, is warranted to unlock its full industrial potential in the pharmaceutical and agricultural sectors. The detailed protocols and data presented in this guide provide a solid foundation for researchers and developers to explore and expand the applications of this promising monoterpenoid.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Myrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Myrcenol, a naturally occurring acyclic monoterpene alcohol, is a valuable compound in the fragrance and flavor industry. This document provides detailed protocols for the synthesis of this compound via two palladium-catalyzed methods. The first is an established, indirect route involving the palladium-catalyzed elimination of a hydroxygeranyl dialkylamine. The second is a proposed, direct route via the allylic C-H oxidation of myrcene, a readily available starting material. While the former is based on patented industrial processes, the latter is an exploratory approach based on current advancements in palladium catalysis.

Section 1: Palladium-Catalyzed Elimination of Hydroxygeranyl Dialkylamine

This section details the synthesis of this compound from hydroxygeranyl diethylamine, an indirect but established method. The process involves a palladium-phosphine complex that catalyzes the elimination of the dialkylamine group to form this compound.

Reaction Scheme

(Hydroxygeranyl diethylamine) → (this compound + Diethylamine)

Data Presentation

The following table summarizes the quantitative data for the palladium-catalyzed elimination reaction to synthesize this compound, based on reported examples.

ParameterValueReference
Starting Material Hydroxygeranyl diethylamine[1]
Catalyst Cationic Palladium-Diphosphine Complex[1]
Catalyst Loading 1/400 to 1/10,000 mol per mol of substrate[1]
Temperature 100 - 150 °C[1]
Pressure 1 - 50 mmHg (reduced pressure)[1]
Yield of this compound 87.6% (in a mixture with 12.4% ocimenol)[1]
Reaction Time 5 hours[1]
Product Isolation Distillation[1]
Experimental Protocol: Synthesis of this compound via Elimination

This protocol is based on the process described in the patent literature[1].

Materials:

  • Hydroxygeranyl diethylamine

  • Cationic Palladium-Diphosphine Complex (e.g., prepared from a palladium precursor and a diphosphine ligand)

  • Nitrogen gas

  • Solvent (if necessary, though the reaction can be run neat)

  • Standard distillation apparatus with a rectifying column

Procedure:

  • Reactor Setup: A reactor equipped with a rectifying column (e.g., filled with "Helipack," with an estimated 10 theoretical plates) is charged with hydroxygeranyl diethylamine.

  • Inert Atmosphere: The atmosphere within the reactor is replaced with nitrogen to prevent oxidation.

  • Catalyst Addition: The palladium-phosphine-cation complex catalyst is added to the reactor. The amount of catalyst should be between 1/400 and 1/10,000 molar equivalents relative to the starting material[1]. For a semi-continuous process, the catalyst loading can be in the range of 1/7000 to 1/10,000 based on the total quantity of raw materials charged[1].

  • Reaction Conditions: The mixture is heated to a temperature of 130-150 °C under a reduced pressure of approximately 20 mmHg[1].

  • Product Distillation: As the reaction proceeds, a mixture of this compound and its isomer, ocimenol, is distilled off. The column top temperature should be maintained to selectively collect the desired products. For example, at a reaction temperature of 130°C and 20 mmHg, the product mixture distills at a column top temperature of 96°C[1].

  • Continuous Feed (Optional): In a semi-continuous setup, fresh hydroxygeranyl diethylamine can be continuously added to the reactor in proportion to the quantity of the distilled product.

  • Product Analysis and Purification: The collected distillate is analyzed by gas chromatography to determine the composition of this compound and ocimenol. A mixture composed of 87.6% this compound and 12.4% ocimenol has been reported[1]. Further fractional distillation can be performed to separate and purify the this compound[1].

Diagram: Workflow for this compound Synthesis via Elimination

G cluster_start Starting Material Preparation cluster_reaction Palladium-Catalyzed Elimination cluster_purification Product Isolation and Purification Start Hydroxygeranyl Diethylamine Reactor Charge Reactor with Starting Material Start->Reactor Inert Establish Inert Atmosphere (N2) Reactor->Inert Catalyst Add Pd-Diphosphine Catalyst Inert->Catalyst React Heat (100-150°C) under Vacuum (1-50 mmHg) Catalyst->React Distill Continuous Distillation of Product Mixture React->Distill Analyze GC Analysis of this compound/Ocimenol Mixture Distill->Analyze Purify Fractional Distillation for Pure this compound Analyze->Purify

Caption: Workflow for the synthesis of this compound via palladium-catalyzed elimination.

Section 2: Proposed Direct Synthesis of this compound via Palladium-Catalyzed Allylic C-H Oxidation of Myrcene

This section outlines a hypothetical, exploratory protocol for the direct synthesis of this compound from myrcene. This approach is based on the principles of palladium-catalyzed allylic C-H oxidation, a modern and atom-economical synthetic strategy. The selective oxidation of one of the allylic C-H bonds in myrcene to a hydroxyl group is a significant challenge due to the presence of multiple reactive sites in the molecule. The following protocol is a starting point for optimization.

Conceptual Reaction Scheme

(Myrcene) + [Oxidant] --(Pd Catalyst, Ligand)--> (this compound)

Proposed Experimental Protocol: Direct Allylic Oxidation of Myrcene

This proposed protocol is based on general procedures for palladium-catalyzed allylic C-H oxidation of olefins.

Materials:

  • Myrcene (high purity)

  • Palladium(II) acetate (Pd(OAc)₂) or a similar Pd(II) precursor

  • A suitable ligand (e.g., a bis-sulfoxide ligand or 4,5-diazafluoren-9-one)[2][3]

  • An oxidant (e.g., benzoquinone (BQ) or Oxone)[4]

  • An appropriate solvent (e.g., acetic acid, dioxane, or a mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium(II) catalyst (e.g., 5 mol% Pd(OAc)₂) and the ligand (e.g., 5-10 mol% of a bis-sulfoxide ligand).

  • Inert Atmosphere: The flask is sealed and the atmosphere is replaced with an inert gas such as nitrogen or argon.

  • Solvent and Reagent Addition: The solvent (e.g., a mixture of dioxane and acetic acid) is added, followed by myrcene (1 equivalent). The mixture is stirred until the catalyst and ligand are fully dissolved.

  • Oxidant Addition: The oxidant (e.g., 1.1 equivalents of benzoquinone) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., 60-80 °C) and stirred for a specified time (e.g., 12-24 hours), or until reaction completion is observed by TLC or GC analysis.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel to isolate this compound. The structure and purity of the product should be confirmed by NMR spectroscopy and GC-MS.

Note: The choice of ligand and oxidant is critical for achieving selectivity for the desired allylic alcohol and minimizing the formation of other oxidation products such as aldehydes, ketones, or esters. Further optimization of the reaction conditions, including temperature, reaction time, and stoichiometry of reagents, will likely be necessary.

Diagram: Conceptual Workflow for Direct this compound Synthesis

G cluster_start Reactant Preparation cluster_reaction Proposed Pd-Catalyzed C-H Oxidation cluster_purification Product Isolation and Analysis Start Myrcene Setup Add Pd(II) Catalyst and Ligand Start->Setup Inert Establish Inert Atmosphere Setup->Inert Reagents Add Solvent, Myrcene, and Oxidant Inert->Reagents React Heat and Stir Reagents->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Spectroscopic Analysis (NMR, GC-MS) Purify->Analyze

Caption: Conceptual workflow for the direct synthesis of this compound from Myrcene.

References

Application Note: Purification of Myrcenol by Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenol (IUPAC: 2-Methyl-6-methylideneoct-7-en-2-ol) is a naturally occurring acyclic monoterpenoid alcohol found in plants such as lavender and hops.[1] It is valued in the fragrance industry for its fresh, floral, and citrus-like aroma and serves as a versatile intermediate in the synthesis of other fragrance compounds and specialty chemicals.[2][3] For applications in research and drug development, high purity this compound is often required.

Technical grade this compound, typically produced via hydration of myrcene, often contains isomeric impurities and unreacted starting materials.[1][4] A common and significant impurity is ocimenol, a structural isomer with a very similar boiling point, making simple distillation ineffective for separation.[4]

Fractional distillation is a laboratory technique used to separate liquid mixtures into their components or "fractions" based on differences in their boiling points.[5][6] For compounds like this compound that are sensitive to high temperatures and prone to degradation, fractional distillation is performed under reduced pressure (vacuum). This lowers the boiling points of all components, allowing for efficient separation at significantly lower temperatures.[7] This application note provides a detailed protocol for the purification of this compound using vacuum fractional distillation.

Principle of Separation

The separation of this compound from its common impurity, ocimenol, is challenging due to their close boiling points at atmospheric pressure.

  • This compound Boiling Point: ~224-225 °C @ 760 mmHg

  • Ocimenol Boiling Point: ~228-229 °C @ 760 mmHg

This small difference necessitates the use of a fractionating column with multiple theoretical plates. Each "plate" represents a cycle of evaporation and condensation, which progressively enriches the vapor phase with the more volatile component (this compound). By operating under a vacuum (e.g., 10-20 mmHg), the boiling points are substantially reduced, preventing thermal decomposition and allowing for a stable and efficient separation.[4]

Data Presentation

Quantitative data for this compound and a key impurity are summarized below for reference during the purification process.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 543-39-5
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol [2]
Appearance Colorless to pale yellow liquid [2][3]
Boiling Point 224-225 °C @ 760 mmHg
99-100 °C @ 10 mmHg
Density ~0.851 g/cm³ @ 20 °C

| Refractive Index | 1.4800 - 1.4870 @ 20 °C | |

Table 2: Potential Impurity Profile and Separation Parameters

Compound CAS Number Boiling Point (@ 760 mmHg) Rationale for Presence
This compound 543-39-5 ~224-225 °C Target Compound
Ocimenol 5986-38-9 ~228-229 °C Isomeric by-product of synthesis.[4]
Myrcene 123-35-3 ~167 °C Unreacted starting material.

| Dihydrothis compound | 18479-58-8 | ~196 °C | Common related terpene alcohol. |

Table 3: Example Fractional Distillation Data Log

Fraction # Head Temp. (°C) Pressure (mmHg) Volume (mL) Observations / Expected Purity
1 (Foreshot) 65 - 95 10 ~5 Low boilers (e.g., myrcene), hazy appearance. Purity < 50%.
2 (Intermediate) 95 - 98 10 ~10 Mixture of myrcene/myrcenol. Purity 50-90%.
3 (Main Fraction) 99 - 100 10 ~70 Stable temperature plateau. Clear liquid. Purity > 98%.
4 (Tails) > 101 10 ~5 Higher boilers (e.g., ocimenol). Temp rises. Purity < 90%.

| 5 (Residue) | - | - | ~10 | Dark, viscous liquid remaining in the flask. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification and analysis process.

G cluster_setup Preparation & Distillation cluster_fractions Fraction Collection cluster_analysis Analysis & Storage crude Crude this compound (≥95%) setup Assemble Vacuum Fractional Distillation Apparatus crude->setup distill Perform Distillation (Heat & Vacuum) setup->distill foreshot Fraction 1: Foreshot (Low Boilers) distill->foreshot T(head) < 99°C main Fraction 2: Main Cut (Pure this compound) distill->main T(head) = 99-100°C tails Fraction 3: Tails (High Boilers) distill->tails T(head) > 100°C residue Residue in Flask distill->residue qc Quality Control Analysis (GC, Refractive Index, Density) main->qc storage Store Purified this compound (Amber bottle, N₂, <4°C) qc->storage

Caption: Workflow for this compound Purification.

Detailed Experimental Protocol

1. Materials and Equipment

  • Chemicals: Crude this compound (≥95% purity), boiling chips or magnetic stir bar, vacuum grease, cold trap coolant (e.g., dry ice/acetone or liquid nitrogen).

  • Glassware: Round-bottom flask (distillation pot), Vigreux or packed fractionating column (min. 30 cm), distillation head with thermometer adapter, condenser (Liebig or Allihn), vacuum adapter, multiple receiving flasks.

  • Equipment: Heating mantle with stirrer, laboratory jack, clamps and stand, digital thermometer/probe, vacuum pump (two-stage rotary vane), pressure gauge (manometer), refractometer, Gas Chromatography (GC) system for analysis.

2. Pre-Distillation Setup

  • Glassware Preparation: Ensure all glassware is clean, dry, and free of cracks.

  • Assembly:

    • Place the heating mantle on a lab jack beneath the distillation pot.

    • Charge the distillation pot with crude this compound (do not fill more than 2/3 full) and add boiling chips or a stir bar.

    • Lightly grease all ground-glass joints and assemble the apparatus: distillation pot -> fractionating column -> distillation head -> condenser -> vacuum adapter -> receiving flask.

    • Secure all components with clamps. The setup must be vertical and stable.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process (minimize heat loss).

    • Insert the thermometer so the bulb is just below the side arm leading to the condenser. This measures the temperature of the vapor entering the condenser.

  • Connections:

    • Connect the condenser to a cold water supply (in at the bottom, out at the top).

    • Connect the vacuum adapter to a cold trap, and the trap to the manometer and vacuum pump using thick-walled vacuum tubing.

3. Distillation Procedure

  • Initiate Cooling and Vacuum: Start the flow of water through the condenser and turn on the stirrer if using a stir bar. Ensure the cold trap is filled with coolant. Close the system to the atmosphere and slowly open the connection to the vacuum pump. Evacuate the system to the target pressure (e.g., 10 mmHg).

  • Heating: Once the pressure is stable, begin gently heating the distillation pot.

  • Observe Reflux: As the liquid heats, you will observe vapor rising and condensing within the column. Adjust the heating rate to establish a steady reflux (vapor ring) within the column.

  • Collect Foreshot (Fraction 1): The head temperature will rise and then plateau as the most volatile impurities distill. Collect this first fraction in the initial receiving flask. This "foreshot" will primarily contain low-boiling compounds like residual solvents or myrcene.

  • Collect Main Fraction (Fraction 2): When the head temperature begins to rise again, switch to a new receiving flask. The temperature will stabilize at the boiling point of this compound at the operating pressure (e.g., ~99-100 °C @ 10 mmHg). Collect this fraction as long as the temperature remains constant and the distillate is clear. This is the purified this compound.

  • Collect Tails (Fraction 3): A drop in the distillation rate or a sharp rise in the head temperature indicates that the this compound has been distilled. Switch to a third receiving flask to collect the "tails," which will contain higher-boiling impurities like ocimenol.

  • Shutdown: Once the tails are collected or the distillation pot is nearly dry, turn off the heating mantle and lower it from the flask. Allow the system to cool completely under vacuum.

  • Release Vacuum: Once cool, slowly and carefully vent the system to atmospheric pressure (preferably with an inert gas like nitrogen) before turning off the vacuum pump.

  • Disassembly: Disassemble the apparatus. Weigh all collected fractions and the residue.

4. Fraction Analysis and Storage

  • Purity Assessment: Analyze the main fraction for purity using Gas Chromatography (GC). Compare the retention time to a known standard. Purity should exceed 98-99%.

  • Identity Confirmation: Measure the refractive index of the purified main fraction and compare it to the literature value (1.4800 - 1.4870 @ 20 °C).

  • Storage: Store the high-purity this compound in an amber glass bottle under a nitrogen atmosphere and refrigerate (<4 °C) to prevent degradation.

References

Application Note: Quantitative Analysis of Myrcenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Myrcenol, a naturally occurring acyclic monoterpene alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in the fragrance, flavor, and pharmaceutical industries due to its pleasant floral aroma and potential biological activities. Accurate and precise quantification is crucial for quality control, formulation development, and research purposes. The described method outlines sample preparation, instrument parameters, and data analysis procedures to ensure reliable and reproducible results.

Introduction

This compound, an unsaturated acyclic tertiary terpene alcohol, is found in a variety of essential oils from plants such as hops, cannabis, and lavender. Its distinct floral and citrusy aroma makes it a valuable ingredient in perfumes, cosmetics, and food flavorings. Furthermore, emerging research suggests potential pharmacological properties, driving its investigation in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This method offers high sensitivity, selectivity, and structural elucidation capabilities. This application note presents a comprehensive protocol for the quantification of this compound in various sample matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for common sample types.

2.1.1. Liquid Samples (e.g., Essential Oils, Fragrance Formulations)

  • Dilution: Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.

  • Add a suitable volatile organic solvent such as hexane, methanol, or ethyl acetate to the flask to dissolve the sample.[1][2]

  • Add an internal standard (IS) stock solution. A common choice for terpene analysis is n-Tridecane.[3]

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial.[4]

2.1.2. Solid Samples (e.g., Plant Material, Powders)

  • Homogenization: Weigh approximately 500 mg of the homogenized solid sample into a 50 mL centrifuge tube.[5]

  • Extraction: Add 20 mL of a suitable solvent (e.g., methanol, hexane).[5]

  • Mechanically shake or vortex the mixture for 10-15 minutes to ensure efficient extraction.[5]

  • Centrifugation: Centrifuge the mixture at 5,000 rpm for 5 minutes to separate the solid material.[5]

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter.[4] Further dilute the extract if necessary to bring the this compound concentration within the calibration range. Add the internal standard.

  • Transfer the final extract to a 2 mL GC vial.

2.1.3. Headspace Analysis for Volatiles

For analyzing volatile this compound from a complex matrix without extensive sample cleanup, static headspace analysis is a suitable option.[1][6][7]

  • Accurately weigh 10-30 mg of the ground sample into a headspace vial.[6]

  • Seal the vial immediately.

  • Place the vial in the headspace autosampler. The instrument will heat the sample to allow volatile compounds to partition into the headspace before injection.[4]

GC-MS Instrumentation and Parameters

The following tables summarize the recommended GC-MS instrument conditions for this compound analysis. These parameters may require optimization based on the specific instrument and column used.

Table 1: Gas Chromatograph (GC) Conditions

ParameterValue
Column DB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) or equivalent
Inlet Mode Split (e.g., 20:1 or 50:1) or Splitless
Inlet Temperature 250 - 280 °C
Carrier Gas Helium
Flow Rate 1.0 - 1.2 mL/min (constant flow)
Oven Program Initial Temp: 60°C, hold for 2 minRamp: 5°C/min to 180°CRamp: 20°C/min to 280°C, hold for 5 min
Injection Volume 1 µL

Table 2: Mass Spectrometer (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Transfer Line Temp 280 °C
Acquisition Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Scan Range m/z 40-400
SIM Ions for this compound To be determined from the mass spectrum of a standard (e.g., m/z 93, 136)
SIM Ion for Internal Standard (n-Tridecane) To be determined from the mass spectrum of a standard (e.g., m/z 57, 71)
Calibration
  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of this compound in the samples.[5]

  • Internal Standard: Add a constant concentration of the internal standard (e.g., n-Tridecane) to each working standard and sample.

  • Calibration Curve: Inject each working standard into the GC-MS. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²), which should be >0.99 for good linearity.[8]

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison.

Table 3: Quantitative Results for this compound

Sample IDRetention Time (min)This compound Peak AreaInternal Standard Peak AreaArea Ratio (this compound/IS)Concentration (µg/mL)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2
Sample 3

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid/Solid) Dilution Dilution/Extraction with Solvent Sample->Dilution Add_IS Add Internal Standard Dilution->Add_IS Filter Filtration (0.22 µm) Add_IS->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial GC_MS GC-MS Injection & Analysis GC_Vial->GC_MS Integration Peak Integration GC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Report Quantification->Result

GC-MS Quantification Workflow for this compound.
Logical Relationship of Quantification

This diagram shows the logical relationship between the key components of the quantitative analysis method.

logical_relationship Myrcenol_Standard This compound Standard GC_Separation GC Separation Myrcenol_Standard->GC_Separation Calibration_Curve Calibration Curve Myrcenol_Standard->Calibration_Curve Internal_Standard Internal Standard (e.g., n-Tridecane) Internal_Standard->GC_Separation Internal_Standard->Calibration_Curve Sample_Matrix Sample Matrix Sample_Matrix->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection Peak_Area_this compound Peak Area (this compound) MS_Detection->Peak_Area_this compound Peak_Area_IS Peak Area (IS) MS_Detection->Peak_Area_IS Area_Ratio Area Ratio (this compound/IS) Peak_Area_this compound->Area_Ratio Peak_Area_IS->Area_Ratio Final_Concentration Final Concentration Area_Ratio->Final_Concentration Calibration_Curve->Final_Concentration

Key Components of the GC-MS Quantification Method.

References

Enantioselective Synthesis of Myrcenol Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenol, a naturally occurring acyclic monoterpene alcohol, exists as two enantiomers, (R)- and (S)-myrcenol. These isomers are valuable chiral building blocks in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. The selective synthesis of a single enantiomer is often crucial for achieving the desired biological activity or olfactory properties. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound isomers, primarily focusing on the robust and widely applicable method of enzymatic kinetic resolution of racemic this compound.

Introduction

The stereochemistry of a molecule can profoundly influence its physical, chemical, and biological properties. In the case of this compound, the (R)- and (S)-enantiomers may exhibit distinct biological activities and sensory characteristics. Therefore, the development of efficient methods for their asymmetric synthesis is of significant interest. Among the various strategies for obtaining enantiomerically pure compounds, enzymatic kinetic resolution offers a practical and environmentally friendly approach. This method utilizes the inherent stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic mixture.

This application note details a chemoenzymatic approach, which involves the initial synthesis of racemic this compound followed by its enzymatic kinetic resolution to yield the separated enantiomers.

Synthesis of Racemic this compound

A common method for the preparation of racemic this compound involves the hydration of myrcene. This can be achieved by treating myrcene with a mixture of acetic acid and sulfuric acid, followed by the hydrolysis of the resulting myrcenyl acetate.[1] Another approach involves the reaction of myrcene with sulfur dioxide to form a cyclic sulfone, which is then hydrated and heated to yield this compound.[1][2]

Enantioselective Synthesis via Enzymatic Kinetic Resolution

The most prevalent and scalable method for the enantioselective synthesis of this compound isomers is the kinetic resolution of a racemic mixture of this compound using a lipase. Lipases are enzymes that catalyze the hydrolysis of esters, but in non-aqueous media, they can be effectively used for enantioselective acylation of alcohols. In a kinetic resolution, the lipase will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting, unreacted enantiomer (as an alcohol). Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective and commonly used biocatalyst for the resolution of a wide range of alcohols, including tertiary alcohols.[3][4]

The general scheme for the kinetic resolution of racemic this compound is as follows:

(±)-Myrcenol + Acyl Donor --(Lipase)--> (R)-Myrcenyl acetate + (S)-Myrcenol (or vice versa, depending on the lipase's enantiopreference)

The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques. The ester can be subsequently hydrolyzed to afford the other this compound enantiomer.

Data Presentation: Lipase-Catalyzed Kinetic Resolution of Alcohols
SubstrateLipaseAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Remaining Alcohol (%)Enantiomeric Excess (ee) of Ester (%)Reference
(±)-2-PentanolCandida antarctica lipase BVinyl acetateHeptane~45>99 (S)-[5]
(±)-2-HeptanolCandida antarctica lipase BSuccinic anhydride2-Heptanol4499.3 (S)-[5]
(±)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-olCandida antarctica lipase AVinyl butyrateHeptane45-99 (R)[3]
(±)-1-methyl-2,3-dihydro-1H-inden-1-olCandida antarctica lipase AVinyl butyrateIsooctane44-96 (R)[3]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound from Myrcene

This protocol is adapted from established methods for the hydration of myrcene.[1][2]

Materials:

  • Myrcene

  • Acetic acid

  • Sulfuric acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirring bar and cooled in an ice bath, add myrcene and acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Allow the reaction to stir at a low temperature for several hours until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by slowly adding it to a stirred, cold aqueous solution of sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude myrcenyl acetate.

  • To the crude myrcenyl acetate, add an aqueous solution of sodium hydroxide and an alcohol co-solvent (e.g., methanol or ethanol) to facilitate hydrolysis.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or GC).

  • Remove the alcohol co-solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude this compound by vacuum distillation to obtain racemic this compound.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is a general procedure based on the successful kinetic resolution of other tertiary alcohols using Candida antarctica lipase B.[3] Optimization of reaction time and temperature may be required for this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate or vinyl butyrate)

  • Anhydrous solvent (e.g., heptane, diisopropyl ether, or methyl tert-butyl ether)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Filtration apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • To a reaction vessel, add racemic this compound, the chosen anhydrous solvent, and the acyl donor (typically 1.5-2.0 equivalents).

  • Add the immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

  • Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure adequate mixing. Maintain the reaction at a constant temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • When the desired conversion is reached (ideally close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting mixture of myrcenyl acetate and unreacted this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The separated myrcenyl acetate can be hydrolyzed using a base (e.g., sodium hydroxide in methanol/water) to yield the other enantiomer of this compound, which can then be purified by chromatography.

Visualizations

Logical Workflow for Enantioselective Synthesis of this compound Isomers

G cluster_0 Synthesis of Racemic this compound cluster_1 Enzymatic Kinetic Resolution cluster_2 Isolation of Second Enantiomer Myrcene Myrcene Hydration Hydration Myrcene->Hydration Acetic Acid, H2SO4 Racemic this compound Racemic this compound Hydration->Racemic this compound Racemic Myrcenol_res Racemic this compound Acylation Enantioselective Acylation Racemic Myrcenol_res->Acylation Lipase, Acyl Donor Separation Chromatographic Separation Acylation->Separation S_this compound (S)-Myrcenol Separation->S_this compound R_Myrcenyl_Acetate (R)-Myrcenyl Acetate Separation->R_Myrcenyl_Acetate R_Myrcenyl_Acetate_hydro (R)-Myrcenyl Acetate Hydrolysis Hydrolysis R_Myrcenyl_Acetate_hydro->Hydrolysis Base (e.g., NaOH) R_this compound (R)-Myrcenol Hydrolysis->R_this compound

Caption: Workflow for the chemoenzymatic synthesis of this compound enantiomers.

Signaling Pathway of Lipase-Catalyzed Kinetic Resolution

G cluster_0 Enzyme Active Site cluster_1 Substrate Interaction Lipase Lipase Acyl_Lipase Acyl-Enzyme Intermediate Lipase->Acyl_Lipase Acyl Donor R_this compound (R)-Myrcenol Acyl_Lipase->R_this compound Favored Binding (Fast Reaction) S_this compound (S)-Myrcenol Acyl_Lipase->S_this compound Disfavored Binding (Slow/No Reaction) R_Myrcenyl_Acetate (R)-Myrcenyl Acetate R_this compound->R_Myrcenyl_Acetate R_Myrcenyl_Acetate->Lipase Enzyme Regeneration

Caption: Mechanism of enantioselective acylation in lipase-catalyzed resolution.

References

Application Notes and Protocols for the Use of Myrcenol in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenol, a naturally occurring acyclic monoterpenoid, is a promising renewable feedstock for the development of novel functional polymers. Its unique structure, featuring a tertiary alcohol and a conjugated diene system, offers a versatile platform for synthesizing polymers with tailored properties. The presence of the hydroxyl group provides a handle for post-polymerization modification and can impart desirable characteristics such as increased polarity, improved adhesion, and potential for biodegradability. These attributes make this compound-based polymers attractive for a range of applications, including advanced elastomers, coatings, adhesives, and biomedical materials.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polymers. It covers established methods like the carbanionic polymerization of protected this compound and offers starting points for the exploration of other polymerization techniques.

Monomer Preparation and Protection

Synthesis of this compound from β-Myrcene

This compound can be synthesized from its precursor, β-myrcene, through various methods, including hydration or epoxidation followed by reduction.[1][2][3]

Protection of the Hydroxyl Group

For certain polymerization techniques, particularly anionic polymerization, the acidic proton of the hydroxyl group in this compound must be protected to prevent interference with the initiator and propagating chain ends. A common strategy is the conversion of the alcohol to a silyl ether.

Protocol 1: Silyl Protection of this compound (General Procedure)

This protocol describes the protection of the tertiary alcohol of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DMF.

  • Add imidazole to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TBDMSCl to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting silyl-protected this compound (MyrOSi) by flash column chromatography.

Polymerization of this compound and its Derivatives

Anionic Polymerization of Silyl-Protected this compound (Established Protocol)

Anionic polymerization of silyl-protected this compound (MyrOSi) provides excellent control over molecular weight and dispersity, leading to well-defined polymers.

Protocol 2: Anionic Homopolymerization of MyrOSi

Materials:

  • Silyl-protected this compound (MyrOSi)

  • Anhydrous cyclohexane

  • sec-Butyllithium (sec-BuLi) as initiator

  • Anhydrous methanol

  • Tetra-n-butylammonium fluoride (TBAF) for deprotection

  • Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve MyrOSi in anhydrous cyclohexane.

  • Cool the solution to the desired polymerization temperature (e.g., 40 °C).

  • Add sec-BuLi via syringe to initiate the polymerization.

  • Allow the polymerization to proceed for the desired time, monitoring monomer conversion by taking aliquots for analysis (e.g., GC or NMR).

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • To remove the silyl protecting group, precipitate the polymer in methanol, redissolve it in THF, and treat it with a solution of TBAF in THF.

  • Stir the mixture at room temperature until deprotection is complete (monitored by TLC or NMR).

  • Precipitate the final polythis compound in methanol and dry under vacuum.

Cationic Polymerization of this compound (Exploratory Protocol)

Direct cationic polymerization of this compound is challenging due to the nucleophilic hydroxyl group. However, based on protocols for myrcene, an exploratory approach can be proposed.[4][5] This protocol should be considered a starting point for optimization.

Protocol 3: Exploratory Cationic Polymerization of this compound

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Lewis acid initiator (e.g., TiCl₄ or a water-dispersible Lewis acid surfactant combined catalyst, LASC)

  • Methanol for termination

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the Lewis acid initiator to the stirred solution.

  • Maintain the reaction at low temperature, monitoring for changes in viscosity or by taking aliquots for analysis.

  • Terminate the reaction by adding cold methanol.

  • Precipitate the polymer in a large volume of a non-solvent (e.g., methanol) and dry under vacuum.

Radical Polymerization of this compound (Exploratory Protocol)

Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be explored for this compound. The hydroxyl group is generally more tolerant to radical polymerization conditions than to ionic polymerization.[6][7][8]

Protocol 4: Exploratory RAFT Polymerization of this compound

Materials:

  • This compound

  • RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., toluene or bulk polymerization)

Procedure:

  • In a Schlenk tube, combine this compound, the RAFT agent, and AIBN in the chosen solvent (or neat).

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Allow the polymerization to proceed for a set time.

  • Stop the reaction by cooling the tube in an ice bath and exposing it to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., cold methanol).

  • Dry the resulting polymer under vacuum.

Data Presentation: Properties of this compound-Based Polymers

Quantitative data for polythis compound is still emerging. The following tables summarize the properties of polymyrcene synthesized by various methods as a reference point. The presence of the hydroxyl group in polythis compound is expected to increase the glass transition temperature (Tg) and modify the mechanical properties compared to polymyrcene.[9][10][11][12]

Table 1: Molecular Weight and Dispersity of Polymyrcene via Different Polymerization Methods

Polymerization MethodInitiator/CatalystSolventMₙ ( kg/mol )Đ (Mₙ/Mₙ)Reference(s)
Anionicsec-BuLiCyclohexane-~1.1[13]
Anionicsec-BuLiTHF-~1.1[13]
Cationic (Aqueous Emulsion)LASC (YbCl₃-based)Waterup to 150-[4][5]
Radical (Emulsion)PersulfateWaterup to 92.9-[14]
CoordinationNeodymium-based-292 - 1161-[15]

Table 2: Microstructure and Thermal Properties of Polymyrcene

Polymerization MethodSolventPredominant MicrostructureT₉ (°C)Reference(s)
AnionicCyclohexane~94% 1,4-units-[13]
AnionicTHF~51% 1,4-units, ~41% 3,4-units-[13]
Cationic (Aqueous Emulsion)Water~93% 1,4-units< -63[4][5]
Radical (Emulsion)Water1,4- with 1,2 and 3,4 defects-73[14]
Coordination->95% cis-1,4-[15]

Characterization of Polythis compound

Protocol 5: Structural Characterization by NMR Spectroscopy

Objective: To confirm the polymer structure, determine the microstructure (1,4-, 3,4-, and 1,2-addition), and verify the presence of the hydroxyl group.

Procedure:

  • Dissolve a small sample of the purified polythis compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Analysis:

    • Identify the signals corresponding to the olefinic protons to quantify the different microstructures.

    • Confirm the presence of the hydroxyl proton (this signal may be broad and its chemical shift can vary with concentration and solvent).

  • ¹³C NMR Analysis:

    • Identify the carbon signals associated with the different microstructures to corroborate the ¹H NMR analysis.

    • Confirm the presence of the carbon atom bearing the hydroxyl group.

  • Advanced 2D NMR techniques (e.g., HSQC, HMBC) can be used for more detailed structural assignments.[16][17]

Visualizations

Workflow for this compound Polymerization

G cluster_0 Monomer Preparation cluster_1 Protection (Optional) cluster_2 Polymerization cluster_3 Post-Polymerization Myrcene Myrcene Synthesis Synthesis Myrcene->Synthesis Hydration/Epoxidation This compound This compound Synthesis->this compound Protection Protection This compound->Protection e.g., Silylation Cationic_Polymerization Cationic_Polymerization This compound->Cationic_Polymerization Cationic (Exploratory) This compound->Cationic_Polymerization Radical_Polymerization Radical_Polymerization This compound->Radical_Polymerization Radical (Exploratory) This compound->Radical_Polymerization MyrOSi MyrOSi Protection->MyrOSi Protected this compound Anionic_Polymerization Anionic_Polymerization MyrOSi->Anionic_Polymerization Anionic MyrOSi->Anionic_Polymerization Deprotection Deprotection Anionic_Polymerization->Deprotection Purification_Cationic Purification_Cationic Cationic_Polymerization->Purification_Cationic Purification Purification_Radical Purification_Radical Radical_Polymerization->Purification_Radical Purification Polythis compound Polythis compound Deprotection->Polythis compound Purification_Cationic->Polythis compound Purification_Radical->Polythis compound G cluster_anionic Anionic Pathway cluster_cationic Cationic Pathway cluster_radical Radical Pathway This compound This compound MyrOSi MyrOSi This compound->MyrOSi Protection Polymyrcenol_C Polymyrcenol_C This compound->Polymyrcenol_C Cationic Polym. Polymyrcenol_R Polymyrcenol_R This compound->Polymyrcenol_R Radical Polym. PMyrOSi PMyrOSi MyrOSi->PMyrOSi Anionic Polym. Polymyrcenol_A Polymyrcenol_A PMyrOSi->Polymyrcenol_A Deprotection Characterization Characterization Polymyrcenol_A->Characterization Polymyrcenol_C->Characterization Polymyrcenol_R->Characterization

References

Investigating the Biological Activity of Myrcenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenol, a naturally occurring monoterpenoid, has emerged as a compound of interest for its potential therapeutic applications. As a tertiary alcohol derivative of myrcene, this compound shares structural similarities with other biologically active monoterpenes. This document provides a comprehensive overview of the current understanding of this compound's biological activities, including its anti-hyperlipidemic, anti-inflammatory, antioxidant, and potential anticancer and neuroprotective effects. Detailed experimental protocols and data summaries are presented to facilitate further research and drug development efforts.

Anti-Hyperlipidemic Activity

This compound has demonstrated significant potential in the management of hyperlipidemia. In vivo studies have shown its ability to modulate lipid profiles and affect key enzymes involved in cholesterol metabolism.

Quantitative Data Summary

A study in high-fat diet-induced hyperlipidemic rats revealed that oral administration of this compound (100 mg/kg) led to significant improvements in several metabolic parameters. The results are summarized in the table below.

ParameterControl (High-Fat Diet)This compound (100 mg/kg)Rosuvastatin (Standard)% Change with this compound
Body Weight (g)IncreasedDecreasedDecreasedReduction
LDL (mg/dL)ElevatedReducedReducedReduction
Triglycerides (mg/dL)ElevatedReducedReducedReduction
Total Cholesterol (mg/dL)ElevatedReducedReducedReduction
HDL (mg/dL)DecreasedImprovedImprovedIncrease
HMG-CoA ReductaseElevatedSignificantly LoweredLoweredInhibition
Hepatic LipaseDecreasedSignificantly IncreasedIncreasedUpregulation

Data adapted from a study on high-fat fed rats. The exact percentage changes were not provided in the source material, but the directional changes were significant[1].

Experimental Protocol: In Vivo Anti-Hyperlipidemic Assay

This protocol outlines the methodology for evaluating the anti-hyperlipidemic effects of this compound in a rat model.

1.2.1. Animal Model and Induction of Hyperlipidemia:

  • Animals: Male Wistar rats.

  • Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Diet: Induce hyperlipidemia by feeding a high-fat diet (HFD) for a specified period. A standard chow diet is used for the normal control group.

1.2.2. Experimental Groups:

  • Normal Control: Fed standard chow diet.

  • Disease Control: Fed HFD.

  • This compound Treated: Fed HFD and treated with this compound (e.g., 100 mg/kg, administered orally).

  • Standard Drug Control: Fed HFD and treated with a standard anti-hyperlipidemic drug (e.g., Rosuvastatin).

1.2.3. Drug Administration:

  • Prepare a suitable formulation of this compound for oral gavage.

  • Administer the respective treatments to the animals daily for the duration of the study.

1.2.4. Sample Collection and Analysis:

  • At the end of the treatment period, collect blood samples for biochemical analysis.

  • Separate serum to measure levels of Low-Density Lipoprotein (LDL), High-Density Lipoprotein (HDL), Triglycerides (TG), and Total Cholesterol (TC) using standard enzymatic kits.

  • Collect liver tissue to prepare microsomal fractions for enzyme assays.

1.2.5. Enzyme Assays:

  • HMG-CoA Reductase Activity: Measure the activity of HMG-CoA reductase in liver microsomes spectrophotometrically by monitoring the oxidation of NADPH.

  • Hepatic Lipase Activity: Determine the activity of hepatic lipase in liver homogenates using a commercially available ELISA kit.

Signaling Pathway: HMG-CoA Reductase Inhibition

This compound's anti-hyperlipidemic effect is, at least in part, mediated by the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

HMG_CoA_Reductase_Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol

This compound inhibits the HMG-CoA reductase pathway.

Anti-Inflammatory Activity

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This protocol provides a general method for assessing the anti-inflammatory activity of this compound by measuring the inhibition of heat-induced albumin denaturation.

2.1.1. Reagents:

  • Bovine Serum Albumin (BSA) solution (e.g., 1% w/v)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

2.1.2. Procedure:

  • Prepare a reaction mixture containing 2.8 mL of PBS, 0.2 mL of BSA solution, and 2 mL of varying concentrations of this compound solution.

  • Prepare a control group with the solvent instead of the this compound solution.

  • Incubate the samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Proposed Signaling Pathway: NF-κB Inhibition

Based on the activity of related monoterpenes, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits (Proposed)

Proposed inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for determining the free radical scavenging activity of this compound.

3.1.1. Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • This compound stock solution at various concentrations

  • Ascorbic acid or Trolox as a positive control

3.1.2. Procedure:

  • Add 1 mL of the DPPH solution to 1 mL of the this compound solution at different concentrations.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • A blank is prepared with methanol. A control is prepared with DPPH solution and the solvent used for this compound.

  • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Anticancer Activity

While direct evidence for this compound's anticancer activity is limited, the related compound myrcene has shown cytotoxic effects against various cancer cell lines, including HeLa, HepG2, and B16-F10 melanoma cells, with IC50 values ranging from 74 to 98 µM[1]. Myrcene has also been shown to induce apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT assay to assess the cytotoxic effects of this compound on cancer cells.

4.1.1. Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

4.1.2. Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

4.2.1. Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cells treated with this compound

4.2.2. Procedure:

  • Treat cells with this compound at its IC50 concentration for a specified time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Signaling Pathway: Intrinsic Apoptosis Pathway

Myrcene induces apoptosis through the modulation of Bcl-2 family proteins. It is plausible that this compound could act through a similar mechanism.

Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates (Proposed) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates (Proposed) Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed intrinsic apoptosis pathway modulated by this compound.

Neuroprotective Activity

The neuroprotective effects of this compound have not been extensively studied. However, related monoterpenes have shown promise in protecting neuronal cells from damage. For instance, myrcene has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion by attenuating oxidative stress and histological damage.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a general method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

5.1.1. Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium

  • This compound stock solution

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • MTT assay reagents

5.1.2. Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 24 hours).

  • Induce neuronal damage by exposing the cells to the neurotoxin (e.g., H₂O₂) for a defined duration.

  • Assess cell viability using the MTT assay as described in the anticancer protocol.

  • An increase in cell viability in the this compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Conclusion

This compound exhibits a range of biological activities that warrant further investigation for its therapeutic potential. The provided data and protocols serve as a foundation for researchers to explore its mechanisms of action in greater detail. While promising, it is crucial to note that much of the detailed mechanistic understanding is extrapolated from studies on the closely related compound, myrcene. Future research should focus on generating more this compound-specific quantitative data and elucidating its precise molecular targets and signaling pathways.

References

Application Notes & Protocols: Myrcenol as a Precursor for Dihydromyrcenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is a widely used synthetic fragrance ingredient prized for its powerful and fresh lime-like, citrusy, and floral scent.[1] It is a key component in the formulation of fragrances for soaps, detergents, and other daily chemical products.[2][3] Dihydrothis compound is typically synthesized from myrcene or its hydrogenated derivative, dihydromyrcene (also known as citronellene).[4][5] The primary industrial synthesis route involves the acid-catalyzed hydration of dihydromyrcene.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of dihydrothis compound, intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Synthesis Pathways

The conversion of myrcene to dihydrothis compound can be achieved through several chemical pathways. The most common routes involve the initial selective hydrogenation of myrcene to dihydromyrcene, followed by the hydration of the isolated double bond.

  • Direct Acid-Catalyzed Hydration: This is the most prevalent commercial method, where dihydromyrcene is treated with a strong acid catalyst in the presence of water.[3][4] The acid protonates the double bond, leading to the formation of a tertiary carbocation, which is then attacked by water.[6][7] Commonly used acids include sulfuric acid and formic acid.[8][9]

  • Esterification Followed by Saponification/Hydrolysis: An alternative two-step method involves reacting dihydromyrcene with a carboxylic acid, such as formic or acetic acid, to form an ester intermediate (e.g., dihydromyrcenyl formate).[2][9] This ester is then saponified or hydrolyzed under alkaline conditions to yield dihydrothis compound.[2][10]

  • Transesterification: In this process, a pre-formed dihydromyrcenyl ester (like dihydromyrcenyl acetate) reacts with an alcohol in the presence of a catalyst (e.g., sodium methoxide) to produce dihydrothis compound and a different ester.[11][12]

  • Other Methods: Other reported methods include the chlorination of dihydromyrcene followed by hydrolysis[2] and enzymatic hydration, which represents a greener chemistry approach.[13]

Myrcene Myrcene Dihydromyrcene Dihydromyrcene Myrcene->Dihydromyrcene Hydrogenation Dihydrothis compound Dihydrothis compound Dihydromyrcene->Dihydrothis compound Direct Hydration (H₂SO₄ or H₃PO₄) Dihydromyrcenyl_Ester Dihydromyrcenyl Ester (e.g., Formate, Acetate) Dihydromyrcene->Dihydromyrcenyl_Ester Esterification (e.g., Formic Acid) Dihydromyrcenyl_Ester->Dihydrothis compound Saponification/ Hydrolysis

Caption: Key synthesis routes from Myrcene to Dihydrothis compound.

Data Summary

The following table summarizes quantitative data from various synthesis protocols for dihydrothis compound.

MethodPrecursorCatalyst / ReagentsTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
Direct HydrationDihydromyrcene67% Sulfuric Acid06>90>90 (relative to converted precursor)[8]
Formic Acid EsterificationDihydromyrcene (94%)Formic Acid, Sulfuric Acid15-205~89Not explicitly stated, but high[9][10]
Formic Acid EsterificationDihydromyrceneFormic Acid (97.6%), Methane Sulfonic Acid101.550Not explicitly stated[9]
Acetic Acid HydrationDihydromyrceneAcetic Acid (36%), Niobic Acid Catalyst1002Not specifiedNot specified[14]
Direct HydrationDihydromyrceneMineral Acids0 to -6Not specifiedNot specified50-60[1]

Experimental Protocols

Protocol 1: Direct Hydration via Sulfuric Acid

This protocol is based on the direct, low-temperature hydration of dihydromyrcene using concentrated sulfuric acid.[8]

Materials:

  • Dihydromyrcene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Reaction vessel with cooling and stirring capabilities

  • Separatory funnel

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., benzene)

Procedure:

  • Preparation: Cool the reaction vessel to 0°C.

  • Acid Addition: Prepare a 67% (w/w) aqueous sulfuric acid solution. Slowly add 600 g of the 67% sulfuric acid solution to the dihydromyrcene in the reaction vessel over approximately 30 minutes, ensuring the temperature is maintained at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 6 hours.

  • Quenching: After 6 hours, add 200 g of water to the reaction mixture to quench the reaction.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Decant and recover the aqueous sulfuric acid phase.

  • Washing and Neutralization: Wash the organic phase with water and then with a neutralizing solution (e.g., sodium bicarbonate solution) to remove any residual mineral acidity.

  • Purification: The crude dihydrothis compound can be purified by fractional distillation under reduced pressure.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool Reactor to 0°C B Add Dihydromyrcene to Reactor A->B C Slowly Add 67% H₂SO₄ (Maintain 0°C) B->C D Stir at 0°C for 6 hours C->D E Quench with Water D->E F Separate Organic Layer E->F G Wash & Neutralize F->G H Purify via Distillation G->H

Caption: Workflow for the direct hydration of dihydromyrcene.

Protocol 2: Two-Step Synthesis via Formate Ester

This protocol involves the formation of dihydromyrcenyl formate, which is subsequently hydrolyzed to dihydrothis compound. This method can minimize the formation of cyclic byproducts.[9][10]

Materials:

  • Dihydromyrcene (e.g., 94% purity)

  • Formic Acid (e.g., >90%)

  • Sulfuric Acid (catalyst)

  • Methanol

  • Sodium Hydroxide (50% solution)

  • Benzene (or other suitable solvent)

Procedure:

Step 1: Formation of Dihydromyrcenyl Formate

  • Acid Mixture Preparation: In a reaction vessel equipped with cooling and stirring, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool the mixture to 15°C.[9][10]

  • Dihydromyrcene Addition: Slowly add 220 g of dihydromyrcene to the acid mixture over 15 minutes, maintaining the temperature between 15-20°C.[9][10]

  • Reaction: Continue stirring the mixture at approximately 20°C. Monitor the reaction progress using gas-liquid chromatography (GLC). The reaction should be stopped when the formation of cyclic byproducts begins to be observed, which is typically around 5 hours.[9]

  • Workup (Ester): Add water to the reaction mixture. Extract the aqueous layer with benzene. Combine the organic fractions and wash them with water.

Step 2: Hydrolysis of Dihydromyrcenyl Formate

  • Hydrolysis Mixture: To the washed organic material from Step 1, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water.[10]

  • Reflux: Reflux the mixture for two hours. The pH should be maintained around 10.[10]

  • Methanol Recovery: After cooling, add 100 cc of water and recover the methanol by distillation.[10]

  • Purification: The remaining crude dihydrothis compound can be purified by fractional distillation under reduced pressure.[10]

Reaction Mechanism: Acid-Catalyzed Hydration

The synthesis of dihydrothis compound from dihydromyrcene is a classic example of an acid-catalyzed hydration of an alkene.[6] The reaction proceeds according to Markovnikov's rule, where the proton adds to the carbon of the double bond that has more hydrogen atoms, and the hydroxyl group adds to the more substituted carbon.[7][15]

  • Protonation: The alkene double bond acts as a nucleophile, attacking a proton (H⁺) from the acid catalyst. This breaks the pi bond and forms a new C-H bond, resulting in a tertiary carbocation intermediate, which is the most stable possible carbocation.[7][16]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. This forms a protonated alcohol (an oxonium ion).[6]

  • Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion. This step regenerates the acid catalyst and yields the final product, dihydrothis compound.[17]

Caption: Mechanism of acid-catalyzed hydration of dihydromyrcene.

Troubleshooting and Side Reactions

A critical aspect of dihydrothis compound synthesis is controlling side reactions to maximize yield and purity.

  • Cyclic Byproduct Formation: The primary side reaction is the acid-catalyzed intramolecular cyclization of the carbocation intermediate, which forms cyclic ethers like trimethyl-cyclohexane methanol derivatives.[10] This is particularly problematic at higher temperatures (above 40°C) and with high concentrations of strong acids.[9][10]

    • Solution: Maintain low reaction temperatures (ideally 15-20°C or lower) and monitor the reaction to stop it before significant byproduct formation occurs.[9][10]

  • Isomerization: Carbocation intermediates can undergo rearrangements, potentially leading to the formation of isomeric alcohols.[10]

    • Solution: Employing milder catalyst systems or solid acid catalysts (e.g., H-beta zeolites, ion-exchange resins) can offer higher selectivity towards the desired product.[10]

  • Low Conversion: In biphasic systems (like dihydromyrcene and water), inefficient mixing can lead to low conversion rates.[10]

    • Solution: Use a co-solvent (e.g., acetone, 1,4-dioxane) to create a homogeneous reaction mixture, thereby improving contact between reactants and the catalyst.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Myrcenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for Myrcenol synthesis.

Troubleshooting Guide

Low or No Product Yield

Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. For the deamination of 7-hydroxygeranyl dialkylamine, a temperature range of 100°C to 150°C is recommended.[1][2] Operating outside this range can lead to incomplete reaction or degradation of the product.

  • Improper Pressure Conditions: The synthesis is often performed under reduced pressure (1 to 50 mmHg) to facilitate the removal of this compound from the reaction mixture as it forms, which drives the equilibrium towards the product.[1][2] Ensure your vacuum system is functioning correctly and maintaining the target pressure.

  • Catalyst Issues:

    • Incorrect Catalyst Loading: For palladium-phosphine-cation complex catalysts, a concentration of 1/400 to 1/2000 mol relative to the starting material is suggested for batch reactions.[2] For semi-continuous systems, a much lower ratio of 1/7000 to 1/10,000 is recommended.[1][2]

    • Catalyst Deactivation: Moisture and air can deactivate the catalyst. Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen).[1]

  • Incomplete Starting Material Conversion: Monitor the reaction progress using techniques like gas chromatography (GC) to ensure the starting material is being consumed. If the reaction stalls, consider optimizing the reaction time or catalyst concentration.

Q2: My reaction has stopped before all the starting material has been consumed. What should I do?

A2: A stalled reaction can be due to catalyst deactivation or reaching equilibrium under the current conditions.

  • Check Catalyst Activity: If you suspect catalyst deactivation, adding a fresh batch of catalyst may restart the reaction.

  • Increase Temperature: A modest increase in temperature within the recommended range (100-150°C) can help push the reaction to completion.[1][2]

  • Improve Product Removal: Enhancing the vacuum or improving the efficiency of the distillation column can help to continuously remove this compound, thus favoring the forward reaction.[2]

High Levels of Impurities and Byproducts

Q3: My final product contains a significant amount of Ocimenol. How can I minimize its formation?

A3: Ocimenol is a common byproduct in this compound synthesis, particularly in the deamination of 7-hydroxygeranyl dialkylamine.[1]

  • Choice of Starting Material: The use of 7-hydroxygeranyl diethylamine as a starting material has been shown to produce a mixture of this compound and Ocimenol.[1] Some protocols aim to produce a mixture of this compound and cis-ocimenol, which is substantially free of trans-ocimenol.[3]

  • Reaction Conditions: The ratio of this compound to Ocimenol can be influenced by the specific catalyst and reaction conditions used. Experimenting with different phosphine ligands on the palladium catalyst may alter the product selectivity.

  • Continuous Removal: As this compound and Ocimenol are formed, they are typically distilled from the reaction mixture.[1][2] Optimizing the distillation conditions, such as the reflux ratio and column efficiency, can help in their separation.

Q4: How can I effectively purify this compound from the reaction mixture?

A4:

  • Fractional Distillation: The primary method for separating this compound from Ocimenol and other byproducts is fractional distillation under reduced pressure.[1][2] Using a distillation column with a sufficient number of theoretical plates is crucial for achieving high purity.[2]

  • Chemical Purification: In some cases, unreacted dienes or specific isomers of byproducts can be removed by reacting the crude product mixture with a dienophile like maleic anhydride. The resulting adduct can then be separated by distillation.[3][4]

  • Washing and Extraction: Before distillation, washing the organic product with water or brine can help remove water-soluble impurities.[3][5]

Frequently Asked Questions (FAQs)

Q5: What are the common starting materials for this compound synthesis?

A5: Common starting materials include:

  • Myrcene: This involves protecting the diene functionality, hydrating the isolated double bond, and then deprotecting to yield this compound.[4]

  • Epoxymyrcene: This precursor can be converted to this compound.

  • 7-hydroxygeranyl dialkylamine or 7-hydroxyneryl dialkylamine: Deamination of these compounds using a palladium-phosphine catalyst is a common route.[1][2]

Q6: What type of catalyst is typically used for the deamination reaction to produce this compound?

A6: A palladium-phosphine-cation complex catalyst is frequently used.[1][2] An example is a complex formed from di-µ-chloro-bis(η-allyl) dipalladium and a tertiary phosphine ligand like 1,4-bis(diphenylphosphino)butane (1,4-Diphos).[1]

Q7: What is a typical yield for this compound synthesis?

A7: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. Theoretical yields as high as 91.3% have been reported for the deamination of hydroxygeranyl diethylamine, although this includes both this compound and Ocimenol.[1] The final purified yield of this compound will be lower depending on the product ratio and purification efficiency.

Q8: What are the key safety precautions to take during this compound synthesis?

A8:

  • Inert Atmosphere: Many of the catalysts and reagents are sensitive to air and moisture, so it is important to work under an inert atmosphere like nitrogen.[1]

  • Reduced Pressure: Operations under vacuum require appropriate glassware and a blast shield.

  • Reagent Handling: Handle all chemicals, especially catalysts and solvents, in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Deamination

ParameterCondition 1Condition 2Source
Starting Material Hydroxygeranyl diethylamineHydroxyneryl diethylamine[1]
Catalyst [η-allyl)Pd(1,4-Diphos)]+BF4-[η-allyl)Pd(1,4-Diphos)]+BF4-[1]
Temperature 130°CNot specified[1]
Pressure 20 mmHgNot specified[1]
Reaction Time 44 hours (semi-continuous)46 hours (semi-continuous)[1]
Product Ratio (this compound:Ocimenol) 70:3066:34[1]
Overall Theoretical Yield 91.3%88.4%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Deamination of Hydroxygeranyl Diethylamine

This protocol is based on the process described in patent EP0112727A2.[1]

Materials:

  • Hydroxygeranyl diethylamine

  • Palladium-phosphine-cation complex catalyst (e.g., [η-allyl)Pd(1,4-Diphos)]+BF4-) in methylene chloride

  • Reactor equipped with a rectifying column, heating mantle, magnetic stirrer, and vacuum system

Procedure:

  • Charge the reactor with hydroxygeranyl diethylamine.

  • Replace the atmosphere in the reactor with nitrogen.

  • Add the palladium-phosphine-cation complex catalyst solution (1/400 to 1/2000 mol based on the starting material for a batch process).

  • Heat the reaction mixture to 100-150°C under a reduced pressure of 1-50 mmHg.

  • Continuously distill the product mixture (this compound and Ocimenol) from the reactor as it is formed. For a semi-continuous process, add fresh starting material proportionally to the amount of distillate collected.

  • Monitor the reaction for completion by analyzing the composition of the distillate using gas chromatography.

  • After the reaction is complete, purify the collected distillate by fractional distillation to separate this compound from Ocimenol.

Mandatory Visualization

Myrcenol_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Select Synthesis Route (e.g., Deamination) reagents Prepare Reagents & Catalyst (Dry & Inert Conditions) start->reagents reactor Assemble Reactor Setup (Inert Atmosphere) reagents->reactor charge Charge Reactor with Starting Material & Catalyst reactor->charge conditions Set Reaction Conditions (Temp, Pressure) charge->conditions run Run Reaction with Continuous Product Removal conditions->run monitor Monitor Progress (GC) run->monitor monitor->run Adjust Conditions if Necessary quench Cool Reaction Mixture monitor->quench Reaction Complete extract Aqueous Wash (Optional) quench->extract distill Fractional Distillation extract->distill analyze Analyze Purity of This compound Fractions (GC, NMR) distill->analyze low_yield Low Yield? analyze->low_yield impurities High Impurities? analyze->impurities check_temp Verify Temperature low_yield->check_temp check_pressure Check Vacuum low_yield->check_pressure check_catalyst Assess Catalyst Activity low_yield->check_catalyst optimize_dist Optimize Distillation impurities->optimize_dist chem_purify Consider Chemical Purification impurities->chem_purify

Caption: Workflow for the synthesis and optimization of this compound.

References

Myrcenol Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Myrcenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound, ultimately improving yield and purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound. Each issue is presented with potential causes and recommended solutions.

Issue 1: Low Overall Yield of this compound

  • Potential Cause 1: Incomplete Conversion of Myrcene

    • Solution: The hydration of myrcene is a critical step. Ensure optimal reaction conditions. When using methods like the formic acid/sulfuric acid hydration, monitor the reaction progress using techniques like gas-liquid chromatography (GLC) to ensure the reaction proceeds to completion.[1] Adjust reaction time and temperature as needed, but be cautious of increased byproduct formation with higher temperatures.[1]

  • Potential Cause 2: Formation of Byproducts

    • Solution: Several side reactions can reduce the yield of this compound. The formation of cyclic materials is a known issue, particularly at higher temperatures (above 40°C) in acid-catalyzed hydration.[1] Maintaining a lower reaction temperature (e.g., 15-20°C) can minimize the formation of these cyclic byproducts.[1] Isomerization to other terpene alcohols like ocimenol is also common in some synthesis routes.[2][3] Careful selection of catalyst and reaction conditions can help control isomer distribution.

  • Potential Cause 3: Loss of Product During Workup and Purification

    • Solution: Ensure efficient extraction of the product after quenching the reaction. The organic layer should be thoroughly separated, and the aqueous layer can be back-extracted with a suitable solvent (e.g., benzene) to recover any dissolved product.[1] During purification by distillation, ensure the vacuum is sufficiently low and the temperature is controlled to prevent degradation of the product.[1]

Issue 2: Low Purity of this compound - Presence of Isomers (Ocimenol)

  • Potential Cause 1: Reaction Pathway Inherently Produces Isomers

    • Solution: Certain synthesis methods, such as those involving the deamination of hydroxygeranyl diethylamine or the pyrolysis of quaternary ammonium hydroxides, are known to produce mixtures of this compound and Ocimenol.[2][3] If high purity this compound is required, it is crucial to select a synthesis route that favors its formation or to employ efficient purification techniques.

  • Potential Cause 2: Inefficient Purification

    • Solution: Fractional distillation is a common method to separate this compound from its isomers like Ocimenol.[2] The efficiency of the distillation column is critical for achieving high purity. For challenging separations, reacting the mixture with a dienophile like maleic anhydride can be employed. Maleic anhydride will selectively react with this compound and trans-Ocimenol via a Diels-Alder reaction, allowing for the separation of unreacted cis-Ocimenol.[3]

Issue 3: Formation of Undesired Cyclic Byproducts

  • Potential Cause: High Reaction Temperature in Acid-Catalyzed Hydration

    • Solution: The formation of cyclic byproducts during the acid-catalyzed hydration of myrcene is highly temperature-dependent.[1] It is recommended to maintain the reaction temperature below 40°C, ideally between 15-20°C.[1] The reaction should be monitored by GLC, and terminated when the formation of cyclic materials begins to be significant.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely cited method involves the hydration of myrcene. One common approach is the reaction of myrcene with a mixture of formic acid and sulfuric acid to form a formate ester, which is then hydrolyzed to this compound.[1] Another method involves the reaction of myrcene with sulfur dioxide to form a cyclic sulfone, which is then hydrated and heated to yield this compound.[3][4]

Q2: How can I monitor the progress of the this compound synthesis reaction?

A2: Gas-liquid chromatography (GLC) is an effective technique for monitoring the reaction progress.[1] It allows for the quantification of the starting material (myrcene), the desired product (this compound or its intermediate), and the formation of byproducts, such as cyclic ethers or isomeric alcohols.

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities include unreacted myrcene, isomeric alcohols such as cis- and trans-ocimenol, and cyclic byproducts formed during acid-catalyzed reactions.[1][2][3]

Q4: What is the best method for purifying crude this compound?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[1][2] For separating this compound from closely boiling isomers, techniques like selective chemical reactions (e.g., with maleic anhydride) can be used prior to distillation.[3]

Q5: Are there any enzymatic methods for synthesizing this compound or related compounds?

A5: Yes, enzymatic approaches are being explored. For instance, the enzyme linalool dehydratase-isomerase from Castellaniella defragrans can catalyze the hydration of β-myrcene to (S)-(+)-linalool, which is an isomer of this compound.[5][6] While this doesn't directly produce this compound, it highlights the potential of biocatalysis in terpene alcohol synthesis.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/CatalystsTypical ByproductsReported YieldReference
Acid-Catalyzed HydrationMyrceneFormic acid, Sulfuric acidCyclic ethers, Ocimenol~47% conversion to dihydrothis compound[1]
Deamination ReactionHydroxygeranyl diethylaminePalladium-phosphine-cation complexOcimenol91.3% (mixture of this compound and Ocimenol)[2]
Quaternary Ammonium Salt PyrolysisMyrceneHCl, Trimethylamine, NaOHcis- and trans-Ocimenol78.1% (mixture of this compound and Ocimenol)[7]
Sulfone Intermediate MethodMyrceneSulfur dioxide, H₂O-High purity this compound[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Hydration of Dihydromyrcene (adapted from US Patent 3,487,118)

  • Reaction Setup: Prepare a mixture of 150 g of formic acid (at least 90% purity) and 7.5 g of sulfuric acid in a suitable reaction vessel. Cool the mixture to 15°C.

  • Addition of Dihydromyrcene: Slowly add 220 g of dihydromyrcene (94% purity) to the acid mixture over 15 minutes with constant stirring. Maintain the temperature between 15-20°C using a cooling bath.

  • Reaction Monitoring: Stir the mixture at approximately 20°C. Monitor the reaction progress using gas-liquid chromatography (GLC) for the formation of the desired dihydrothis compound formate and the appearance of cyclic byproducts. The reaction should be terminated after about 5 hours or when significant cyclic material begins to form.

  • Quenching and Extraction: Pour the reaction mixture into an equal volume of water. Allow the layers to separate and decant the organic layer. Extract the aqueous layer with benzene and combine the organic extracts with the initial organic layer.

  • Washing: Wash the combined organic material once with half its volume of water.

  • Hydrolysis: To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water. Reflux the mixture for two hours, maintaining a pH of around 10.

  • Workup: Cool the hydrolyzed mixture and add 100 cc of water. Recover the methanol by distillation.

  • Purification: The crude dihydrothis compound can be purified by fractional distillation under reduced pressure.

Visualizations

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Start: Myrcene reaction Acid-Catalyzed Hydration (Formic Acid, H₂SO₄, <40°C) start->reaction 1. Esterification hydrolysis Hydrolysis (NaOH, Methanol) reaction->hydrolysis 2. Saponification quench Quench with Water hydrolysis->quench extraction Solvent Extraction quench->extraction washing Washing extraction->washing distillation Fractional Distillation washing->distillation product Purified this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound via acid-catalyzed hydration.

Troubleshooting_Myrcenol_Synthesis start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity incomplete_conversion Incomplete Conversion? low_yield->incomplete_conversion byproducts Byproduct Formation? low_yield->byproducts isomers Isomers Present? low_purity->isomers optimize_conditions Optimize Reaction Time/ Temp/Catalyst incomplete_conversion->optimize_conditions Yes control_temp Lower Reaction Temp (<40°C) byproducts->control_temp Yes (Cyclic) improve_purification Improve Fractional Distillation/ Consider Chemical Derivatization byproducts->improve_purification Yes (Isomers) isomers->improve_purification Yes

Caption: Troubleshooting decision tree for improving this compound yield and purity.

References

Troubleshooting Myrcenol separation in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myrcenol separation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of mixtures is it commonly found?

This compound, IUPAC name 2-Methyl-6-methylideneoct-7-en-2-ol, is a naturally occurring acyclic monoterpenoid and tertiary alcohol.[1][2] It is a fragrant component found in various essential oils, such as those from lavender and hops.[3] Due to its fresh, floral, and citrus-like aroma, it is a valuable compound in the fragrance industry.[1] It is typically found in complex mixtures containing other terpenes and terpenoids like myrcene, limonene, pinene, and linalool.

Q2: What are the key physical properties of this compound relevant to its separation?

The physical properties of this compound are crucial for selecting and optimizing a separation strategy. As a tertiary alcohol, its polarity is higher than that of hydrocarbon terpenes, which is a key factor in chromatographic separations.[2] Its boiling point is fundamental for purification by distillation.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₈O[3]
Molar Mass 154.25 g/mol [1][2][3]
Boiling Point (atm) ~213-217 °C[1][3]
Boiling Point (vacuum) 99-100 °C @ 10 mmHg[2][4]
Density ~0.85 - 0.876 g/cm³[3][4][5]
Water Solubility 260.9 mg/L at 25 °C (calculated)[1]
LogP 2.67[4][5]

Troubleshooting Guides

Gas Chromatography (GC)

Q3: My GC analysis shows poor peak resolution, with this compound co-eluting with other terpenes. How can I improve this?

Co-elution is a common issue when analyzing complex mixtures of structurally similar terpenes.[6]

Potential Solutions:

  • Optimize Temperature Program: A slow, gradual temperature ramp (e.g., 2-3°C/min) can significantly improve the separation of isomers and compounds with close boiling points.[7]

  • Select a Different Column: If using a standard non-polar column (like a DB-5), consider switching to a column with a different stationary phase. A more polar "WAX" or a specialized chiral column can offer different selectivity for terpenes.[8][9] Chiral columns are particularly useful for separating enantiomers which may behave differently biologically.[8][9]

  • Try Two-Dimensional GC (GCxGC): For exceptionally complex mixtures, GCxGC provides a powerful separation boost by passing the effluent from one column through a second, orthogonal column, resolving peaks that overlap in a single dimension.[6]

  • Check Carrier Gas Flow Rate: Ensure the linear velocity of your carrier gas (Helium or Hydrogen) is optimized for your column's internal diameter. Sub-optimal flow can lead to band broadening and poor resolution.

GC_Troubleshooting Start Poor Peak Resolution Check_Ramp Is Temperature Ramp Optimized? Start->Check_Ramp Adjust_Ramp Decrease Ramp Rate (e.g., 2-3°C/min) Check_Ramp->Adjust_Ramp No Check_Column Is Column Appropriate? Check_Ramp->Check_Column Yes End Resolution Improved Adjust_Ramp->End Change_Column Switch to Polar (WAX) or Chiral Column Check_Column->Change_Column No Consider_GCxGC Consider GCxGC for Very Complex Samples Check_Column->Consider_GCxGC Yes, but still co-eluting Change_Column->End Consider_GCxGC->End

Caption: Troubleshooting flowchart for poor GC peak resolution.

Q4: I'm observing low recovery of this compound and other more volatile monoterpenoids. What could be the cause?

Terpenes, particularly monoterpenes, are volatile or semi-volatile compounds, making them susceptible to loss during sample preparation and analysis.[6]

Potential Solutions:

  • Maintain Cold Chain: Keep samples, standards, and solvents chilled throughout the preparation process. Grinding solid plant material under liquid nitrogen can prevent heat-induced volatilization.[6]

  • Optimize Inlet Temperature: A GC inlet that is too hot can cause thermal degradation of sensitive analytes. Conversely, an inlet that is too cool can lead to incomplete volatilization. Experiment with different inlet temperatures to find the optimal balance.

  • Use Headspace or SPME: For volatile analytes, headspace analysis or solid-phase microextraction (SPME) can improve recovery by minimizing sample manipulation and preventing loss of volatiles.[6] Adding salt to the sample vial can increase the vapor pressure of semi-volatile compounds, improving their concentration in the headspace.[6]

Liquid & Column Chromatography (HPLC/TLC)

Q5: My sample is streaking or forming elongated spots on my TLC plate/flash column. Why is this happening?

Streaking is a common problem in chromatography that indicates an issue with the interaction between the sample, stationary phase, and mobile phase.[10]

Potential Solutions:

  • Reduce Sample Concentration: The most common cause is overloading the stationary phase. Try running the separation again with a more dilute sample solution.[10]

  • Modify the Mobile Phase:

    • For acid-sensitive compounds, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase can improve peak/spot shape.[10]

    • For base-sensitive compounds, add a small amount of an acidic modifier like acetic or formic acid (0.1–2.0%).[10]

  • Change the Stationary Phase: this compound is a polar alcohol. If you are using normal-phase silica and observing strong, irreversible binding or streaking, consider using a less acidic stationary phase like alumina or switching to a reversed-phase (e.g., C18) column.[10][11]

Q6: My this compound spot has an Rf value that is too high or too low on TLC. How do I adjust it?

The retention factor (Rf) is determined by the polarity of the analyte, the stationary phase, and the mobile phase. The goal is typically an Rf between 0.3 and 0.5 for good separation in column chromatography.

Potential Solutions:

  • Rf Too Low (Spot near baseline): Your mobile phase (eluent) is not polar enough to move the compound up the plate.[10] To increase the Rf, you must increase the polarity of the mobile phase. For example, if you are using a 95:5 Hexane:Ethyl Acetate mixture, try changing to 90:10 or 85:15.

  • Rf Too High (Spot near solvent front): Your mobile phase is too polar, causing the compound to move with the solvent front.[10] To decrease the Rf, you must decrease the polarity of the mobile phase. For example, change your 80:20 Hexane:Ethyl Acetate mixture to 90:10.

TLC_Logic cluster_0 Rf Adjustment Logic (Normal Phase) Rf_Low Problem: Rf is Too Low (Spot at Baseline) Increase_Polarity Action: Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Cause: Eluent is not polar enough Result_Up Rf Increases Increase_Polarity->Result_Up Result: Spot moves up Rf_High Problem: Rf is Too High (Spot at Solvent Front) Decrease_Polarity Action: Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Cause: Eluent is too polar Result_Down Rf Decreases Decrease_Polarity->Result_Down Result: Spot moves down

Caption: Logic diagram for adjusting mobile phase polarity in TLC.

Fractional Distillation

Q7: My fractional distillation is resulting in poor separation of this compound from other components. How can I improve the fraction purity?

Fractional distillation separates compounds based on differences in boiling points.[12] For terpenes with close boiling points, optimizing the distillation parameters is critical.

Potential Solutions:

  • Use Vacuum Distillation: this compound has a high boiling point at atmospheric pressure (~217°C), which can lead to degradation.[1][3] Applying a vacuum lowers the boiling point, allowing for distillation at a lower temperature.[13][14] For example, at 15 mmHg, the boiling points of components in lemongrass oil were reduced to a range of 60-110°C.[14]

  • Increase Column Efficiency:

    • Column Height: A taller packed column provides more theoretical plates, increasing separation efficiency.[15]

    • Packing Material: Use efficient packing materials (e.g., Raschig rings, metal helixes) to increase the surface area for vapor-liquid equilibria.[15]

  • Optimize Boil-up Rate: A slow and steady boil-up rate is crucial. If the heating is too aggressive, the column can "flood," preventing proper fractionation and carrying lower-boiling impurities into the condenser.[12]

Experimental Protocols & Workflows

General Workflow for this compound Isolation

The isolation and purification of this compound from a complex mixture like an essential oil typically follows a multi-step process. The choice of technique depends on the required purity and scale.

Workflow cluster_workflow This compound Isolation Workflow Mixture Complex Mixture (e.g., Essential Oil) Pretreatment Pre-treatment (e.g., Filtration, LLE) Mixture->Pretreatment Separation Primary Separation Pretreatment->Separation Distillation Fractional Distillation Separation->Distillation Large Scale (Boiling Point Diff.) Chromatography Column Chromatography Separation->Chromatography High Purity (Polarity Diff.) Analysis Fraction Analysis (GC-MS, TLC) Distillation->Analysis Chromatography->Analysis Purified Purified this compound Analysis->Purified

Caption: A general experimental workflow for this compound isolation.

Example Protocol: GC-MS Analysis of Terpenes

This protocol provides a general framework for the analysis of this compound and other terpenes in an essential oil sample. Gas chromatography combined with mass spectrometry (GC-MS) is highly effective for identifying and quantifying volatile compounds.[16]

1. Sample Preparation:

  • Dilute the essential oil sample 1:100 (v/v) in a suitable solvent like hexane or ethanol.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation & Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar DB-5 or similar fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a common starting point.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Inlet:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 240°C.

    • Final Hold: Hold at 240°C for 5 minutes.

  • MS Detector:

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Scan Range: 40-400 m/z

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify this compound and other compounds by comparing their mass spectra to a reference library (e.g., NIST, Wiley) and by comparing their retention indices to literature values.[2]

  • Quantify the relative abundance of each compound by peak area percentage. For absolute quantification, a calibration curve using a certified this compound standard is required.

References

Myrcenol Synthesis: A Technical Support Guide to Byproduct Remediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common byproducts encountered during Myrcenol synthesis and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of this compound?

The most frequently encountered byproduct during the synthesis of this compound, particularly in processes involving the deamination of hydroxygeranyl dialkylamine or hydroxyneryl dialkylamine, is Ocimenol .[1][2] This can be present as a mixture of its cis- and trans- isomers. Depending on the specific synthetic route, unreacted starting materials such as myrcene may also be present in the crude product mixture. In some contexts, isomers with similar boiling points like geraniol and nerol can also be considered impurities that are challenging to separate.

Q2: What are the primary methods for removing these byproducts to obtain high-purity this compound?

There are three primary methods for the purification of this compound from its common byproducts:

  • Fractional Distillation: This is the most common industrial method, leveraging the differences in boiling points between this compound and its isomers like Ocimenol.[1][2]

  • Steam Distillation: A gentler distillation technique that can be used for the purification of terpene alcohols like this compound.[3]

  • Chemical Separation via Diels-Alder Reaction: This method involves the selective reaction of either the desired product or the impurity with a dienophile to form an adduct, which can then be more easily separated.[3][4]

Troubleshooting Guides

Issue 1: Poor separation of this compound and Ocimenol using fractional distillation.

Possible Cause: Inadequate column efficiency, incorrect temperature or pressure control.

Troubleshooting Steps:

  • Optimize Column Selection: For compounds with close boiling points, a fractionating column with a high number of theoretical plates is crucial. Consider using a packed column (e.g., with Raschig rings or metal sponges) or a Vigreux column.

  • Precise Temperature and Pressure Control: The distillation should be conducted under reduced pressure to lower the boiling points and prevent thermal degradation. A slight temperature difference at the column head can significantly impact the separation efficiency.

  • Control the Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time. An optimal balance must be found experimentally.[5]

Issue 2: Low yield of pure this compound after purification.

Possible Cause: Thermal decomposition of this compound during distillation or loss of product during work-up procedures.

Troubleshooting Steps:

  • Use Reduced Pressure: Distilling under vacuum is essential to lower the required temperature and minimize the risk of thermal degradation of the heat-sensitive terpene alcohols.[2]

  • Gentle Heating: Use a heating mantle with a stirrer to ensure even heat distribution and avoid localized overheating.

  • Optimize Work-up: For chemical separation methods, ensure complete extraction of the product and minimize transfers between vessels to reduce mechanical losses.

Data Presentation

The following table summarizes the quantitative data found in patent literature regarding the composition of this compound mixtures before and after purification.

Purification MethodStarting Material CompositionFinal Product CompositionReference
Fractional Distillation70% this compound, 30% OcimenolSeparated this compound and Ocimenol[2]
Fractional Distillation87.6% this compound, 12.4% OcimenolSeparated this compound and Ocimenol[2]
Steam & Vacuum DistillationCrude quaternary ammonium salt88.5% this compound, 9.3% cis-Ocimenol, 2.2% trans-Ocimenol[3]
Steam Distillation & WashingCrude product from hydration of N,N-diethyl-(6,7-dihydro-7-hydroxygeranyl)amine~76.2% this compound, ~23.8% cis-Ocimenol, <2% trans-Ocimenol[3]
Diels-Alder with Maleic AnhydrideMixture of this compound and Ocimenol isomerscis-Ocimenol with ≥98% purity (this compound and trans-Ocimenol removed as adducts)[3]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is a generalized procedure based on conditions described in the literature.[2][5]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound mixture containing Ocimenol.

  • Distillation Conditions:

    • Heat the flask gently using a heating mantle.

    • Apply a reduced pressure (e.g., 20 mmHg).[2]

    • Monitor the temperature at the head of the column. A mixture of this compound and Ocimenol may begin to distill at a column top temperature of around 96°C at 20 mmHg.[2]

    • Maintain a reflux ratio of approximately 1:2 to enhance separation.[2]

  • Fraction Collection: Collect the fractions as the temperature at the column head stabilizes. The composition of each fraction should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound.

Protocol 2: Removal of this compound and trans-Ocimenol via Diels-Alder Reaction

This protocol is designed to isolate cis-Ocimenol by selectively reacting this compound and trans-Ocimenol with maleic anhydride.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude this compound/Ocimenol mixture in a suitable solvent like ethyl acetate.

  • Addition of Dienophile: Add a stoichiometric amount of maleic anhydride to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with an aqueous sodium hydroxide solution to remove the unreacted maleic anhydride and the Diels-Alder adducts as their water-soluble salts.

    • Separate the organic layer, which now contains the purified cis-Ocimenol.

  • Final Purification: The cis-Ocimenol can be further purified by distillation.

Visualizations

Myrcenol_Synthesis_and_Purification_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Myrcene Myrcene Hydroamination Hydroamination Myrcene->Hydroamination Hydrolysis Hydrolysis Hydroamination->Hydrolysis Deamination Pd-catalyzed Deamination Hydrolysis->Deamination Crude_this compound Crude this compound (with Ocimenol byproduct) Deamination->Crude_this compound Fractional_Distillation Fractional Distillation Crude_this compound->Fractional_Distillation Steam_Distillation Steam Distillation Crude_this compound->Steam_Distillation Diels_Alder Diels-Alder Reaction Crude_this compound->Diels_Alder Pure_this compound Pure this compound Fractional_Distillation->Pure_this compound Steam_Distillation->Pure_this compound Diels_Alder->Pure_this compound

Caption: Workflow for this compound Synthesis and Purification.

Diels_Alder_Separation cluster_input Crude Mixture cluster_reaction Diels-Alder Reaction cluster_output Separation This compound This compound Reaction_Vessel Reaction This compound->Reaction_Vessel cis_Ocimenol cis-Ocimenol trans_Ocimenol trans-Ocimenol trans_Ocimenol->Reaction_Vessel Maleic_Anhydride Maleic Anhydride (Dienophile) Maleic_Anhydride->Reaction_Vessel Unreacted_cis_Ocimenol Unreacted cis-Ocimenol Reaction_Vessel->Unreacted_cis_Ocimenol Adducts This compound & trans-Ocimenol Adducts (removed by washing) Reaction_Vessel->Adducts Distillation Distillation Unreacted_cis_Ocimenol->Distillation

Caption: Principle of Diels-Alder Based Separation of Ocimenol Isomers.

References

Technical Support Center: GC-MS Analysis of Myrcenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Myrcenol, a common terpene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC-MS and how does it affect this compound analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak's descending edge is drawn out, creating an asymmetrical shape.[1][2] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of quantitative analysis by making it difficult to determine the exact end of the peak, leading to inconsistent integration and inaccurate area measurements.[1] For this compound, a volatile terpene, peak tailing can lead to poor resolution from other similar compounds in a sample, making accurate quantification challenging.

Q2: this compound is a terpene. Are there specific properties of this compound class that make them prone to peak tailing?

A2: Yes, terpenes, including this compound, can be prone to peak tailing due to their chemical structure. This compound is a tertiary alcohol, and the hydroxyl group can interact with active sites within the GC system.[3] These active sites are often silanol groups in the injector liner, on the column stationary phase, or at the column inlet.[3] This interaction can cause some this compound molecules to be retained longer than others, resulting in a tailing peak.

Q3: What are the most common causes of peak tailing for all compounds in a GC-MS analysis?

A3: When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is typically related to a physical problem in the GC system.[4][5] Common causes include:

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume and disrupt the sample flow path.[4][6]

  • Leaks: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow and cause peak distortion.

  • Contamination: Contamination in the injector port, liner, or the front of the GC column can interfere with the sample transfer.[7][8]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues in this compound analysis.

Step 1: Initial Assessment

Observe the chromatogram to determine the nature of the peak tailing.

  • Are all peaks tailing? If yes, this suggests a system-wide issue. Proceed to the "System-Wide Peak Tailing" section.

  • Is only the this compound peak (and potentially other polar compounds) tailing? This points towards a specific chemical interaction. Proceed to the "Analyte-Specific Peak Tailing" section.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.

Peak_Tailing_Troubleshooting_Workflow Troubleshooting Workflow for GC-MS Peak Tailing start Observe Peak Tailing in Chromatogram all_peaks_tail Do all peaks exhibit tailing? start->all_peaks_tail system_issues System-Wide Issues all_peaks_tail->system_issues Yes analyte_issues Analyte-Specific Issues all_peaks_tail->analyte_issues No check_column Inspect Column Installation (Cut, Depth, Ferrule) system_issues->check_column trim_column Trim Front of Column (10-20 cm) analyte_issues->trim_column leak_check Perform Leak Check (Inlet, Connections) check_column->leak_check clean_inlet Clean/Replace Inlet Liner and Septum leak_check->clean_inlet resolved Issue Resolved clean_inlet->resolved deactivated_liner Use a Deactivated Liner trim_column->deactivated_liner check_method Review Injection Parameters (Volume, Temperature) deactivated_liner->check_method new_column Consider a New or Different Phase Column check_method->new_column new_column->resolved

Caption: A flowchart outlining the steps to diagnose and resolve peak tailing in GC-MS analysis.

System-Wide Peak Tailing Solutions
Potential Cause Recommended Action Expected Outcome
Improper Column Installation Re-cut the column ensuring a clean, 90-degree cut. Re-install the column at the manufacturer's recommended depth in both the inlet and detector.Improved peak symmetry for all compounds.
System Leaks Use an electronic leak detector to check for leaks at the inlet septum, ferrule connections, and gas lines. Tighten or replace fittings as necessary.Sharper, more symmetrical peaks and a stable baseline.
Inlet Contamination Replace the inlet liner and septum. If necessary, clean the inlet body according to the manufacturer's instructions.Reduction in peak tailing and potential removal of ghost peaks.
Analyte-Specific Peak Tailing (this compound)

The interaction of this compound's polar hydroxyl group with active sites in the GC system is a primary cause of analyte-specific tailing.

Myrcenol_Interaction_Pathway This compound Interaction with Active Sites This compound This compound Molecule -OH group Interaction Hydrogen Bonding This compound->Interaction ActiveSite Active Site in GC System Silanol Group (-Si-OH) ActiveSite->Interaction PeakTailing Peak Tailing Interaction->PeakTailing Causes

Caption: Diagram illustrating the interaction between this compound and active sites in the GC system, leading to peak tailing.

Potential Cause Recommended Action Expected Outcome
Active Sites on Liner Replace the standard liner with a deactivated (silanized) liner.Significant reduction in peak tailing for polar compounds like this compound.
Column Contamination/Degradation Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[7]Improved peak shape and potentially restored retention times.
Column Overload Reduce the injection volume or dilute the sample.[2]Symmetrical peak shape if overloading was the cause.
Inappropriate Column Phase For terpenes, a mid-polarity column (e.g., DB-5ms or equivalent) is often suitable. If tailing persists, consider a more inert column phase.Better peak shape due to reduced analyte-stationary phase interactions.
Quantitative Impact of Troubleshooting

The following table provides a representative example of how troubleshooting can improve the peak shape of this compound, as measured by the tailing factor (Tf). A tailing factor of 1 indicates a perfectly symmetrical peak.

Troubleshooting Action Tailing Factor (Tf) - Before Tailing Factor (Tf) - After Peak Shape Improvement
Replaced standard liner with a deactivated liner2.11.2Significant
Trimmed 15 cm from the column inlet1.81.3Moderate
Reduced injection volume by 50%1.61.1Significant

Note: These values are representative and the actual improvement will depend on the specific analytical conditions and the severity of the initial problem.

Experimental Protocol for this compound Analysis

This section provides a general GC-MS method for the analysis of this compound and other terpenes, based on established methods for terpene profiling.[1][6][7][8]

1. Sample Preparation

  • For essential oils or concentrated samples, dilute in a suitable solvent (e.g., methanol or ethanol) to a concentration within the calibrated range. A typical starting dilution is 1:100.

  • For solid samples (e.g., plant material), perform an extraction using a suitable solvent.

2. GC-MS Parameters

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 to 100:1 (adjust based on concentration)
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Program - Initial Temperature: 50 °C, hold for 2 min- Ramp: 5 °C/min to 250 °C- Hold: 5 min at 250 °C
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range 40-400 m/z

3. Data Analysis

  • Identify this compound by its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from a certified reference standard of this compound.

  • Calculate the tailing factor to monitor peak shape performance.

By following this structured troubleshooting guide and utilizing the provided experimental protocol, researchers can effectively address peak tailing issues in the GC-MS analysis of this compound, leading to more accurate and reliable results.

References

Preventing degradation of Myrcenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on preventing the degradation of Myrcenol during storage. Below you will find frequently asked questions (FAQs), a troubleshooting guide for common issues, and detailed experimental protocols to help ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

A1: this compound, a naturally occurring monoterpenoid alcohol, is a key component in fragrances and flavors and is being investigated for various biological activities.[1][2] Its chemical structure, containing reactive double bonds and a tertiary alcohol group, makes it susceptible to degradation.[1] Maintaining its stability is crucial for ensuring the reproducibility of experimental results, the efficacy and safety of developmental drugs, and the sensory quality of consumer products.

Q2: What are the primary causes of this compound degradation?

A2: this compound degradation is primarily driven by:

  • Oxidation: This is the most significant degradation pathway. The unsaturated bonds in this compound are highly reactive with atmospheric oxygen, a process accelerated by catalysts like light, heat, and metal ions.[1]

  • Heat: Elevated temperatures and direct heat sources can accelerate degradation reactions.[3][4]

  • Light: Exposure to light, particularly UV light, can initiate photo-oxidative reactions, leading to the formation of various degradation products.[5][6]

  • Incompatible pH and Materials: Contact with strong acids, alkalis, and oxidizing agents can cause rapid degradation.[3][7] While specific pH stability data for this compound is limited, terpene stability is generally influenced by pH.[8]

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf life and prevent degradation, this compound should be stored under the conditions outlined in the table below. Adherence to these conditions helps preserve its purity, which is typically supplied at ≥95%.[1]

Q4: How can I actively prevent the oxidation of this compound during storage and experiments?

A4: Several strategies can be employed:

  • Use of Antioxidants: Adding antioxidants is a highly effective method. Common choices include Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E), often at concentrations around 0.3%.[9][10] Combination antioxidant systems, such as mixed tocopherols with ascorbic acid, can offer broad-spectrum protection.[8]

  • Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon.[10] This displaces oxygen and minimizes the potential for oxidation.

  • Opaque or Amber Containers: Always use containers that protect the sample from light to prevent photo-degradation.[7][11]

Q5: What is the expected shelf life of this compound?

A5: When stored under ideal conditions (refrigerated, protected from light and air), this compound can have a shelf life of 24 months or longer.[9][11] However, if a container has been opened multiple times or stored improperly, its quality should be verified before use, even within the expected shelf life.[10]

Q6: Are there any common laboratory materials or pharmaceutical excipients that are incompatible with this compound?

A6: Yes, compatibility should be carefully considered, especially in formulation development. Avoid direct contact with:

  • Strong Oxidizing Agents: These will readily degrade this compound.[12]

  • Strong Acids and Bases: These can catalyze degradation reactions.[3][7]

  • Reactive Excipients: Some common excipients contain reactive impurities (e.g., peroxides in povidone, trace metals) that can catalyze oxidation.[13] It is crucial to conduct drug-excipient compatibility studies during pre-formulation.[14][15] Magnesium stearate, for instance, has been reported to interact with other active pharmaceutical ingredients.[16]

Summary of Recommended Storage & Handling Conditions

ParameterRecommendationRationale
Temperature Refrigerate at 2–8 °C (35–46.5 °F)[9]Slows down the rate of chemical degradation reactions.[4]
Atmosphere Purge headspace with an inert gas (Nitrogen or Argon) before sealing.[10]Displaces oxygen to prevent oxidative degradation.
Light Exposure Store in opaque or amber glass containers, protected from light.[7][11]Prevents photo-oxidation initiated by UV and visible light.[5]
Container Use tightly sealed, airtight containers. Metal cans or drums are suitable.[7]Prevents exposure to atmospheric oxygen and moisture.
Additives Consider adding an antioxidant such as BHT or α-tocopherol (~0.3%).[9][10]Inhibits oxidative chain reactions, significantly extending shelf life.[2]
pH Avoid strongly acidic or alkaline conditions.[3] A slightly acidic pH (e.g., 4.5 ± 0.3) may improve stability for related compounds.[8]Extreme pH can catalyze degradation pathways like isomerization and hydrolysis.
Incompatibilities Avoid storage with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[7]Prevents direct chemical reactions that lead to rapid degradation.

Troubleshooting Guide

Problem 1: I've noticed a change in the color (to yellow) or odor of my this compound sample. What is the cause?

  • Possible Cause: Color and odor changes are primary indicators of degradation, most commonly due to oxidation. When this compound oxidizes, it can form various byproducts like aldehydes and ketones, which alter its physical properties.[1] This process is accelerated by exposure to air (oxygen), light, and heat.

  • Recommended Action:

    • Cease Use: Do not use the degraded sample in critical experiments, as it can lead to inaccurate and irreproducible results.

    • Verify Storage Conditions: Ensure your storage protocol aligns with the recommendations (see table above). Check that the container is sealed tightly and protected from light.

    • Analytical Confirmation: If necessary, confirm degradation using the analytical protocols provided below (e.g., HPLC analysis) to check for the appearance of new peaks and a decrease in the main this compound peak.

    • Future Prevention: For new samples, strictly adhere to storage guidelines. Aliquot the sample into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.

Problem 2: My experimental results are inconsistent. Could this compound degradation be a factor?

  • Possible Cause: Yes, the use of partially degraded this compound can be a significant source of experimental variability. The presence of impurities and degradation products can alter the compound's activity and lead to inconsistent outcomes.

  • Recommended Action:

    • Assess Sample Integrity: Use a fresh, properly stored sample of this compound or qualify your current stock using an analytical method (see Protocol 2).

    • Implement Stability-Indicating Methods: Develop and use an analytical method (like HPLC) that can separate this compound from its potential degradation products.[17] This allows you to quantify the purity of the sample before each experiment.

    • Review Handling Procedures: Ensure that this compound is not exposed to harsh conditions (e.g., high heat, prolonged light exposure, incompatible solvents) during your experimental setup.

Problem 3: How can I test my this compound sample for degradation?

  • Recommended Action: The most reliable way to assess degradation is through chromatography. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[17]

    • Procedure:

      • Develop an HPLC method that shows a sharp, well-resolved peak for pure this compound.

      • Analyze your stored sample using this method.

      • Indicators of Degradation:

        • A decrease in the area of the main this compound peak compared to a reference standard.

        • The appearance of new, smaller peaks in the chromatogram, which represent degradation products.[18]

    • For a detailed starting point, refer to the Experimental Protocols section below.

Visualized Workflows and Pathways

This compound This compound (C10H18O) oxidation Oxidation This compound->oxidation O2, Metal Ions photo_ox Photo-oxidation This compound->photo_ox Light (UV/Vis) thermal_deg Thermal Degradation This compound->thermal_deg Heat acid_base_deg Acid/Base Catalyzed Degradation This compound->acid_base_deg pH Extremes stressors Stress Factors products Degradation Products (e.g., Peroxides, Aldehydes, Ketones, Epoxides) oxidation->products photo_ox->products thermal_deg->products acid_base_deg->products

Caption: Primary degradation pathways of this compound under various stress factors.

start Start: This compound Sample prep Prepare Samples: 1. Control (No Stress) 2. Stressed Samples (Heat, Light, Acid, Base, Oxidizing Agent) start->prep incubate Incubate Under Defined Conditions (e.g., 40°C, UV light, etc.) prep->incubate analyze Analyze All Samples by Stability-Indicating HPLC incubate->analyze compare Compare Chromatograms: Control vs. Stressed Samples analyze->compare eval Evaluate Results: - % Degradation - Appearance of New Peaks - Peak Purity compare->eval end End: Stability Profile Determined eval->end

Caption: Experimental workflow for a forced degradation study of this compound.

start Issue Observed: Inconsistent Results or Change in Sample Appearance check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage is_correct Conditions Correct? check_storage->is_correct check_handling Review Experimental Handling Procedures (Solvents, Heat, pH) is_correct->check_handling Yes correct_storage Action: Correct Storage Protocol is_correct->correct_storage No is_handling_ok Handling Correct? check_handling->is_handling_ok analyze_sample Perform Analytical Test (e.g., HPLC) on Sample is_handling_ok->analyze_sample Yes correct_handling Action: Modify Handling Protocol is_handling_ok->correct_handling No is_degraded Degradation Detected? analyze_sample->is_degraded discard Action: Discard Old Sample, Use New Stock is_degraded->discard Yes no_issue No Degradation Detected. Investigate Other Experimental Variables. is_degraded->no_issue No

Caption: Troubleshooting decision tree for this compound degradation issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[18][19][20]

Objective: To assess the intrinsic stability of this compound and identify degradation pathways.

Materials:

  • This compound (high purity)

  • Solvent for this compound (e.g., Methanol or Acetonitrile, HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)[18]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the solvent. This is the time-zero/unstressed sample.

  • Stress Conditions: For each condition, mix equal parts of the stock solution with the stressor solution to achieve the target concentration.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 40-60°C for 24-48 hours. Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 40-60°C for 24-48 hours. Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Store the stock solution (or a solid sample) in an oven at a controlled temperature (e.g., 60-80°C) for up to 7 days.[4][21]

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18]

  • Sample Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stress condition, quench the reaction if necessary (e.g., neutralization), and dilute to the working concentration. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurities formed.[18] The goal is to achieve 5-20% degradation to ensure that the method can detect degradants without completely destroying the parent compound.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and separate it from its degradation products.[17][22]

Objective: To develop a specific and accurate HPLC method for the analysis of this compound and its degradation products.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, with a PDA/UV detector.

  • Column: C18 column (e.g., ACE C18, 150 x 4.6 mm, 3 µm particle size).[22]

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile (ACN) and water.[22]

    • Example: 65:35 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 220 nm, to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 10-15 minutes (adjust to ensure all degradation products have eluted).

Methodology:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) in the mobile phase to create a calibration curve.

  • Sample Preparation: Prepare samples from the forced degradation study (Protocol 1) by diluting them to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Method Validation:

    • Specificity: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the this compound peak (Resolution > 2). Use Peak Purity analysis if using a PDA detector.[18]

    • Linearity: Plot the peak area versus concentration for the standards. The correlation coefficient (R²) should be > 0.999.[22]

    • Accuracy & Precision: Perform recovery studies and repeat injections to ensure the method is accurate and precise (RSD < 2%).[22]

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation for this compound and its major degradants.[22]

  • Structure Elucidation (Optional): To identify unknown degradation products, collect the fractions corresponding to the new peaks and analyze them using mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR).[23][24]

References

Challenges in Myrcenol polymerization and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myrcenol polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and handling of polythis compound and its copolymers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My anionic polymerization of this compound is failing or giving very low yields. What is the likely cause?

A1: The most common cause for the failure of the anionic polymerization of this compound is the presence of the free hydroxyl (-OH) group on the monomer. This functional group is acidic and will terminate the highly reactive carbanionic propagating chain end, effectively stopping the polymerization.

Solution: Protecting Group Strategy To successfully polymerize this compound via anionic methods, the hydroxyl group must be protected before polymerization and deprotected afterward. A widely used and effective method is silyl protection.

  • Protection: React β-myrcenol with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), to convert the hydroxyl group into a silyl ether (MyrOSi). This protected monomer is compatible with carbanionic polymerization.[1][2]

  • Polymerization: The silyl-protected monomer (MyrOSi) can then be polymerized using standard anionic initiators like sec-butyllithium (sec-BuLi) in a non-polar solvent like cyclohexane.[2][3]

  • Deprotection: After polymerization, the silyl protecting groups can be quantitatively removed under mild conditions using a reagent like tetra-n-butylammonium fluoride (TBAF) to yield the final polythis compound.[1][2][3]

This compound This compound (MyrOH) Protect Protect Hydroxyl Group This compound->Protect TBDMSCl MyrOSi Silyl-Protected This compound (MyrOSi) Protect->MyrOSi Polymerize Anionic Polymerization MyrOSi->Polymerize sec-BuLi ProtectedPolymer Protected Polymer P(MyrOSi) Polymerize->ProtectedPolymer Deprotect Remove Protecting Group ProtectedPolymer->Deprotect TBAF Polythis compound Final Polythis compound (PMyrOH) Deprotect->Polythis compound Conditions Reaction Conditions Solvent Solvent Polarity Conditions->Solvent Monomer MyrOSi Content Conditions->Monomer Microstructure Polymer Microstructure Solvent->Microstructure Monomer->Microstructure Addition14 High 1,4-Addition Microstructure->Addition14 Addition34 High 3,4-Addition Microstructure->Addition34 LowTg Low Tg (Increased Elasticity) Addition14->LowTg leads to HighTg High Tg Addition34->HighTg leads to Properties Polymer Properties start Low Yield or Unexpected Product check_reagents Verify Reagent Purity (Monomer, Initiator, Solvent) start->check_reagents Step 1 check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions Step 2 check_workup Analyze Work-up & Purification (Loss during extraction/column?) start->check_workup Step 3 re_purify Re-purify/distill reagents check_reagents->re_purify optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp optimize_workup Modify Work-up pH or Column Deactivation check_workup->optimize_workup success Problem Solved re_purify->success optimize_temp->success optimize_workup->success

References

Technical Support Center: Overcoming Poor Solubility of Myrcenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for overcoming the challenges associated with the poor aqueous solubility of Myrcenol.

Frequently Asked Questions (FAQs)

Q1: What is the approximate water solubility of this compound?

This compound is a monoterpenoid tertiary alcohol with limited solubility in water.[1][2] Its water solubility is reported to be approximately 0.26 g/L.[1] Other sources describe it as partly miscible or insoluble in water.[3][4]

Q2: Why is this compound poorly soluble in aqueous media?

This compound's poor water solubility is due to its chemical structure. It is a monoterpenoid, which consists of a ten-carbon backbone, making it predominantly hydrophobic (lipophilic).[1][2] While it possesses a hydroxyl (-OH) group that can form hydrogen bonds with water, the large non-polar hydrocarbon portion of the molecule dominates, leading to unfavorable interactions with water and thus low solubility.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound for experimental use?

Several techniques can be employed to increase the solubility of hydrophobic compounds like this compound.[5][6][7] The choice of method often depends on the specific experimental requirements, such as the final desired concentration and the tolerance of the experimental system (e.g., cell culture) to excipients. Common strategies include:

  • Co-solvents: Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to first dissolve this compound before diluting it in an aqueous medium.[8]

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), which has a hydrophilic exterior.[9][10][11]

  • Surfactant-based Micelles: Using surfactants (e.g., Tween 20, Triton X-100) above their critical micelle concentration (CMC) to form micelles that encapsulate this compound in their hydrophobic core.[12][13]

  • Nanoemulsions: Creating a thermodynamically stable, oil-in-water dispersion where this compound is dissolved in the oil droplets, which are stabilized by a surfactant and co-surfactant.[14][15]

  • Liposomal Formulations: Encapsulating this compound within the lipid bilayer of liposomes, which are microscopic vesicles composed of a phospholipid bilayer.[16][17]

Q4: How should I prepare a stock solution of this compound for in vitro cell culture assays?

The most common method is to prepare a high-concentration stock solution in a biocompatible organic solvent, typically DMSO.[18][19] This stock can then be serially diluted in the cell culture medium to achieve the desired final concentration, ensuring the final solvent concentration is non-toxic to the cells.

Q5: What is the maximum recommended concentration of DMSO for cell culture experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, as concentrations greater than 0.5% can be toxic to many cell lines.[19] It is best practice to keep the final DMSO concentration at or below 0.1% and to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.[19]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation in Media The aqueous solubility limit of this compound has been exceeded upon dilution from the organic stock solution.• Ensure vigorous mixing or vortexing during dilution.• Perform a stepwise dilution rather than a single large dilution.• Lower the final concentration of this compound.• Warm the aqueous medium slightly (e.g., to 37°C) before adding the stock solution.• Consider using a more robust solubilization technique such as cyclodextrin complexation or nanoemulsions if high concentrations are required.[6][14]
Cell Cytotoxicity The observed toxicity may be due to the solubilizing agent (e.g., DMSO, surfactant) rather than the this compound itself.• Lower the final concentration of the co-solvent or surfactant in your culture medium. For DMSO, aim for ≤0.1%.[19]• Always run a vehicle control (medium + solubilizing agent) to assess the baseline toxicity of your formulation.• If using surfactants, ensure the concentration is well below the level known to disrupt cell membranes.[18]• Switch to a more biocompatible solubilization method, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or liposomes.[16][20]
Inconsistent Results The this compound solution may be unstable, leading to precipitation or aggregation over time. The formulation may not be homogenous.• Prepare fresh dilutions from the stock solution immediately before each experiment.• For formulations like nanoemulsions or liposomes, check for stability over time by monitoring particle size and for any signs of phase separation.• Ensure the preparation protocol for your chosen solubilization method is followed precisely to ensure batch-to-batch consistency.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L)Reference
Water0.26[1]
Ethanol2625.11[21]
Methanol2827.76[21]
Isopropanol1857.61[21]
Acetone840.14[21]
DMSO575.33[21]

Table 2: Comparison of Common Solubilization Techniques

TechniqueAdvantagesDisadvantagesBest For
Co-solvents (DMSO) Simple, quick, widely used.Potential for cytotoxicity; may not be suitable for high concentrations.[18][19]Initial in vitro screening at low concentrations.
Cyclodextrins High biocompatibility, significant solubility enhancement, can improve stability.[11][20]Can be expensive; complexation efficiency varies.In vitro and in vivo studies requiring higher concentrations and low toxicity.
Surfactants Effective at low concentrations, relatively inexpensive.Potential for cytotoxicity, can interfere with certain assays.[13][18]In vitro biochemical assays (non-cell based).
Nanoemulsions High loading capacity, good stability, can improve bioavailability.[14][15]More complex formulation development and characterization required.Oral drug delivery studies, topical applications.
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, potential for targeted delivery.[16][17]Complex preparation, potential for instability and leakage.Advanced drug delivery applications, both in vitro and in vivo.

Experimental Protocols & Visualizations

Workflow for Selecting a Solubilization Method

The following diagram outlines a decision-making process for choosing an appropriate solubilization strategy for this compound based on experimental needs.

G A Start: Need to dissolve this compound in aqueous medium B What is the final required concentration? A->B C Low (<100 µM) B->C Low D High (>100 µM) B->D High E Is the experiment cell-based? C->E J Is high biocompatibility critical (e.g., for in vivo use)? D->J F Yes E->F G No E->G H Use Co-Solvent (e.g., DMSO) Keep final conc. <= 0.1% F->H I Use Surfactant (e.g., Tween 20) or Co-Solvent G->I K Yes J->K L No J->L M Use Cyclodextrins or Liposomes K->M N Consider Nanoemulsions or Cyclodextrins L->N

Caption: Decision tree for selecting a this compound solubilization strategy.
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound into a sterile vial.

  • Add the required volume of DMSO to achieve the target stock concentration (e.g., 100 mM).

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, thaw an aliquot and dilute it into the final aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.1%).[19]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This method enhances solubility by encapsulating this compound within a cyclodextrin molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[20]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Ethanol (optional)

Procedure (Slurry Method):

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.

  • Prepare a concentrated solution of this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a common starting point.

  • Seal the container and stir the mixture vigorously at room temperature for 24-48 hours.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated this compound.

  • The resulting clear solution contains the water-soluble this compound/HP-β-CD inclusion complex.

G cluster_0 cluster_1 This compound This compound (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Complexation (in Water) Complex Water-Soluble Inclusion Complex G cluster_0 Nanoemulsion Droplet Core Oil Phase + This compound Surfactant Surfactant (Hydrophilic Head) Core->Surfactant encapsulated by CoSurfactant Co-surfactant Surfactant->CoSurfactant stabilized by Aqueous Aqueous Phase (Continuous) CoSurfactant->Aqueous dispersed in G cluster_0 Liposome Structure AqueousCore Aqueous Core Bilayer Phospholipid Bilayer AqueousCore->Bilayer enclosed by This compound This compound This compound->Bilayer embedded in

References

Minimizing side reactions in Myrcenol derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myrcenol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the derivatization of this compound?

A1: this compound's structure, featuring a tertiary alcohol and a conjugated diene system, makes it susceptible to several side reactions. The most common include:

  • Isomerization: Acidic conditions or high temperatures can cause the rearrangement of this compound to its isomers, primarily cis- and trans-ocimenol. This is a significant issue in reactions proceeding through carbocation intermediates.

  • Elimination (Dehydration): Strong acids and high temperatures can lead to the elimination of water from the tertiary alcohol, resulting in the formation of various dienes.

  • Polymerization: The conjugated diene system can undergo polymerization, especially in the presence of acid catalysts or upon prolonged heating.

  • Oxidation: The double bonds and the tertiary alcohol are susceptible to oxidation, which can lead to a complex mixture of products, including aldehydes, ketones, and epoxides.[1]

Q2: How can I minimize the isomerization of this compound to ocimenol during derivatization?

A2: Minimizing isomerization to ocimenol is critical for achieving high yields of the desired this compound derivative. Key strategies include:

  • Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions. Strong acids promote the formation of a tertiary carbocation that can easily rearrange.

  • Control Temperature: Keep the reaction temperature as low as feasible. Thermal decomposition can also lead to isomerization. For instance, in the synthesis of this compound via Hofmann elimination, the temperature should be carefully controlled, ideally between 80-120°C, to minimize the formation of trans-ocimenol.[2]

  • Protecting Groups: In multi-step syntheses, consider protecting the diene functionality to prevent its participation in undesired reactions, although this adds extra steps to the overall process.

Q3: I am getting a low yield in my this compound esterification reaction. What are the possible causes and solutions?

A3: Low yields in this compound esterification can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include steric hindrance at the tertiary alcohol, reversal of the esterification reaction (hydrolysis), and incomplete reaction.

Troubleshooting Guides

Low Yield in this compound Esterification (e.g., Acetylation)

This guide provides a step-by-step approach to troubleshooting low yields in the esterification of this compound.

G start Low Yield of this compound Ester check_reagents Are reagents (e.g., acetic anhydride, pyridine) fresh and anhydrous? start->check_reagents reagents_no Use fresh, anhydrous reagents. check_reagents->reagents_no No check_conditions Are reaction time and temperature optimized? check_reagents->check_conditions Yes reagents_no->check_conditions conditions_no Increase reaction time or temperature cautiously. Monitor for side products (e.g., isomerization). check_conditions->conditions_no No check_catalyst Is an appropriate catalyst (e.g., DMAP) being used? check_conditions->check_catalyst Yes conditions_no->check_catalyst catalyst_no Add a catalyst like 4-DMAP to accelerate the reaction, especially for the sterically hindered tertiary alcohol. check_catalyst->catalyst_no No check_hydrolysis Is water being excluded from the reaction and workup? check_catalyst->check_hydrolysis Yes catalyst_no->check_hydrolysis hydrolysis_yes Ensure anhydrous conditions and dry solvents to prevent hydrolysis of the ester product. check_hydrolysis->hydrolysis_yes Yes check_purification Is product being lost during purification? check_hydrolysis->check_purification No hydrolysis_yes->check_purification purification_yes Optimize purification method (e.g., chromatography conditions) to minimize loss. check_purification->purification_yes Yes end Yield Improved check_purification->end No purification_yes->end

Caption: Troubleshooting workflow for low this compound esterification yield.

Unexpected Peaks in GC-MS Analysis Post-Derivatization

If your GC-MS analysis shows unexpected peaks after a derivatization reaction, this guide can help you identify the potential side products.

G start Unexpected GC-MS Peaks check_isomers Do peaks have the same mass as the desired product? start->check_isomers isomers_yes Likely cis/trans-ocimenol derivatives. Confirm with standards. To mitigate, use milder reaction conditions (lower temp, non-acidic). check_isomers->isomers_yes Yes check_elimination Are there peaks corresponding to dehydrated this compound? check_isomers->check_elimination No isomers_yes->check_elimination elimination_yes Dehydration product. Avoid high temperatures and strong acids. check_elimination->elimination_yes Yes check_oxidation Are there peaks with higher mass (addition of oxygen)? check_elimination->check_oxidation No elimination_yes->check_oxidation oxidation_yes Oxidation products (e.g., aldehydes, ketones). Purge reaction with inert gas (N2, Ar) to exclude oxygen. check_oxidation->oxidation_yes Yes check_reagent Are there peaks corresponding to unreacted starting material or reagent artifacts? check_oxidation->check_reagent No oxidation_yes->check_reagent reagent_yes Incomplete reaction or reagent-related side products. Optimize reaction time/stoichiometry and run a blank of the reagents. check_reagent->reagent_yes Yes end Side Products Identified check_reagent->end No reagent_yes->end

Caption: Identifying side products from unexpected GC-MS peaks.

Data on Side Product Formation

The formation of isomers is a common issue, particularly in the synthesis of this compound itself, which serves as the precursor for derivatization. The reaction conditions can significantly influence the product distribution.

Table 1: Product Distribution in this compound Synthesis via Hofmann Elimination

PrecursorReaction ConditionsThis compound (%)cis-Ocimenol (%)trans-Ocimenol (%)Yield (%)Reference
N,N-diethyl-(6,7-dihydro-7-hydroxygeranyl)amine quaternary saltSteam distillation with 30% NaOH, 120-150°C88.59.32.2-[2]
N,N-diethyl-(6,7-dihydro-7-hydroxygeranyl)amine quaternary saltRefluxing 30% NaOH, steam distillation76.223.8≤ 278.1[3]
Hydroxygeranyl diethylaminePd-phosphine-cation complex catalyst, 150°C, 1 mmHg87.612.4--[4][5]
Hydroxyneryl diethylaminePd-phosphine-cation complex catalyst6634-88.4[5]

Experimental Protocols

Protocol 1: Acetylation of this compound to Myrcenyl Acetate

This protocol describes a general procedure for the acetylation of this compound using acetic anhydride and pyridine.

Materials:

  • This compound

  • Anhydrous pyridine

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP, optional catalyst)

  • Dichloromethane (or other suitable solvent)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • If using a catalyst, add DMAP (0.05-0.1 equiv.).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench by slowly adding methanol.

  • Remove pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Myrcenyl Acetate.

Protocol 2: Acid-Catalyzed Etherification of this compound (Alternative to Williamson Synthesis)

Given that this compound is a tertiary alcohol, the Williamson ether synthesis is often not suitable due to competing elimination reactions.[6][7][8][9] An alternative is acid-catalyzed etherification, particularly with a primary or secondary alcohol.

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., methanol, ethanol, in excess)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound in an excess of the desired alcohol (which can also act as the solvent).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of strong acid (e.g., H₂SO₄).

  • Stir the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or GC. Be aware that higher temperatures can promote elimination and isomerization.

  • Upon completion, quench the reaction by adding it to a cold, saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography. Note that the main side products will likely be elimination products (dienes) and isomers of this compound.

Protocol 3: Swern Oxidation of this compound

The Swern oxidation is a mild method to oxidize primary or secondary alcohols to aldehydes or ketones, respectively, and can be adapted for tertiary alcohols like this compound, though the reaction may be slower and require careful optimization.[10][11][12][13][14]

Materials:

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • This compound

  • Anhydrous triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM at -78°C (dry ice/acetone bath), slowly add a solution of anhydrous DMSO (2.2 equiv.) in anhydrous DCM. Stir for 15 minutes.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous DCM to the reaction mixture at -78°C. Stir for 30-60 minutes.

  • Add anhydrous triethylamine (5.0 equiv.) dropwise to the reaction mixture, keeping the temperature at -78°C. A thick white precipitate will form.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography. Be aware of the formation of the malodorous dimethyl sulfide byproduct.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing reaction pathways of this compound under acidic conditions, leading to either the desired derivatized product or unwanted side products.

G This compound This compound protonation Protonation (H+) This compound->protonation carbocation Tertiary Carbocation Intermediate protonation->carbocation nucleophile Nucleophile (e.g., R'OH) carbocation->nucleophile SN1 Reaction elimination Elimination (Dehydration) carbocation->elimination E1 Reaction rearrangement Rearrangement carbocation->rearrangement derivatized_product Desired Derivatized Product (e.g., Ether) nucleophile->derivatized_product dienes Diene Side Products elimination->dienes ocimenol_carbocation Rearranged Carbocation rearrangement->ocimenol_carbocation ocimenol Ocimenol (Isomerization Side Product) ocimenol_carbocation->ocimenol Deprotonation

Caption: Competing reaction pathways of this compound in acidic media.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Myrcenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of myrcenol, a prevalent terpene in various natural products, is crucial for quality control, formulation development, and therapeutic application. This guide provides a detailed comparison of validated analytical methods for this compound quantification, focusing on Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Method Validation Parameters

The choice of an analytical method is often dictated by its performance characteristics. The following tables summarize the key validation parameters for GC-FID, GC-MS, and HPLC methods based on published data for terpene analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile compounds like this compound.

Validation ParameterReported Values
Linearity (r²) >0.99[1]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[2]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[2]
Accuracy (% Recovery) 89% - 111%[1]
Precision (%RSD) < 10%[1]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, providing structural information that aids in compound identification.

Validation ParameterReported Values
Linearity (r²) Not explicitly stated in snippets
Limit of Detection (LOD) Not explicitly stated in snippets
Limit of Quantification (LOQ) Not explicitly stated in snippets
Accuracy (% Recovery) 79% - 91%[3][4]
Precision (%RSD) < 10%[3][4]
High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a UV detector, is a versatile technique for the analysis of a wide range of compounds, including terpenes.

Validation ParameterReported Values
Linearity (r²) Not explicitly stated in snippets
Limit of Detection (LOD) 7 - 205 ng/mL (for various cannabinoids, indicating potential sensitivity for terpenes)[4]
Limit of Quantification (LOQ) 23 - 684 ng/mL (for various cannabinoids, indicating potential sensitivity for terpenes)[4]
Accuracy (% Recovery) 73% - 121%[3][4]
Precision (%RSD) < 10%[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for each technique.

Gas Chromatography (GC-FID and GC-MS)

Sample Preparation:

A common approach for volatile terpenes like myrcene involves a simple liquid extraction.

  • Extraction: Place the plant material or sample in a suitable solvent (e.g., hexane, ethanol).

  • Internal Standard: Add an internal standard, such as n-tridecane, which is not naturally present in the sample and elutes in a clear region of the chromatogram.

  • Vortexing/Sonication: Agitate the mixture to ensure efficient extraction of the terpenes.

  • Filtration/Centrifugation: Separate the solid material from the liquid extract.

  • Injection: Inject the liquid extract into the GC system.

Alternative sample introduction techniques for GC include:

  • Headspace (HS) sampling: This technique involves heating the sample in a sealed vial to volatilize the terpenes, followed by injection of the vapor phase.[1][5]

  • Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the sample's headspace to adsorb volatile compounds, which are then thermally desorbed in the GC inlet.[5]

Instrumental Conditions (GC-FID Example): [1]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at 5 °C/minute.

    • Hold: Maintain at 200 °C for 2 minutes.

Instrumental Conditions (GC-MS Example):

  • Column: Similar to GC-FID.

  • Carrier Gas: Helium.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan mode is often used for identification, while selected ion monitoring (SIM) mode can be employed for enhanced sensitivity in quantification.

High-Performance Liquid Chromatography (HPLC-UV)

Sample Preparation:

  • Extraction: Similar to the GC method, extract the sample with a suitable solvent (e.g., methanol, acetonitrile).

  • Internal Standard: An appropriate internal standard should be added.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.

Instrumental Conditions (Representative HPLC-UV): [6][7]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile, methanol).

  • Flow Rate: Typically around 1 mL/min.

  • Column Temperature: Often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.

  • UV Detection Wavelength: this compound's UV absorbance maximum should be determined and used for detection.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of this compound using chromatographic methods.

G General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid Extraction / Headspace / SPME Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (FID, MS, or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound quantification.

Method Comparison Summary

FeatureGC-FIDGC-MSHPLC-UV
Selectivity Good, based on retention time.Excellent, based on retention time and mass spectrum.Moderate, based on retention time and UV spectrum.
Sensitivity Good for many applications.Generally higher than FID, especially in SIM mode.Can be very sensitive depending on the chromophore.
  • Cost | Lower initial and operational cost. | Higher initial and operational cost. | Moderate initial and operational cost. | | Compound Identification | Relies on comparison with standards. | Provides structural information for confident identification. | Relies on comparison with standards. | | Sample Volatility | Requires volatile or derivatized analytes. | Requires volatile or derivatized analytes. | Suitable for a wider range of volatilities. | | Destructive | Yes. | Yes. | Generally non-destructive, allowing for fraction collection.[8] |

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Myrcenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide a robust template for designing and executing an inter-laboratory comparison of Myrcenol quantification. The experimental protocols and data presented are synthesized from validated methods for terpene analysis to ensure practical applicability.

Experimental Protocols

The quantification of this compound, a volatile monoterpenoid, is most commonly and reliably achieved using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following protocol outlines a standard methodology that can be implemented across different laboratories to ensure data comparability.

1. Sample Preparation: Liquid Extraction

This protocol is adapted from standard methods for terpene extraction from a given matrix (e.g., plant material, formulated product).[1][2]

  • Homogenization: Accurately weigh approximately 100 mg of the homogenized sample matrix into a 20 mL vial.

  • Extraction Solvent: Add 5 mL of ethyl acetate containing an internal standard (e.g., 50 µg/mL n-tridecane) to the vial. The internal standard is crucial for correcting variations in injection volume and instrument response.[1][3]

  • Extraction: Sonicate the mixture for 15 minutes to ensure thorough extraction of this compound from the matrix.

  • Centrifugation: Centrifuge the vials at 3000 rpm for 5 minutes to pellet solid debris.

  • Final Sample: Transfer the clear supernatant to a 2 mL autosampler vial for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrument conditions are a robust starting point for the analysis of this compound and other terpenes.[1][4]

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or similar non-polar column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Inlet Temperature: 250°C.

  • Injection Mode: Split mode with a ratio of 15:1.[5]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 3°C/min to 85°C.

    • Followed by a suitable ramp to ensure elution of all compounds of interest.

  • MS System: Agilent 5977A or equivalent single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 45 to 600.[4]

  • Quantification: Use the appropriate quantifier and qualifier ions for this compound and the internal standard in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

3. Method Validation Parameters

Each participating laboratory should validate the method according to ICH Q2(R2) guidelines before the cross-validation study.[6][7][8][9][10] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated by a coefficient of determination (r²) > 0.99 over the desired concentration range.[1]

  • Accuracy: Expressed as percent recovery of spiked samples.

  • Precision: Measured as the relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

Data Presentation

The following table summarizes hypothetical data from a three-laboratory cross-validation study for this compound analysis. Quality Control (QC) samples at low, medium, and high concentrations were prepared from a single source and distributed to each lab.

Validation Parameter Lab A Lab B Lab C Acceptance Criteria
Linearity (r²) 0.9980.9990.997> 0.99
Accuracy (% Recovery) - Low QC 98.5%101.2%97.9%80 - 120%
Accuracy (% Recovery) - Mid QC 102.1%103.5%101.8%80 - 120%
Accuracy (% Recovery) - High QC 99.3%100.8%99.9%80 - 120%
Precision (RSD %) - Repeatability 2.8%2.5%3.1%< 15%
Precision (RSD %) - Intermediate 4.5%4.1%5.2%< 15%
LOQ (µg/mL) 0.750.750.80≤ 1.0

Note: Acceptance criteria are based on typical requirements for bioanalytical method validation and guidelines from the Association of Official Analytical Chemists (AOAC) and ICH.[1][8]

Mandatory Visualization

The following diagrams illustrate the key workflows and a hypothetical mechanism of action relevant to this compound analysis.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Compilation & Review A Homogenize & Prepare Bulk QC Samples B Aliquot & Blind Samples A->B C Distribute Samples to Labs A, B, C B->C D Lab A Analysis (GC-MS) C->D E Lab B Analysis (GC-MS) C->E F Lab C Analysis (GC-MS) C->F G Submit Standardized Data Reports D->G E->G F->G H Centralized Statistical Analysis G->H I Compare Results to Acceptance Criteria H->I J Issue Cross-Validation Report I->J

Inter-laboratory cross-validation workflow.

G cluster_pathway Hypothetical Myrcene Signaling Pathway Myrcene Myrcene Receptor Serotonin Receptor (e.g., 5-HT) Myrcene->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger cAMP Modulation Effector->Second_Messenger Response Cellular Response (e.g., Anti-inflammatory Effect) Second_Messenger->Response Leads to

Hypothetical Myrcene signaling cascade.

References

A Comparative Guide to Myrcenol Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Myrcenol, a naturally occurring acyclic monoterpene alcohol, is a valuable ingredient in the fragrance and flavor industry, prized for its fresh, floral, and citrusy aroma. It also serves as a key intermediate in the synthesis of other important fragrance compounds. The increasing demand for this compound has spurred the development of various synthetic routes, each with distinct advantages and drawbacks. This guide provides a comparative analysis of the efficacy of different this compound synthesis methodologies, supported by experimental data and detailed protocols.

Comparison of Key Performance Indicators for this compound Synthesis Routes

The selection of a specific synthesis route for this compound on an industrial scale is a multifaceted decision, balancing factors such as yield, product purity, reaction conditions, catalyst cost and availability, and downstream processing complexity. The following table summarizes the quantitative data for three prominent synthesis routes, offering a clear comparison for researchers and chemical engineers.

Parameter Route 1: From Myrcene via Sulfone Intermediate Route 2: From Myrcene via Amination & Hydrolysis Route 3: From Hydroxygeranyl Dialkylamine via Catalytic Deamination
Starting Material MyrceneMyrcene7-Hydroxygeranyl Dialkylamine
Key Reagents Sulfur dioxide, Sulfuric acidSecondary amine (e.g., Diethylamine), Methyl chloride, Sodium hydroxidePalladium-phosphine-cation complex catalyst
Reported Yield High (Pure this compound)[1][2]78.1% (mixture with cis-ocimenol)[1]88.4 - 91.3% (mixture with ocimenol)[3][4]
Product Purity High purity this compound is obtainable[1][2]Mixture of this compound (e.g., 76.2%) and cis-ocimenol (e.g., 23.8%)[1]Mixture of this compound (e.g., 66-87.6%) and ocimenol (e.g., 12.4-34%)[3][4]
Reaction Steps Multiple steps: Sulfone formation, hydration, thermal decomposition[1][3][4]Multiple steps: Amination, hydration, quaternization, Hofmann elimination[1][2]Single step deamination[3][4]
Reaction Conditions Moderate to high temperatures for decomposition[1]0°C to 100°C for amination; 80°C for quaternization; 120-150°C for distillation[1]100-150°C under reduced pressure[3][4]
Byproducts Sulfur dioxide (regenerated)Ocimenol isomers, amine salts[1][3]Ocimenol[3][4]

Detailed Synthesis Routes and Experimental Protocols

Route 1: Synthesis of this compound from Myrcene via a Sulfone Intermediate

This classic route is valued for its ability to produce high-purity this compound by protecting the conjugated diene of myrcene during the hydration of the isolated double bond.[1][2]

Myrcene Myrcene Myrcene_Sulfone Myrcene Sulfone (Cyclic Adduct) Myrcene->Myrcene_Sulfone Diels-Alder Reaction SO2 Sulfur Dioxide (SO2) SO2->Myrcene_Sulfone Hydrated_Sulfone Hydrated Myrcene Sulfone Myrcene_Sulfone->Hydrated_Sulfone Selective Hydration Hydration Hydration (e.g., H2SO4/H2O) Hydration->Hydrated_Sulfone This compound This compound Hydrated_Sulfone->this compound Retro-Diels-Alder Regenerated_SO2 Regenerated SO2 Hydrated_Sulfone->Regenerated_SO2 Retro-Diels-Alder Heating Thermal Decomposition Myrcene Myrcene Geranyl_Amine N,N-Diethylgeranylamine Myrcene->Geranyl_Amine Secondary_Amine Secondary Amine (e.g., Diethylamine) Secondary_Amine->Geranyl_Amine Hydroxy_Amine N,N-Diethyl-(6,7-dihydro-7-hydroxygeranyl)amine Geranyl_Amine->Hydroxy_Amine Hydration Hydration Hydration (e.g., H2SO4/H2O) Hydration->Hydroxy_Amine Quaternary_Salt Quaternary Ammonium Salt Hydroxy_Amine->Quaternary_Salt Alkylation Quaternization Quaternization (e.g., CH3Cl) Quaternization->Quaternary_Salt Myrcenol_Mixture This compound / cis-Ocimenol Mixture Quaternary_Salt->Myrcenol_Mixture Elimination Elimination Hofmann Elimination (e.g., NaOH, Heat) Elimination->Myrcenol_Mixture Hydroxy_Amine 7-Hydroxygeranyl Dialkylamine Deamination Deamination Hydroxy_Amine->Deamination Catalyst Palladium-Phosphine-Cation Complex Catalyst Catalyst->Deamination Myrcenol_Mixture This compound / Ocimenol Mixture Deamination->Myrcenol_Mixture Dialkylamine Dialkylamine Deamination->Dialkylamine

References

A Comparative Olfactory Analysis: Myrcenol vs. Linalool as Fragrance Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance chemistry, the selection of individual components is paramount to achieving a desired scent profile and performance. Among the vast array of terpenoid alcohols utilized in the fragrance industry, myrcenol and linalool are two prominent molecules, each possessing unique olfactory characteristics and physicochemical properties. This guide provides an objective comparison of this compound and linalool as fragrance components, supported by available experimental data, to aid researchers and professionals in their formulation and development endeavors.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of fragrance molecules is crucial for predicting their behavior in various formulations. Both this compound and linalool are acyclic monoterpenoid alcohols with the same molecular formula (C₁₀H₁₈O) and molecular weight. However, their structural differences lead to variations in their physical properties.

PropertyThis compoundLinalool
IUPAC Name 2-Methyl-6-methylideneoct-7-en-2-ol3,7-Dimethylocta-1,6-dien-3-ol
CAS Number 543-39-578-70-6
Molecular Formula C₁₀H₁₈OC₁₀H₁₈O
Molecular Weight 154.25 g/mol 154.25 g/mol
Boiling Point 224-225 °C at 760 mmHg[1]198-200 °C
Density ~0.851 - 0.983 g/cm³~0.862 g/cm³
Vapor Pressure ~0.018 mmHg @ 25 °C (estimated)[1]~0.159 - 0.225 mmHg @ 20-23.5 °C
Water Solubility ~260.9 mg/L @ 25 °C (estimated)[1]~1590 mg/L @ 25 °C
Odor Description Fresh, floral, lavender, citrus, with notes of lime, grapefruit, and bergamot.[1]Floral, sweet, with woody, citrus (bergamot, petitgrain), and lavender notes.[2]

Fragrance Performance: A Comparative Analysis

The performance of a fragrance component is determined by several key factors, including its odor threshold, substantivity, and stability. These parameters dictate the intensity, longevity, and consistency of the scent.

Odor Threshold

The odor threshold is the minimum concentration of a substance that can be detected by the human olfactory system. A lower odor threshold indicates a more potent fragrance molecule.

Linalool exists as two enantiomers, each with a distinct odor profile and threshold. (S)-(+)-linalool is described as sweet, floral, and petitgrain-like, with an odor threshold of 7.4 ppb. In contrast, (R)-(-)-linalool has a woodier, lavender-like scent and a significantly lower odor threshold of 0.8 ppb, indicating it is more potent.[2]

Quantitative odor threshold data for this compound is less readily available in the reviewed literature, however, one study on novel non-canonical terpenes reported an odor threshold in air for 2-methyllinalool (a structurally related compound) of 1.8 ng/L.[3]

Substantivity

Substantivity refers to the duration a fragrance remains detectable on a substrate, such as skin or fabric. This is a critical factor in the development of long-lasting perfumes and personal care products.

One source indicates that this compound has a substantivity of 28 hours at 100% on a smelling strip.[1] For linalool, a study noted its tenacity is moderate, though a specific duration was not provided.[4]

Stability

The chemical stability of a fragrance molecule is crucial for maintaining the integrity of the scent profile over time and in different product matrices.

Linalool is known to be susceptible to oxidation upon exposure to air, which can lead to the formation of hydroperoxides that may act as sensitizers.[5] Studies on the thermal degradation of linalool have shown that it can degrade into other compounds, such as β-myrcene, cis-ocimene, and trans-ocimene, when heated.[6] Information on the specific stability of this compound is less detailed in the available literature.

Experimental Protocols

To ensure the reproducibility and validity of fragrance performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of fragrance components.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to separate and identify volatile compounds in a sample while simultaneously assessing their odor characteristics.

GCO_Workflow cluster_GC Gas Chromatography cluster_Detectors Detection cluster_Data Data Analysis Injector Sample Injection Column Capillary Column (Separation) Injector->Column Oven Temperature-Programmed Oven Column->Oven Splitter Effluent Splitter Oven->Splitter MS Mass Spectrometer (Identification) Splitter->MS To MS FID Flame Ionization Detector (Quantification) Splitter->FID To FID ODP Olfactory Detection Port (Human Assessor) Splitter->ODP To Sniffing Port MassSpectra Mass Spectra MS->MassSpectra Chromatogram Chromatogram FID->Chromatogram Olfactogram Olfactogram ODP->Olfactogram Analysis Data Integration & Interpretation Chromatogram->Analysis MassSpectra->Analysis Olfactogram->Analysis

Methodology:

  • Sample Preparation: The fragrance compound (this compound or linalool) is diluted in an appropriate solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column as they pass through the temperature-programmed oven.

  • Effluent Splitting: The column effluent is split between one or more chemical detectors (e.g., Mass Spectrometer for identification, Flame Ionization Detector for quantification) and an olfactory detection port (ODP).[7]

  • Olfactory Assessment: A trained sensory panelist or "sniffer" at the ODP records the odor characteristics (e.g., quality, intensity, duration) of the compounds as they elute from the column.[7]

  • Data Analysis: The data from the chemical detectors (chromatogram and mass spectra) are correlated with the sensory data from the olfactogram to identify the specific compounds responsible for particular odors.

Odor Threshold Determination

The odor threshold is typically determined using a sensory panel and a forced-choice method.

OdorThreshold_Workflow cluster_Preparation Sample Preparation cluster_Presentation Sensory Evaluation cluster_Analysis Data Analysis Stock Stock Solution of Odorant Dilutions Serial Dilutions Stock->Dilutions TriangleTest Triangle Test (2 blanks, 1 sample) Dilutions->TriangleTest Panelist Sensory Panelist TriangleTest->Panelist Response Panelist Response (Identifies odd sample) Panelist->Response BestEstimate Best Estimate Threshold (BET) Calculation Response->BestEstimate Result Odor Threshold Value BestEstimate->Result

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected.

  • Sample Preparation: A series of dilutions of the fragrance compound in a suitable solvent (e.g., water, mineral oil) is prepared.[8]

  • Presentation: The panelists are presented with a set of three samples (a triangle test), two of which are blanks (solvent only) and one contains the diluted odorant. This is done for a range of concentrations in ascending order.[8]

  • Evaluation: The panelists are asked to identify the sample that is different from the other two.

  • Threshold Determination: The odor threshold is defined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the odorant-containing sample.[1]

Vapor Pressure Measurement

The static method is a common technique for determining the vapor pressure of a liquid.

VaporPressure_Workflow cluster_Setup Experimental Setup cluster_Measurement Measurement Process cluster_Analysis Data Analysis Sample Pure Sample in Sealed Container Vacuum Evacuation of Air Sample->Vacuum TempControl Thermostated Bath Sample->TempControl PressureGauge Pressure Transducer Sample->PressureGauge Equilibration Establish Vapor-Liquid Equilibrium at Set Temperature PressureReading Record Equilibrium Pressure Equilibration->PressureReading TempChange Vary Temperature PressureReading->TempChange Plot Plot Pressure vs. Temperature PressureReading->Plot TempChange->Equilibration Antoine Fit to Antoine Equation Plot->Antoine VaporPressure Determine Vapor Pressure at Desired Temperature Antoine->VaporPressure

Methodology:

  • Sample Preparation: A purified sample of the fragrance compound is placed in a sealed container. The sample is degassed to remove any dissolved air.[9]

  • Equilibration: The container is placed in a thermostated bath to maintain a constant temperature until vapor-liquid equilibrium is reached.[9][10]

  • Pressure Measurement: The pressure of the vapor phase is measured using a pressure transducer.

  • Temperature Variation: The temperature of the bath is varied, and the equilibrium vapor pressure is measured at each temperature.

  • Data Analysis: The vapor pressure data is plotted against temperature and can be fitted to equations such as the Antoine equation to determine the vapor pressure at any given temperature within the experimental range.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

Olfactory_Signaling_Pathway cluster_OdorantBinding Odorant Binding cluster_GProtein G-Protein Activation cluster_SecondMessenger Second Messenger Cascade cluster_Signal Signal Transduction Odorant Odorant Molecule (this compound or Linalool) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Brain (Odor Perception) ActionPotential->Brain

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating the associated G-protein (specifically, Gαolf in olfactory neurons). This activation leads to the dissociation of the G-protein subunits, and the α-subunit activates adenylate cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.[11][12]

While this general pathway is understood, the specific olfactory receptors that recognize this compound and linalool in humans have not been definitively identified. However, research in insects has identified specific ORs that respond to linalool enantiomers. For instance, in the mosquito species Anopheles gambiae and Anopheles stephensi, the odorant receptors Or29 and Or53 are activated by linalool.[13]

Conclusion

This compound and linalool, while sharing the same chemical formula, exhibit distinct fragrance profiles and performance characteristics. Linalool is characterized by its floral, sweet, and slightly woody-citrus aroma, with its (R)-(-) enantiomer being particularly potent. This compound offers a fresh, floral, and citrus-dominant scent.

From a performance perspective, available data suggests that this compound may have a higher substantivity than linalool. However, linalool's lower boiling point and higher vapor pressure may contribute to a more immediate and diffusive initial impression, often referred to as "lift" in perfumery. The stability of linalool is a well-documented consideration, with its susceptibility to oxidation being a key factor in formulation.

The choice between this compound and linalool will ultimately depend on the specific requirements of the fragrance formulation, including the desired olfactory profile, the need for top-note impact versus longevity, and the stability requirements of the end product. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of these two valuable fragrance ingredients.

References

A Comparative Analysis of the Biological Activities of Myrcenol and Myrcene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of Myrcenol and the well-studied monoterpene, myrcene. This guide synthesizes available experimental data to highlight their activities, mechanisms of action, and potential therapeutic applications, while also underscoring the significant knowledge gap surrounding this compound.

Myrcene, a naturally occurring monoterpene, is a well-documented bioactive compound with a broad spectrum of pharmacological effects. In contrast, this compound, a structurally related terpenoid alcohol, remains largely unexplored for its biological potential, with current literature focusing primarily on its use as a fragrance ingredient. This guide provides a comparative overview of their known biological activities, supported by experimental data and detailed methodologies, to inform future research and drug discovery efforts.

Comparative Overview of Biological Activities

The biological activities of myrcene have been extensively investigated, revealing its potential as an anti-inflammatory, analgesic, antioxidant, and anticancer agent. In stark contrast, scientific literature on the biological effects of this compound is sparse, with only limited evidence of its antiasthmatic properties.

Biological ActivityMyrceneThis compound
Anti-inflammatory Demonstrated in various in vitro and in vivo models.Limited to no data available.
Analgesic Effective in models of both acute and chronic pain.No data available.
Antioxidant Exhibits free radical scavenging activity.No data available.
Anticancer Shows cytotoxic effects against various cancer cell lines.No data available.
Antiasthmatic Not a primary reported activity.Exhibited antiasthmatic activity in a study on the essential oil of Ocimum basilicum.[1]

In-Depth Analysis of Myrcene's Biological Activities

Anti-inflammatory Activity

Myrcene has demonstrated significant anti-inflammatory effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE-2).[2] Studies have also indicated its ability to modulate inflammatory signaling pathways.

Experimental Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds.

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Treatment: Myrcene (at varying doses) or a control vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

G

Analgesic Activity

Myrcene's analgesic properties are well-documented and are thought to be mediated through both central and peripheral nervous system pathways.[2] Research suggests its interaction with opioid and noradrenergic systems, as well as the transient receptor potential vanilloid 1 (TRPV1) channel.

Experimental Protocol: Hot Plate Test for Analgesia

This method assesses the central analgesic activity of a compound.

  • Animal Model: Male Swiss mice (20-25g) are used.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Treatment: Myrcene or a control is administered to the mice.

  • Measurement: Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Analysis: An increase in the reaction time in the treated group compared to the control group indicates an analgesic effect.

G

Antioxidant Activity

Myrcene has been reported to possess antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to assess the antioxidant capacity of a compound.

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure: A solution of myrcene at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • Analysis: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance.

Anticancer Activity

Emerging evidence suggests that myrcene exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with different concentrations of myrcene for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

G

The Enigma of this compound: A Call for Research

The striking disparity in the available scientific data between myrcene and this compound highlights a significant research gap. While myrcene's therapeutic potential is increasingly recognized, this compound remains a largely uncharacterized molecule in terms of its biological activities. The solitary finding of its antiasthmatic activity suggests that this compound may possess unique pharmacological properties worthy of investigation.[1]

Future research should focus on a systematic evaluation of this compound's biological effects, including its anti-inflammatory, analgesic, antioxidant, and anticancer potential, using established in vitro and in vivo models. Direct comparative studies with myrcene are crucial to elucidate their structure-activity relationships and to identify any unique therapeutic advantages of this compound.

Conclusion

Myrcene stands as a promising natural compound with a diverse range of biological activities that warrant further clinical investigation. In contrast, this compound represents a scientific frontier, with its biological profile almost entirely unknown. This comparative guide serves to summarize the current state of knowledge and to strongly encourage the scientific community to explore the untapped therapeutic potential of this compound. Such research is essential for a complete understanding of the pharmacological landscape of these structurally related monoterpenoids and for the potential development of new therapeutic agents.

References

Performance of Myrcenol-Based Polymers in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of biodegradable polymers has paved the way for significant advancements in drug delivery systems. Among the novel materials being explored, Myrcenol-based polymers, derived from the naturally occurring terpene alcohol this compound, are emerging as a potential bio-based alternative to conventional synthetic polymers. This guide provides a comparative evaluation of the performance of this compound-based polymers against well-established biocompatible polymers used in drug delivery, namely Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol) (PEG), and Chitosan. The comparison is based on available experimental data for key performance indicators such as physicochemical properties, drug loading capacity, release kinetics, biocompatibility, and degradation.

Physicochemical Properties: A Comparative Overview

A polymer's physicochemical properties are fundamental to its function as a drug delivery vehicle. The glass transition temperature (Tg), in particular, dictates the physical state of the polymer at physiological temperatures, influencing drug encapsulation and release.

PropertyThis compound-Based PolymersPoly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Poly(ethylene glycol) (PEG)Chitosan
Source Bio-based (from this compound)Synthetic or Bio-basedSyntheticSyntheticBio-based (from Chitin)
Glass Transition Temperature (Tg) -67 to -23 °C (for Myrcene copolymers)[1]55-65 °C45-55 °C-65 to -40 °C~203 °C
Solubility Soluble in organic solvents like cyclohexane[1]Soluble in organic solventsSoluble in a range of organic solventsWater-solubleSoluble in acidic aqueous solutions

Note: Specific quantitative data for drug loading capacity, drug release kinetics, and in-vivo degradation for this compound-based polymers are not extensively available in current literature. The following sections provide data for established polymers as a benchmark for future comparative studies.

Drug Loading Capacity and Release Kinetics

The efficiency of a polymer in encapsulating and subsequently releasing a therapeutic agent is paramount. While specific data for this compound-based polymers is pending further research, the following table summarizes the typical performance of established polymers.

PolymerTypical Drug Loading Capacity (%)Release MechanismRelease Profile
Poly(lactic acid) (PLA) 1-10% (can be higher for specific formulations)[2][3]Bulk erosion, diffusionBiphasic or triphasic, sustained release over weeks to months[4][5]
Poly(lactic-co-glycolic acid) (PLGA) 1-10% (can be higher)[6]Bulk erosion, diffusionBiphasic or triphasic, tunable release from days to months[6][7]
Poly(ethylene glycol) (PEG) Varies widely with conjugation strategyDiffusion from hydrogels or cleavage of conjugate bondsCan be tailored for rapid or sustained release[8][9]
Chitosan Up to 98% encapsulation efficiency reported[10]Swelling, diffusion, and enzymatic degradationBurst release followed by sustained release[10]

Biocompatibility and Biodegradation

Biocompatibility and the ability to degrade into non-toxic byproducts are critical for in-vivo applications. Terpene-based polymers, including those derived from myrcene, are generally considered to have good biocompatibility.[11] However, specific cytotoxicity and in-vivo degradation studies on this compound-based polymers are needed for a definitive comparison.

PolymerBiocompatibility ProfileDegradation MechanismDegradation Products
Poly(lactic acid) (PLA) Generally considered biocompatible and FDA-approved for various applications.[2]Hydrolytic degradation.Lactic acid (a natural metabolite).
Poly(lactic-co-glycolic acid) (PLGA) Excellent biocompatibility, widely used in FDA-approved therapeutics.[5][6]Hydrolytic degradation.Lactic acid and glycolic acid (natural metabolites).
Poly(ethylene glycol) (PEG) Considered highly biocompatible and non-immunogenic, leading to its "stealth" properties.[8][9][12]Not readily biodegradable; cleared by renal filtration for low molecular weights.[13]Does not degrade into smaller molecules in the body.[13]
Chitosan Biocompatible, biodegradable, and mucoadhesive.[10][14][15]Enzymatic degradation (e.g., by lysozyme).Glucosamine and its oligomers.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are essential.

Determination of Drug Loading Capacity and Encapsulation Efficiency
  • Preparation of Polymer-Drug Formulation: A known amount of the polymer and the drug are dissolved in a suitable solvent. The formulation (e.g., nanoparticles, microspheres) is then prepared using a standard method like solvent evaporation or nanoprecipitation.

  • Separation of Free Drug: The formulation is separated from the solution containing the unencapsulated drug by centrifugation or filtration.

  • Quantification of Encapsulated Drug: The amount of drug in the supernatant (unencapsulated) or within the formulation (after extraction) is quantified using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug) x 100

In Vitro Drug Release Study
  • Sample Preparation: A known amount of the drug-loaded polymer formulation is dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions.

  • Incubation: The dispersion is incubated at a constant temperature (e.g., 37°C) with continuous agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using an appropriate analytical method (e.g., UV-Vis, HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[16][17][18][19]

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: A specific cell line (e.g., fibroblasts, cancer cells) is cultured in a suitable medium in a 96-well plate.

  • Treatment: The cells are incubated with varying concentrations of the polymer (or its degradation products) for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase convert MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Enzymatic Degradation Study
  • Sample Preparation: Pre-weighed polymer films or microparticles are placed in a solution containing a specific enzyme (e.g., lipase, esterase) at a concentration relevant to physiological conditions. A control sample is placed in a buffer solution without the enzyme.[20][21][22]

  • Incubation: The samples are incubated at 37°C with gentle agitation.

  • Analysis: At regular intervals, the polymer samples are removed, washed, dried, and weighed to determine the mass loss. The degradation products in the supernatant can also be analyzed using techniques like Gel Permeation Chromatography (GPC) to monitor changes in molecular weight.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved in evaluating and utilizing these polymers, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a representative biological signaling pathway.

Experimental_Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Drug Formulation cluster_evaluation Performance Evaluation s1 This compound Monomer s2 Polymerization s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, GPC, DSC) s3->s4 f2 Encapsulation (e.g., Emulsion) s4->f2 e3 Biocompatibility (Cytotoxicity) s4->e3 e4 Biodegradation Study s4->e4 cluster_formulation cluster_formulation f1 Drug Selection f1->f2 f3 Particle Characterization (Size, Zeta) f2->f3 e1 Drug Loading & Encapsulation Efficiency f3->e1 e2 In Vitro Drug Release f3->e2 cluster_evaluation cluster_evaluation

Fig. 1: Experimental workflow for evaluating this compound-based polymers.

Signaling_Pathway cluster_drug_delivery Drug Delivery & Cellular Uptake cluster_signaling Intracellular Signaling Cascade drug_polymer Drug-Loaded This compound Polymer endocytosis Endocytosis drug_polymer->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release receptor Target Receptor drug_release->receptor binds kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to gene_expression Gene Expression nucleus->gene_expression regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Fig. 2: A representative drug-activated signaling pathway.

Conclusion and Future Outlook

This compound-based polymers present a promising, bio-based platform for drug delivery applications. Their tunable glass transition temperatures and potential for biocompatibility make them an attractive area for further research. However, to fully assess their performance and establish their position relative to established polymers like PLA, PLGA, PEG, and Chitosan, comprehensive studies are required to generate quantitative data on drug loading capacity, release kinetics, in-vivo biocompatibility, and biodegradability. The experimental protocols and comparative data presented in this guide offer a framework for these future investigations, which will be crucial in unlocking the full potential of this compound-based polymers in advanced drug delivery systems.

References

Benchmarking Myrcenol Against Other Terpene Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of myrcenol and its close structural analog, β-myrcene, against other common terpene alcohols, namely linalool and geraniol. The following sections detail their relative performance in antioxidant, anti-inflammatory, and antimicrobial assays, supported by experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility.

Comparative Analysis of Biological Activities

The therapeutic potential of terpene alcohols is a growing area of interest in pharmacology and drug development. This section summarizes the quantitative data on the antioxidant, anti-inflammatory, and antimicrobial properties of this compound (represented by its analog β-myrcene), linalool, and geraniol.

Data Presentation

Terpene AlcoholAntioxidant Activity (DPPH Assay, IC50)Anti-inflammatory Activity (Cytokine Inhibition)Antimicrobial Activity (MIC)
This compound (as β-myrcene) Weak radical scavenging activity observed, but IC50 value could not be accurately determined[1].Inhibits LPS-induced production of nitric oxide (NO), Interferon-gamma (IFNγ), and Interleukin-4 (IL-4)[2]. Reduces levels of TNF-α, IL-6, and IL-1β[3].- Mycobacterium tuberculosis : 32 µg/mL[3]- Staphylococcus aureus : Good activity[4]- Enterococcus sp. : Good activity[4]
Linalool Moderate antioxidant activity with a 50.57% inhibition of DPPH radical[5].Reduces IL-6 secretion in vitro[6]. Inhibits carrageenan-induced edema in rats[1][7]. Suppresses LPS-induced NO, TNF-α, IL-6, and IL-1β production[8].- Staphylococcus aureus : Good activity- Gram-positive bacteria : Generally effective[9]
Geraniol Good scavenger of DPPH free radical with an IC50 value of 663 nmol[10].Decreases IL-6 secretion in vitro[6].- Staphylococcus sp. : Active, following citral and linalool[9]- Enterococcus sp. : Active, following citral

Note: Data for this compound is primarily represented by its close structural analog, β-myrcene, due to a lack of specific quantitative data for this compound in the reviewed literature. This should be considered when interpreting the comparative data.

Experimental Protocols

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol determines the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution

  • Test compounds (this compound, Linalool, Geraniol)

  • Methanol or Ethanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a fresh solution of DPPH in methanol.

  • In a test tube, mix a specific volume of the DPPH solution with varying concentrations of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample containing only the DPPH solution and methanol is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound[11][12][13].

In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

This assay evaluates the potential of a compound to reduce the production of pro-inflammatory mediators in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, Linalool, Geraniol)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve[3][4].

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions[3][4][14][15].

    • Measure the absorbance at the specified wavelength and calculate the cytokine concentrations from a standard curve.

Antimicrobial Activity Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Serially dilute the test compounds in the broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualizations

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB and subsequent transcription of pro-inflammatory genes. β-myrcene has been shown to inhibit this pathway.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκB-α IκB-α IKK->IκB-α Phosphorylates NF-κB p50/p65 IκB-α->NF-κB Releases NF-κB_n p50/p65 NF-κB->NF-κB_n Translocates This compound This compound (β-myrcene) This compound->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Binds MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines Transcription This compound This compound (β-myrcene) This compound->MKKs Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Collection & Analysis A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Test Compound (e.g., this compound) A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Griess Assay (NO Measurement) D->E F ELISA (Cytokine Measurement) D->F G Data Analysis (IC50, % Inhibition) E->G F->G

References

Statistical Analysis of Myrcenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the experimental data available for Myrcenol, a naturally occurring monoterpene with significant therapeutic potential. The following sections detail its anti-inflammatory, analgesic, and antioxidant properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various experimental studies on this compound, providing a clear comparison of its efficacy across different assays.

Table 1: Anti-inflammatory Activity of this compound

Experimental ModelSpeciesThis compound Dose/ConcentrationOutcome MeasureResultReference
Carrageenan-induced paw edemaRat1 and 5 mg/kg s.c.Reduction in leukocyte rollingSignificant reduction[1]
Carrageenan-induced paw edemaRat1 and 5 mg/kg s.c.Reduction in leukocyte adhesion (chronic)Significant reduction[1]
Carrageenan-induced paw edemaRat1 and 5 mg/kg s.c.Reduction in vasodilation (chronic)Significant reduction[1]
Lipopolysaccharide (LPS)-induced pleurisyMouseNot specifiedInhibition of cell migrationEffective inhibition[2]
LPS-induced pleurisyMouseNot specifiedInhibition of nitric oxide productionEffective inhibition[2]
IL-1β-induced inflammation in human chondrocytesIn vitro25–50 μg/mLInhibition of NF-κB and JNKDecreased activation[2]
IL-1β-induced inflammation in human chondrocytesIn vitro25–50 μg/mLInhibition of ERK1/2 and p38Decreased activation[2]
IL-1β-induced inflammation in human chondrocytesIn vitro25–50 μg/mLInhibition of iNOS expressionDecreased expression[2]
Dextran sodium sulfate (DSS)-induced colitisMouse50 and 100 mg/kgReduction in MPO activitySignificant reduction[3]

Table 2: Analgesic Activity of this compound

Experimental ModelSpeciesThis compound DoseOutcome MeasureResultReference
Acetic acid-induced writhingMouse10 and 20 mg/kg i.p.Inhibition of writhingSignificant inhibition[2]
Acetic acid-induced writhingMouse20 and 40 mg/kg s.c.Inhibition of writhingSignificant inhibition[2]
Hot plate testMouse10 and 20 mg/kg i.p.Increased pain thresholdSignificant increase[2]
Hot plate testMouse20 and 40 mg/kg s.c.Increased pain thresholdSignificant increase[2]
Adjuvant monoarthritic knee painRat1 mg/kg s.c.Improvement in nociception (120 min)211.0 ± 17.93%[1]
Adjuvant monoarthritic knee painRat5 mg/kg s.c.Improvement in nociception (120 min)269.3 ± 63.27%[1]

Table 3: Antioxidant Activity of this compound

AssayThis compound ConcentrationOutcome MeasureResultReference
DPPH radical scavengingHigh concentrations% InhibitionWeak radical scavenging activity[No specific IC50 determined]
ABTS radical scavengingHigh concentrations% InhibitionWeak radical scavenging activity[No specific IC50 determined]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This widely used model assesses the acute anti-inflammatory activity of a compound.[4][5]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.[6][7] Animals are acclimatized for at least one week before the experiment.

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and this compound-treated groups.

    • This compound or the standard drug is administered, typically intraperitoneally (i.p.) or subcutaneously (s.c.), at predetermined doses. The control group receives the vehicle.

    • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[4][6]

    • Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[6][7]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test (Analgesic)

This chemical-induced pain model is used to evaluate peripherally acting analgesics.[8][9]

  • Animal Model: Swiss albino mice (20-25 g) of either sex are commonly used.[10]

  • Procedure:

    • Animals are divided into control, standard (e.g., diclofenac sodium), and this compound-treated groups.

    • This compound or the standard drug is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

    • After a set time (e.g., 30-60 minutes), a 0.6% or 0.7% solution of acetic acid in saline is injected intraperitoneally (e.g., 10 mL/kg body weight).[9][10]

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.[9]

  • Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)

This in vitro assay measures the free radical scavenging capacity of a compound.[11][12]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol).

    • This compound solutions of varying concentrations.

    • A standard antioxidant (e.g., ascorbic acid or Trolox).

    • Methanol or ethanol as the solvent.

  • Procedure:

    • A specific volume of the this compound solution is mixed with a DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[12][13]

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[11][12]

    • A control (DPPH solution without the test compound) and a blank (solvent) are also measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of this compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Myrcenol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimulus Inflammatory Stimulus MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK Activates IKK IKK Stimulus->IKK Activates NFkappaB NF-κB (p65) MAPK->NFkappaB Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkappaB->Gene_Expression Induces This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Myrcenol_Analgesic_Pathway cluster_receptors Receptor Interactions cluster_effects Physiological Effects This compound This compound Opioid_Receptor α2-Adrenoceptors & μ-Opioid Receptors This compound->Opioid_Receptor Activates Cannabinoid_Receptor Cannabinoid Receptors (CB1/CB2) This compound->Cannabinoid_Receptor Modulates TRPV1 TRPV1 Channel This compound->TRPV1 Interacts with Endogenous_Opioids Release of Endogenous Opioids Opioid_Receptor->Endogenous_Opioids Nociceptive_Signaling Modulation of Nociceptive Signaling Cannabinoid_Receptor->Nociceptive_Signaling TRPV1->Nociceptive_Signaling Pain_Perception Reduced Pain Perception Endogenous_Opioids->Pain_Perception Nociceptive_Signaling->Pain_Perception

Caption: this compound's Analgesic Mechanisms of Action.

Experimental_Workflow start Hypothesis: This compound has therapeutic effects in_vitro In Vitro Assays (e.g., DPPH, Cell Culture) start->in_vitro in_vivo In Vivo Models (e.g., Rat, Mouse) start->in_vivo data_collection Data Collection (Paw volume, writhing count, IC50) in_vitro->data_collection anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced edema) in_vivo->anti_inflammatory analgesic Analgesic Assay (Acetic acid writhing) in_vivo->analgesic anti_inflammatory->data_collection analgesic->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->stat_analysis results Results Interpretation (Efficacy, Dose-response) stat_analysis->results conclusion Conclusion & Further Research results->conclusion

References

Inter-laboratory Comparison of Myrcenol Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for assessing the purity of Myrcenol. It is intended for researchers, scientists, and professionals in drug development to understand the methodologies and variability in analytical results across different laboratories. The guide details the experimental protocols, presents comparative data, and visualizes the workflow of such a comparative study.

Introduction to this compound Purity Assessment

This compound, a naturally occurring acyclic monoterpene alcohol, is a valuable compound in the fragrance and flavor industries and a potential intermediate in pharmaceutical synthesis.[1] Accurate determination of its purity is crucial for quality control and research applications. Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a common and effective method for assessing the purity of volatile compounds like this compound.[1][2] An inter-laboratory comparison, also known as a proficiency test or round-robin test, is a crucial quality assurance tool to evaluate and compare the performance of different laboratories in conducting this analysis.[3][4][5]

Hypothetical Inter-laboratory Comparison Data

The following table summarizes hypothetical results from an inter-laboratory comparison study involving five laboratories. Each laboratory was provided with a sample of this compound from the same batch and was asked to determine its purity using their in-house gas chromatography method.

LaboratoryAnalytical MethodPurity (%)Standard Deviation (±)
Lab AGC-FID98.70.12
Lab BGC-MS98.50.15
Lab CGC-FID99.10.08
Lab DGC-FID98.80.10
Lab EGC-MS98.60.13
Consensus Mean 98.74 0.22

Experimental Protocols

A generalized experimental protocol for the determination of this compound purity using Gas Chromatography-Flame Ionization Detection (GC-FID) is provided below. This protocol is a representative example of the methodology that would be employed in such a comparison.

Objective: To determine the purity of a this compound sample by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Autosampler (optional)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Ethanol or Hexane)

  • Helium (or other suitable carrier gas)

  • Hydrogen and Air (for FID)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: Increase to 240 °C at a rate of 10 °C/min

      • Final hold: Hold at 240 °C for 5 minutes

    • Detector Temperature: 280 °C

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of the this compound peak using the following formula:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow and Process Visualization

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical analytical workflow for this compound purity assessment.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Distribution and Analysis cluster_2 Phase 3: Data Collection and Evaluation cluster_3 Phase 4: Reporting and Follow-up A Study Design and Protocol Development B Sample Preparation and Homogenization A->B C Participant Recruitment B->C D Sample Distribution to Participating Labs C->D E Analysis by Participating Laboratories D->E F Data Submission by Laboratories E->F G Statistical Analysis of Results F->G H Performance Evaluation (e.g., Z-scores) G->H I Issuance of Final Report H->I J Corrective Actions for Outlier Labs I->J

Caption: Workflow of an Inter-laboratory Comparison Study.

G A Receive this compound Sample B Prepare Sample Solution (e.g., 1% in Ethanol) A->B C Inject Sample into GC-FID B->C D Acquire Chromatogram C->D E Integrate Peak Areas D->E F Calculate Purity (%) E->F G Report Results F->G

Caption: Analytical Workflow for this compound Purity Assessment.

Conclusion

This guide outlines the framework for an inter-laboratory comparison of this compound purity assessment. While the presented data is hypothetical, it reflects the expected level of variation between laboratories employing standard analytical techniques like gas chromatography. Such studies are indispensable for ensuring the reliability and comparability of analytical data in research and industrial applications. They highlight the importance of standardized protocols and continuous quality control to achieve consistent and accurate results.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Myrcenol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Myrcenol, a commonly used fragrance ingredient. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Scale & Hazard LevelEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions)Safety glasses with side shields[1]Chemically resistant gloves (e.g., Neoprene, PVC)[1]Standard laboratory coatNot generally required if work is performed in a well-ventilated area or chemical fume hood[2][3]
Large-Scale Operations or High-Risk Procedures (e.g., heating, potential for splashing)Chemical goggles or face shield[2][4]Chemically resistant gloves (e.g., Neoprene, PVC)[1]Chemical-resistant apron or overalls over a lab coat[1]Approved respirator with organic vapor cartridges if ventilation is inadequate or exposure limits may be exceeded[2][3]

Note: The suitability and durability of glove types depend on the frequency and duration of contact.[1] Always inspect gloves for signs of degradation before use and wash hands thoroughly after removal.

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][6]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[3]

  • Keep away from ignition sources such as open flames, sparks, and hot surfaces.[5][6][7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][5][6]

  • Keep containers tightly closed when not in use.[2][6]

  • Store away from incompatible materials, including strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][2]

  • Protect containers from physical damage.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release:

  • Minor Spills: Remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5][6]

  • Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders and provide them with the location and nature of the hazard.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention if irritation persists.[6][7]

  • Skin Contact: Remove contaminated clothing.[6] Wash the affected area with soap and water.[6][7] Seek medical advice if irritation develops.[6]

  • Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

  • Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water.[2][6] Call a physician or poison control center immediately.[5][7]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[1][5]

  • Dispose of this compound and any contaminated materials in an approved waste disposal plant.[2]

  • Do not allow the product to enter drains, surface water, or groundwater.[2]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound.

PropertyValue
Flash Point 77.2 °C (171.0 °F) Closed Cup[7]
Oral LD50 (Rat) 3600 mg/kg[8]
Dermal LD50 (Rabbit) > 5000 mg/kg[8]
Vapor Pressure 1.5 mm Hg at 20 °C[1]
Specific Gravity 0.83 - 0.839[1]

Experimental Workflow and Safety Decision Making

Visualizing workflows and decision-making processes can enhance understanding and compliance with safety protocols.

Myrcenol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Select & Inspect PPE A->B C Prepare Work Area (Ventilation, Spill Kit) B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Store or Temporarily Contain this compound E->F G Decontaminate Equipment F->G H Dispose of Waste G->H I Clean Work Area H->I J Remove & Store PPE I->J PPE_Selection_Logic PPE Selection Logic for this compound cluster_ppe PPE Selection Logic for this compound A Assess Task: Scale & Hazard B Small Scale / Low Risk A->B Low C Large Scale / High Risk A->C High D Standard PPE: - Safety Glasses - Lab Coat - Chemically Resistant Gloves B->D E Enhanced PPE: - Chemical Goggles/Face Shield - Chemical Apron/Overalls - Respirator (if needed) C->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myrcenol
Reactant of Route 2
Reactant of Route 2
Myrcenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.